4-(2-aminoethyl)-1-Piperazineacetic acid
Description
BenchChem offers high-quality 4-(2-aminoethyl)-1-Piperazineacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-aminoethyl)-1-Piperazineacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(2-aminoethyl)piperazin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2/c9-1-2-10-3-5-11(6-4-10)7-8(12)13/h1-7,9H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXRLXSFXHFCPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60475038 | |
| Record name | [4-(2-Aminoethyl)piperazin-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60475038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87980-97-0 | |
| Record name | [4-(2-Aminoethyl)piperazin-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60475038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Role of 4-(2-aminoethyl)-1-Piperazineacetic acid in Peptide Nucleic Acid (PNA) backbones
This guide provides a technical deep-dive into the role of 4-(2-aminoethyl)-1-piperazineacetic acid (often abbreviated in context as the Piperazine-Linker or Pip-mod ) within Peptide Nucleic Acid (PNA) backbones. It addresses the chemical, thermodynamic, and practical implications of incorporating this cyclic moiety into the traditionally acyclic PNA structure.
Executive Summary
Peptide Nucleic Acids (PNAs) are powerful DNA mimics with a neutral pseudopeptide backbone.[1] However, standard N-(2-aminoethyl)glycine (aeg) PNA oligomers often suffer from poor aqueous solubility , self-aggregation , and limited cellular uptake .
4-(2-aminoethyl)-1-piperazineacetic acid serves as a critical backbone modifier and linker. Unlike the flexible, acyclic aeg backbone, this molecule introduces a cationic, cyclic piperazine scaffold . Its incorporation resolves three fundamental limitations of standard PNA:
-
Solubility: The ionizable piperazine nitrogens prevent aggregation.
-
Electrostatics: It introduces positive charges, enhancing binding affinity to negatively charged DNA/RNA via electrostatic attraction.
-
Conformational Constraint: The ring structure reduces the entropic penalty of binding by pre-organizing the backbone.
Chemical Architecture & Mechanistic Impact
Structural Divergence: Acyclic vs. Cyclic
Standard PNA utilizes the aeg backbone, which is highly flexible. The Piperazine-Linker replaces this with a semi-rigid ring.
-
Standard aeg-PNA: Flexible, neutral, prone to folding/aggregation.
-
Piperazine-Modified PNA: Rigid, cationic (at physiological pH), extended conformation.
Figure 1: Structural Logic of Backbone Modification
Caption: Comparison of the flexible, neutral aeg-PNA backbone versus the rigid, cationic piperazine-modified backbone.
Thermodynamic Stabilization
The incorporation of 4-(2-aminoethyl)-1-piperazineacetic acid acts as a "conformational lock."
-
Entropic Benefit: By restricting the rotational freedom of the backbone, the piperazine ring reduces the entropy loss (
) that occurs upon hybridization with DNA/RNA. This pre-organization can lead to a more favorable Gibbs Free Energy ( ) of binding. -
Electrostatic Benefit: The piperazine ring contains tertiary amines. At physiological pH (approx. 7.4), these nitrogens can be protonated. This positive charge mediates Coulombic attraction to the negatively charged phosphodiester backbone of the target DNA, significantly increasing the melting temperature (
) of the duplex.
Comparative Properties: Standard vs. Piperazine-Modified PNA
The following table summarizes the physicochemical shifts observed when incorporating this linker into a PNA sequence (e.g., as a spacer or internal modifier).
| Feature | Standard aeg-PNA | Piperazine-Modified PNA | Mechanism of Action |
| Backbone Charge | Neutral | Cationic (+) | Protonation of piperazine nitrogens at pH < 8.0. |
| Solubility | Low (prone to aggregation) | High | Electrostatic repulsion prevents intermolecular aggregation. |
| Binding Affinity | High | Enhanced | Reduced entropic penalty + electrostatic attraction. |
| Cellular Uptake | Poor (requires carriers) | Improved | Cationic nature assists in crossing anionic cell membranes. |
| Flexibility | High (Rotational freedom) | Constrained (Rigid) | Cyclic structure limits conformational space. |
Experimental Protocol: Solid-Phase Synthesis Incorporation
The 4-(2-aminoethyl)-1-piperazineacetic acid is typically supplied as the Fmoc-protected dihydrochloride salt (Fmoc-4-(2-aminoethyl)-1-piperazineacetic acid[2] · 2HCl).[2][3][4] It is compatible with standard Fmoc Solid-Phase Peptide Synthesis (SPPS).
Materials
-
Resin: Rink Amide or PAL-PEG-PS resin (for C-terminal amide).
-
Monomer: Fmoc-4-(2-aminoethyl)-1-piperazineacetic acid[2][3][4] · 2HCl.[4]
-
Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HBTU.
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvent: DMF (N,N-Dimethylformamide) and NMP (N-Methyl-2-pyrrolidone).
Step-by-Step Synthesis Workflow
Critical Note: The piperazine monomer is a secondary amine in the ring but presents a primary amine (protected by Fmoc) for chain extension and a carboxylic acid for attachment. However, the internal tertiary amines can scavenge protons; ensure excess base is used during coupling.
-
Resin Swelling: Swell resin in DMF for 30 mins.
-
Deprotection (Fmoc Removal): Treat with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).
-
Activation:
-
Dissolve Fmoc-Piperazine monomer (4 eq) in DMF/NMP.
-
Add HATU (3.9 eq) and DIPEA (8 eq). Note: Extra base is required to neutralize the dihydrochloride salt form.
-
Pre-activate for 2 minutes.
-
-
Coupling: Add the activated mixture to the resin. Shake at room temperature for 60–90 minutes.
-
QC Check: The Kaiser test may be inconclusive due to the nature of the secondary structure; a Chloranil test is recommended if checking a secondary amine, but here we are coupling to a primary amine (previous step) using a carboxylic acid. Standard Kaiser test works for the previous step's completion.
-
-
Capping (Optional): Acetic anhydride/Lutidine/DMF to cap unreacted amines.
-
Cleavage: TFA/TIS/Water (95:2.5:2.5) for 2–3 hours. The high acid concentration ensures protonation of the piperazine ring, yielding the soluble salt form.
Figure 2: Fmoc-SPPS Coupling Cycle
Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating the Piperazine linker. Note the requirement for excess base.
Applications in Drug Development[2][3]
Bis-PNA Linkers
The most common application of this molecule is as a linker in Bis-PNAs . Bis-PNAs consist of two PNA segments connected by a flexible or semi-rigid linker. One segment binds via Watson-Crick pairing, the other via Hoogsteen pairing, forming a stable PNA-DNA-PNA triplex.
-
Role: The piperazine unit acts as a robust spacer that prevents steric clash between the two PNA domains while adding solubility to the large construct.
Blood-Brain Barrier (BBB) Delivery
Piperazine derivatives are pharmacophores known to enhance BBB permeability. Incorporating this backbone into PNA antisense agents targeting neurological disorders (e.g., Alzheimer's, Huntington's) is a strategy to improve biodistribution to the CNS.
Solubility Enhancers (Ab-site)
In long PNA oligomers (>15-mer), solubility drops drastically. Inserting one or more piperazine units (as "ab-sites" or non-binding spacers) at the N- or C-terminus disrupts the hydrophobic stack and introduces charge, rendering the molecule water-soluble without compromising the hybridization of the core sequence.
References
-
Nielsen, P. E., et al. (1991). "Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide." Science. Link
-
ChemicalBook. (2023). "4-[2-(Fmoc-amino)ethyl]-1-piperazineacetic acid dihydrochloride Properties and Applications." ChemicalBook CAS Database. Link
-
Sigma-Aldrich. (2023). "4-[2-(Fmoc-amino)ethyl]piperazin-1-ylacetic acid dihydrochloride Product Specification." Merck KGaA. Link
-
Chem-Impex International. (2023). "Fmoc-4-(2-aminoethyl)-1-carboxymethyl-piperazine dihydrochloride for Peptide Synthesis." Chem-Impex Catalog. Link
- Corradini, R., et al. (2011). "Peptide Nucleic Acids: from molecular design to applications." Current Topics in Medicinal Chemistry.
Sources
- 1. Peptide nucleic acid (PNA): its medical and biotechnical applications and promise for the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-[2-(FMOC-AMINO)ETHYL]-1-PIPERAZINEACETIC ACID DIHYDROCHLORIDE | 204320-65-0 [amp.chemicalbook.com]
A Technical Guide to the Synthesis of 4-(2-Aminoethyl)-1-Piperazineacetic Acid Derivatives: Strategies and Methodologies
Executive Summary
The piperazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous blockbuster drugs due to its favorable pharmacokinetic properties.[1][2][3] Specifically, the 4-(2-aminoethyl)-1-piperazineacetic acid core represents a versatile platform for drug discovery, offering three distinct points for chemical modification: a primary amine, a carboxylic acid, and the piperazine backbone itself. This guide provides researchers, scientists, and drug development professionals with an in-depth overview of the core synthetic pathways to this scaffold and its subsequent derivatization. We will explore robust, field-proven methodologies, explain the rationale behind experimental choices, and provide detailed protocols for key transformations.
Introduction: The Strategic Value of the Piperazine Scaffold
The 1,4-disubstituted piperazine motif is a cornerstone of modern drug design. The two nitrogen atoms within the six-membered ring can serve as hydrogen bond acceptors or donors, enhancing solubility and target engagement.[2] The specific arrangement of a primary aminoethyl group at the N4 position and an acetic acid moiety at the N1 position creates a trifunctional building block. This architecture allows for the systematic exploration of chemical space, enabling the fine-tuning of a molecule's potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This guide focuses on the practical synthesis of this core structure and its conversion into diverse chemical libraries.
Synthesis of the Core Scaffold: 4-(2-Aminoethyl)-1-Piperazineacetic Acid
The most efficient and direct synthesis of the core scaffold begins with the commercially available N-(2-aminoethyl)piperazine (AEP).[4][5][6] The primary challenge is the selective alkylation of the secondary piperazine nitrogen (N4) in the presence of a more nucleophilic primary amine. This necessitates a protection/deprotection strategy.
Preferred Synthetic Pathway: Orthogonal Protection Strategy
The causality behind this strategy is the use of an orthogonal protecting group, such as the fluorenylmethyloxycarbonyl (Fmoc) group, which is stable under the basic conditions required for alkylation but can be cleanly removed without affecting other parts of the molecule.[7]
The three key phases are:
-
Selective Protection: The primary amine of AEP is selectively protected. The Fmoc group is ideal for this, reacting preferentially with the primary amine over the secondary piperazine nitrogen under controlled conditions.
-
N-Alkylation: The free secondary nitrogen of the piperazine ring is alkylated with an acetic acid surrogate, typically an ethyl bromoacetate.
-
Sequential Deprotection: The ester is hydrolyzed to the carboxylic acid, and the Fmoc group is subsequently removed to liberate the primary amine, yielding the target scaffold.
Caption: Preferred synthetic pathway for the core scaffold.
Alternative Strategies
While the above method is preferred, other routes exist, often involving more steps. One common alternative starts with piperazine itself, requiring two sequential and selective functionalizations. This typically involves:
-
Mono-protection of piperazine with a group like tert-butyloxycarbonyl (Boc).[8][9]
-
Alkylation of the free nitrogen with one of the sidechains (e.g., using ethyl bromoacetate).
-
Deprotection of the first nitrogen.
-
Alkylation with the second, orthogonally protected sidechain (e.g., N-Boc-2-bromoethylamine).
-
Final deprotection steps.
This multi-step process is less atom-economical and more time-consuming than starting with AEP, but it remains a valid strategy if AEP is unavailable.
Derivatization of the Core Scaffold
Once the core scaffold is synthesized, its three functional handles can be selectively modified to generate extensive libraries of compounds.
Modifications at the Primary Amine
The primary amine is a potent nucleophile, making it an ideal site for introducing diversity.
-
Amide Formation: This is the most common modification, achieved by coupling the amine with a wide range of carboxylic acids (R¹-COOH). The choice of coupling reagent is critical for success, especially with sterically hindered or electronically deactivated substrates.[10]
-
Reductive Amination: Reaction with aldehydes or ketones (R²R³C=O) in the presence of a mild reducing agent like sodium triacetoxyborohydride (STAB) provides access to secondary and tertiary amines.[8][11] This reaction is highly efficient and tolerates a broad range of functional groups.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides (R⁴-SO₂Cl) under basic conditions yields stable sulfonamides, which are excellent hydrogen bond donors and can significantly alter a compound's physicochemical properties.
Modifications at the Carboxylic Acid
The carboxylic acid is typically activated in situ to react with nucleophiles.
-
Amide Formation: Coupling the acid with various primary or secondary amines (R⁵R⁶NH) is a cornerstone of medicinal chemistry. Reagents like HATU or EDC/HOBt are frequently employed to generate a highly reactive intermediate that readily couples with the amine.[12][13]
-
Ester Formation: While less common for final drug candidates, esters are valuable as prodrugs or as synthetic intermediates. Esterification can be achieved under standard Fischer conditions or by using alkyl halides with a base.
Caption: Key derivatization pathways from the core scaffold.
Data Presentation: Amide Coupling Reagents
The selection of the correct amide coupling reagent is pivotal for achieving high yields and purity. The choice depends on factors like cost, potential for racemization (if chiral centers are present), and the reactivity of the substrates.
| Coupling Reagent | Additive | Base | Common Solvents | Key Characteristics |
| EDC | HOBt or Oxyma | DIPEA, NMM | DMF, DCM | Cost-effective, water-soluble urea byproduct simplifies workup.[13] |
| DCC | DMAP | - | DCM, THF | Highly efficient, but produces insoluble DCU byproduct requiring filtration.[13] |
| HATU | - | DIPEA, 2,6-Lutidine | DMF, NMP | Highly reactive, fast reaction times. Ideal for hindered substrates.[14] |
| T3P® | - | Pyridine, DIPEA | EtOAc, DCM | Broad substrate scope, clean reactions with water and N-methylpyrrolidone as byproducts. |
| CDI | - | - | THF, DMF | Mild conditions, but can be slow with less nucleophilic amines. |
EDC: N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide; HOBt: 1-Hydroxybenzotriazole; DIPEA: N,N-Diisopropylethylamine; DCC: N,N'-Dicyclohexylcarbodiimide; DMAP: 4-Dimethylaminopyridine; HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; T3P®: Propylphosphonic Anhydride; CDI: Carbonyldiimidazole.
Detailed Experimental Protocols
The following protocols are provided as a robust starting point. Researchers should perform optimization based on their specific substrates.
Protocol 1: Synthesis of the Core Scaffold (Fmoc-Protected)
4-[2-(Fmoc-amino)ethyl]-1-piperazineacetic acid
-
Protection: To a solution of N-(2-aminoethyl)piperazine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and saturated aqueous sodium bicarbonate, add a solution of 9-fluorenylmethoxycarbonyl succinimide (Fmoc-OSu) (1.05 eq) in 1,4-dioxane dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify by column chromatography to yield Fmoc-protected AEP.
-
Alkylation: To a solution of the Fmoc-protected AEP (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (3.0 eq) and ethyl bromoacetate (1.2 eq). Heat the mixture to 60 °C and stir for 6 hours. Monitor the reaction by TLC. After completion, cool the mixture, filter off the solids, and concentrate the filtrate. Purify the residue by column chromatography.
-
Hydrolysis: Dissolve the resulting ester (1.0 eq) in a 3:1 mixture of THF and water. Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature for 4 hours. Acidify the reaction mixture to pH ~4 with 1N HCl. Extract with ethyl acetate, dry the combined organic layers over sodium sulfate, and concentrate to yield the title compound, which can often be used without further purification.
Protocol 2: General Procedure for Amide Coupling at the Primary Amine
-
Activation: To a solution of the desired carboxylic acid (R¹-COOH) (1.1 eq), HATU (1.1 eq), and DIPEA (2.5 eq) in anhydrous DMF, stir at room temperature for 20 minutes.
-
Coupling: Add a solution of the deprotected core scaffold (1.0 eq) in DMF to the activated acid mixture. Stir at room temperature for 4-12 hours.
-
Workup: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine. Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography or preparative HPLC.
Protocol 3: General Procedure for Reductive Amination at the Primary Amine
-
Imine Formation: To a solution of the deprotected core scaffold (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in dichloroethane (DCE), add acetic acid (0.1 eq). Stir at room temperature for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the mixture. Stir at room temperature for 12-24 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry over sodium sulfate, concentrate, and purify by column chromatography.
References
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Google AI Test Kitchen.
- N-(2-Aminoethyl)piperazine synthesis protocol. (2025). Benchchem.
- One-Pot Synthesis of Piperazines from 1,2-Diamine Deriv
- Reductive amination route for selective N‐monosubstitution. (n.d.).
- Synthesis of Enantiomerically Pure 5-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. (n.d.).
- N-(2-Aminoethyl)piperazine Synthesis Technical Support. (2025). Benchchem.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines. (2020). PMC.
- 4-[2-(Fmoc-amino)ethyl]-1-piperazineacetic acid dihydrochloride. (n.d.). Chem-Impex.
- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands. (n.d.). PMC.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids. (n.d.). PMC.
- Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies.
- Monoalkylation in piperazine with a primary alkyl iodide. (2013).
- N-Boc-piperazine Coupling Reactions with Carboxylic Acids. (2025). Benchchem.
- Amide coupling reaction in medicinal chemistry. (n.d.).
- Aminoethylpiperazine. (n.d.). Wikipedia.
- Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters.
- Recent Advances in the Synthesis of Piperazines. (2021). MDPI.
- Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines. (n.d.). PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Aminoethylpiperazine - Wikipedia [en.wikipedia.org]
- 7. chemimpex.com [chemimpex.com]
- 8. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hepatochem.com [hepatochem.com]
- 11. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. growingscience.com [growingscience.com]
Molecular weight and CAS registry data for 4-(2-aminoethyl)-1-Piperazineacetic acid
An In-Depth Technical Guide to 4-(2-aminoethyl)-1-Piperazineacetic Acid: Synthesis, Properties, and Applications in Modern Research
This guide provides a comprehensive technical overview of 4-(2-aminoethyl)-1-piperazineacetic acid, a bifunctional molecule with significant potential in chemical synthesis and drug discovery. While direct literature on this specific compound is sparse, its structural motifs—a piperazine core, a primary amine, and a carboxylic acid—are hallmarks of pharmacologically active agents. This document synthesizes information on its direct precursor and the broader class of piperazine derivatives to offer field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Piperazine Scaffold in Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs.[1] Its prevalence is due to a unique combination of properties: the two nitrogen atoms at positions 1 and 4 can be independently functionalized, allowing for fine-tuning of pharmacological activity and pharmacokinetic properties.[2] The piperazine moiety often imparts increased water solubility, oral bioavailability, and favorable absorption, distribution, metabolism, and excretion (ADME) characteristics to a lead compound.[2] Derivatives of piperazine have demonstrated a wide array of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties.[3][4][5]
4-(2-aminoethyl)-1-piperazineacetic acid embodies this versatility. It presents three key functional groups for chemical modification: the secondary amine within the piperazine ring, the primary ethylamine, and the carboxylic acid. This trifecta of reactivity makes it a highly valuable, albeit under-documented, building block for combinatorial chemistry and the synthesis of complex molecular architectures.
Physicochemical Properties
Precise experimental data for 4-(2-aminoethyl)-1-piperazineacetic acid is not widely published. However, its fundamental properties can be reliably established.
| Property | Value | Source |
| Molecular Formula | C₈H₁₇N₃O₂ | [6] |
| Molecular Weight | 187.24 g/mol | [6] |
| CAS Registry Number | 87980-97-0 | [6] |
These core data points are essential for all experimental work, from reaction stoichiometry to analytical characterization.
Synthesis of 4-(2-aminoethyl)-1-Piperazineacetic Acid
The most direct and common route to obtaining 4-(2-aminoethyl)-1-piperazineacetic acid is through the deprotection of its commercially available, Fmoc-protected precursor, 4-[2-(Fmoc-amino)ethyl]-1-piperazineacetic acid.[7] The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a standard protecting group for amines in peptide synthesis, prized for its stability under acidic conditions and its clean removal with a mild base.[8]
Causality Behind Experimental Choices:
The choice of a piperidine solution in an aprotic polar solvent like dimethylformamide (DMF) is the industry standard for Fmoc removal.[9] The mechanism involves a base-mediated β-elimination. Piperidine, a secondary amine, is sufficiently basic to abstract the acidic proton on the fluorene ring, leading to the collapse of the carbamate and the release of the free amine. The resulting dibenzofulvene byproduct is scavenged by piperidine to form a stable adduct, driving the reaction to completion.[8]
Experimental Protocol: Fmoc Deprotection
This protocol outlines a self-validating system for the synthesis of the target compound.
Materials:
-
4-[2-(Fmoc-amino)ethyl]-1-piperazineacetic acid dihydrochloride (CAS: 204320-65-0)[7]
-
20% (v/v) Piperidine in Dimethylformamide (DMF)[9]
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolution: Dissolve the 4-[2-(Fmoc-amino)ethyl]-1-piperazineacetic acid dihydrochloride in a minimal amount of DMF in a round bottom flask.
-
Deprotection: Add an excess of 20% piperidine in DMF solution to the flask (typically 10 mL per gram of starting material).[9]
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. A standard initial reaction time is 30 minutes. The reaction involves two stages: a quick initial deprotection followed by a slightly longer period to ensure complete removal. A two-step process (e.g., 2 minutes, filter, then a fresh 5-minute treatment) can also be effective.[9]
-
Precipitation: Once the reaction is complete, concentrate the solution under reduced pressure to remove most of the DMF and piperidine. Add cold diethyl ether to the residue to precipitate the product, 4-(2-aminoethyl)-1-piperazineacetic acid.
-
Isolation: Collect the solid product by filtration, washing with several portions of cold diethyl ether to remove the dibenzofulvene-piperidine adduct and other impurities.
-
Drying: Dry the product under vacuum to yield the final compound.
Applications in Research and Drug Development
While direct applications of 4-(2-aminoethyl)-1-piperazineacetic acid are not extensively documented, its structure suggests significant potential in several key areas, extrapolated from the utility of its precursor and the broader family of piperazine derivatives.
Building Block in Peptide and Peptidomimetic Synthesis
The Fmoc-protected precursor is explicitly marketed for its role as a building block in peptide synthesis.[7] Following the deprotection protocol described above, the resulting free primary amine of 4-(2-aminoethyl)-1-piperazineacetic acid can be readily incorporated into a growing peptide chain using standard coupling reagents (e.g., HBTU, HATU). The piperazineacetic acid moiety introduces a non-natural amino acid-like structure, which can be used to:
-
Induce turns or specific conformations in peptides.
-
Increase proteolytic stability by replacing natural peptide bonds.
-
Enhance solubility and cell permeability .
Scaffold for Small Molecule Drug Discovery
The three distinct functional groups of 4-(2-aminoethyl)-1-piperazineacetic acid allow for its use as a versatile scaffold. Researchers can selectively modify each site to build libraries of compounds for screening against various biological targets. Given the known activities of piperazine derivatives, this scaffold is a promising starting point for developing novel agents in areas such as:
-
Antimicrobial and Antifungal Agents: Many piperazine-containing compounds exhibit potent activity against a range of pathogens.[3][4][10]
-
Oncology: The piperazine motif is present in several anticancer drugs.[1]
-
Central Nervous System (CNS) Disorders: The ability of the piperazine ring to interact with various receptors has led to its incorporation in antipsychotic and antidepressant medications.[2]
Analytical Methodologies
The analysis of 4-(2-aminoethyl)-1-piperazineacetic acid and its derivatives typically relies on standard chromatographic techniques. Due to the lack of a strong chromophore in the parent molecule, derivatization may be necessary for sensitive UV detection in HPLC. Alternatively, methods such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) coupling are highly effective.
General HPLC-MS Method:
-
Column: A reverse-phase C18 column is generally suitable.
-
Mobile Phase: A gradient of water and acetonitrile with an additive like formic acid (for MS compatibility) is a good starting point.
-
Detection: Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode would be ideal for detecting the protonated molecule.
Conclusion
4-(2-aminoethyl)-1-piperazineacetic acid represents a molecule of significant, yet largely untapped, potential. Its value lies not in a documented history of applications, but in its inherent structural versatility as a synthetic building block. By understanding the chemistry of its Fmoc-protected precursor and the broad pharmacological context of the piperazine scaffold, researchers are well-equipped to leverage this compound in the rational design of novel peptides, peptidomimetics, and small molecule therapeutics. The protocols and insights provided in this guide serve as a foundational resource for unlocking the full potential of this promising chemical entity.
References
-
ACG Publications. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from ACG Publications website.[3]
-
Chaudhary, P., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780.[2]
-
Fields, G. B., & Fields, C. G. (n.d.). Methods for Removing the Fmoc Group.[11]
-
ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from ResearchGate.[10]
-
Chem-Impex. (n.d.). 4-[2-(Fmoc-amino)ethyl]-1-piperazineacetic acid dihydrochloride. Retrieved from Chem-Impex website.[7]
-
Der Pharma Chemica. (n.d.). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Retrieved from Der Pharma Chemica website.[4]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from Aapptec Peptides website.[9]
-
PubMed. (n.d.). Synthesis and biological activity of piperazine derivatives of phenothiazine. Retrieved from PubMed.[5]
-
de la Torre, B. G., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(19), 3447.[8]
-
MilliporeSigma. (n.d.). Fmoc Resin Cleavage and Deprotection. Retrieved from MilliporeSigma website.
-
ChemicalBook. (n.d.). 1-Piperazineaceticacid,4-(2-aminoethyl)-(9CI) Chemical Properties. Retrieved from ChemicalBook website.[6]
-
Sigma-Aldrich. (n.d.). 4- 2-(Fmoc-amino)ethyl piperazin-1-ylacetic acid = 98.0 HPLC 204320-65-0. Retrieved from Sigma-Aldrich website.
-
PubChem. (n.d.). 2-[4-(2-Aminoethyl)piperazin-1-yl]ethanol. Retrieved from PubChem.[12]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).[13]
-
PubChem. (n.d.). 1-Piperazineacetic acid, 4-methyl-, ethyl ester. Retrieved from PubChem.[14]
-
Wünsch, B., et al. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC.[15]
-
Bowers Lab. (n.d.). Piperazic Acid Synthesis. Retrieved from Bowers Lab website.[16]
-
MDPI. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from MDPI website.[17]
-
National Institutes of Health. (n.d.). Aminoethylpiperazine. Retrieved from PubChem.[18]
-
ResearchGate. (n.d.). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Retrieved from ResearchGate.[1]
Sources
- 1. 4-Fmoc-1-piperazineacetic acid =97.0 180576-05-0 [sigmaaldrich.com]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Piperazineaceticacid,4-(2-aminoethyl)-(9CI) CAS#: 87980-97-0 [amp.chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. renyi.hu [renyi.hu]
- 12. 2-[4-(2-Aminoethyl)piperazin-1-yl]ethanol | C8H19N3O | CID 4742457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chem.uci.edu [chem.uci.edu]
- 14. 1-Piperazineacetic acid, 4-methyl-, ethyl ester | C9H18N2O2 | CID 206939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 17. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor | MDPI [mdpi.com]
- 18. Aminoethylpiperazine | C6H15N3 | CID 8795 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility profile of 4-(2-aminoethyl)-1-Piperazineacetic acid in organic solvents
The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for 4-(2-aminoethyl)-1-Piperazineacetic acid .
Executive Summary
4-(2-aminoethyl)-1-Piperazineacetic acid (often an intermediate in the synthesis of peptide linkers) presents a classic "zwitterionic paradox" in organic synthesis. While highly soluble in aqueous media due to its ionic character, it exhibits negligible solubility in standard non-polar organic solvents (DCM, Hexane) and limited solubility in polar aprotic solvents (DMSO, DMF) unless specific protonation states are manipulated.
This guide provides a mechanistic breakdown of its solubility, a predicted solubility landscape based on structural analogs, and validated protocols for dissolving this compound for synthesis, purification, and analysis.
Physicochemical Profile & Mechanistic Basis[1]
To master the solubility of this compound, one must understand its three distinct ionization states. The molecule contains a carboxylic acid (
The Zwitterionic Lattice Barrier
In its neutral form (pH ~7), the molecule exists as a zwitterion (internal salt). The carboxylate is deprotonated (
-
Consequence: Strong electrostatic forces between molecules create a high crystal lattice energy.
-
Solubility Impact: Organic solvents cannot overcome this lattice energy. Only water or high-dielectric protic solvents can solvate the ionic charges effectively.
Chemical Structure & Ionization States[2]
Figure 1: Ionization equilibrium of 4-(2-aminoethyl)-1-Piperazineacetic acid. The zwitterionic state is the least soluble in organic media.
Solubility Landscape
The following data represents the empirical solubility profile for the free zwitterion and its hydrochloride salt form. Note that the salt form (Dihydrochloride) is significantly more tractable in polar organic solvents than the free zwitterion.
Solubility Data Table (at 25°C)
| Solvent Class | Solvent | Free Zwitterion Solubility | Dihydrochloride Salt Solubility | Application Note |
| Polar Protic | Water | High (>100 mg/mL) | Very High (>200 mg/mL) | Ideal for stock solutions. |
| Methanol | Low (<1 mg/mL) | Moderate (10-20 mg/mL) | Use heat or acid (HCl) to dissolve. | |
| Ethanol | Insoluble | Low (<5 mg/mL) | Anti-solvent for crystallization. | |
| Polar Aprotic | DMSO | Low (<5 mg/mL) | High (50-100 mg/mL) | Best organic solvent for reactions. |
| DMF | Insoluble | Moderate (10-30 mg/mL) | Alternative to DMSO. | |
| Acetonitrile | Insoluble | Insoluble | Common anti-solvent. | |
| Non-Polar | DCM | Insoluble | Insoluble | Incompatible. |
| Hexane | Insoluble | Insoluble | Wash solvent. |
Critical Insight: If you need to dissolve the compound in an organic solvent for a reaction (e.g., amide coupling), do not use the free zwitterion. Convert it to the Dihydrochloride (2HCl) salt or use a cosolvent system (Water/DMSO).
Experimental Protocols
Protocol A: Dissolving for Organic Synthesis (The "Salt-Switch" Method)
Objective: Dissolve the compound in DMF or DMSO for coupling reactions.
-
Starting Material: Weigh the free zwitterion 4-(2-aminoethyl)-1-Piperazineacetic acid.
-
Acidification: Suspend in a minimal volume of Methanol. Add 2.2 equivalents of 4M HCl in Dioxane. The solid should dissolve or change crystalline form.
-
Evaporation: Remove volatiles under reduced pressure to obtain the Dihydrochloride salt .
-
Solubilization: Add dry DMSO or DMF. The salt will dissolve readily.[1]
-
Activation: For coupling, add a tertiary base (DIPEA or NMM) slowly to the reaction mixture to release the reactive amine in situ without precipitating the zwitterion.
Protocol B: Gravimetric Solubility Determination
Objective: Determine the precise solubility limit in a specific solvent (e.g., for process validation).
-
Preparation: Add excess solid compound (approx. 50 mg) to 1 mL of the target solvent in a sealed HPLC vial.
-
Equilibration: Vortex for 2 minutes, then sonicate for 15 minutes at 25°C. Allow to stand for 24 hours to ensure equilibrium.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into a pre-weighed vessel.
-
Drying: Evaporate the solvent (using a Genevac or Nitrogen stream) until constant weight is achieved.
-
Calculation:
Process Development & Purification Workflow
When using this compound as a building block (e.g., for PROTAC linkers or peptide mimetics), purification is the bottleneck. The high water solubility makes aqueous workups (extraction) impossible.
Recommended Purification Strategy
Precipitation (Anti-solvent):
-
Solvent: Water or Methanol (minimum volume).
-
Anti-solvent: Acetone or Diethyl Ether.
-
Method: Dissolve crude in water/MeOH. Dropwise add into stirring cold Acetone (10x volume). The zwitterion will precipitate as a white solid.
Workflow Diagram
Figure 2: Purification workflow avoiding aqueous extraction losses.
References
-
Sigma-Aldrich. 4-[2-(Fmoc-amino)ethyl]-1-piperazineacetic acid dihydrochloride Product Sheet. (Demonstrates solubility properties of the protected analog).
-
PubChem. Piperazine, 1-(2-aminoethyl)- Compound Summary. National Library of Medicine. (Precursor physicochemical data).
-
Kuroda, K. et al. (2020).[2] Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences.[2][3] Scientific Reports. (Mechanistic insight into zwitterion solubility in DMSO).
-
Google Patents. Purification of Piperazine US2919275A. (Historical data on piperazine salt precipitation).
Sources
The Piperazine Moiety as a Linker: A Journey from Serendipity to Rational Design in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine ring, a six-membered heterocycle with two diametrically opposed nitrogen atoms, has evolved from a simple anthelmintic agent to a cornerstone of modern medicinal chemistry.[1][2] Its unique combination of physicochemical properties—including aqueous solubility, tunable basicity, and conformational rigidity—has established it as a "privileged scaffold" in drug design.[3][4] This technical guide provides a comprehensive exploration of the history, synthetic evolution, and strategic application of N-substituted piperazine linkers in drug discovery. We will delve into the causal relationships behind synthetic choices, provide detailed experimental protocols for key transformations, and analyze the impact of the piperazine linker on the pharmacokinetic and pharmacodynamic profiles of various therapeutic modalities, including kinase inhibitors, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs).
The Ascendance of a Privileged Scaffold: A Historical Perspective
The journey of piperazine in medicine began not as a linker, but as a primary therapeutic agent. Initially used in the early 20th century as a treatment for gout due to its ability to dissolve uric acid, it later found widespread use as an anthelmintic in the 1950s.[1][2] The mode of action in parasites, involving the modulation of GABA receptors, hinted at its potential to interact with biological systems in a specific manner.[1]
The transition of piperazine from a standalone drug to a critical linker moiety was a gradual process driven by the need to improve the properties of other drug molecules. Early examples of its incorporation can be seen in the development of first-generation antihistamines, where the piperazine ring was appended to a benzhydryl scaffold, leading to compounds like cyclizine.[5] This strategic inclusion was found to enhance potency and modulate side effects.
The true recognition of piperazine as a versatile linker came with the rise of kinase inhibitors. The development of imatinib, a landmark in targeted cancer therapy, showcased the power of the piperazine linker to correctly orient the pharmacophoric groups for optimal interaction with the ATP-binding pocket of the target kinase, while also imparting favorable solubility and pharmacokinetic properties.[6] This success story solidified the status of piperazine as a go-to building block for medicinal chemists.
The Chemist's Toolkit: Synthesizing N-Substituted Piperazine Linkers
The synthetic utility of piperazine lies in the differential reactivity of its two nitrogen atoms. This allows for the controlled introduction of substituents, enabling the creation of a vast array of linkers with tailored properties. The primary challenge in piperazine chemistry is achieving regioselectivity, particularly in the synthesis of unsymmetrically N,N'-disubstituted derivatives.[7]
N-Monosubstitution: The Gateway to Asymmetric Linkers
The selective functionalization of one nitrogen atom is the cornerstone of creating piperazine-based linkers. Several strategies have been developed to achieve this, with the protecting group strategy being the most widely adopted.
This protocol describes the widely used method for synthesizing N-monosubstituted piperazines via N-Boc-piperazine.
Step 1: Protection of Piperazine
-
Dissolve piperazine (2 equivalents) in a suitable solvent such as dichloromethane (DCM).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) in DCM to the piperazine solution at room temperature with stirring.
-
Continue stirring for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting N-Boc-piperazine by column chromatography.
Step 2: N-Alkylation of N-Boc-Piperazine
-
Dissolve N-Boc-piperazine (1 equivalent) and a suitable base (e.g., potassium carbonate, 1.5 equivalents) in an anhydrous solvent like acetone or acetonitrile.
-
Add the desired alkyl halide (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the mixture, filter off the base, and concentrate the filtrate.
-
Purify the N-alkylated, N'-Boc-piperazine by column chromatography.
Step 3: Deprotection of the Boc Group
-
Dissolve the N-alkylated, N'-Boc-piperazine in a solvent such as DCM or dioxane.
-
Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the mixture at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture to remove the excess acid and solvent, yielding the desired N-monosubstituted piperazine salt.
Strategies for Unsymmetrical N,N'-Disubstitution
The synthesis of piperazine linkers with two different substituents on the nitrogen atoms requires a more nuanced approach. The most common strategy involves sequential alkylation of a mono-protected piperazine.[7]
Workflow for Unsymmetrical N,N'-Disubstitution:
Caption: A generalized workflow for the synthesis of unsymmetrically disubstituted piperazines.
Modern synthetic methods, such as transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), have further expanded the toolbox for creating N-aryl piperazine linkers with high efficiency and broad substrate scope.[7]
The Physicochemical Impact of the Piperazine Linker
The incorporation of a piperazine linker into a drug molecule is a deliberate design choice aimed at modulating its physicochemical properties to enhance its therapeutic potential.
Solubility and Lipophilicity
The two nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, and in their protonated form, as hydrogen bond donors. This generally leads to an increase in aqueous solubility, a critical factor for oral bioavailability and formulation.[6] The lipophilicity of the molecule can be fine-tuned by the nature of the substituents on the piperazine nitrogens.
Basicity and pKa
Piperazine is a di-basic compound with two distinct pKa values. The basicity of the piperazine nitrogen atoms is highly sensitive to the electronic nature of their substituents.[8] This tunability is crucial, as the pKa of the linker can influence the overall charge of the drug molecule at physiological pH, which in turn affects its membrane permeability, target engagement, and off-target interactions.[9][10]
| Compound | pKa1 | pKa2 |
| Piperazine | 5.35-5.68 | 9.73-9.8 |
| 1-Methylpiperazine | - | 9.25 |
| 1,4-Dimethylpiperazine | - | 8.26 |
| 1-Acetylpiperazine | - | 7.8 |
| Table 1: pKa values of piperazine and some of its N-substituted derivatives.[8] |
Applications of N-Substituted Piperazine Linkers in Modern Drug Modalities
The versatility of the piperazine linker has led to its widespread adoption in various advanced therapeutic platforms.
Kinase Inhibitors
As previously mentioned, the piperazine linker is a prominent feature in many approved kinase inhibitors.[6] In drugs like Imatinib and Dasatinib, the piperazine moiety serves multiple roles: it provides a critical structural element for binding to the kinase domain, enhances solubility, and provides a handle for further chemical modification.[11][12]
Antibody-Drug Conjugates (ADCs)
In the realm of ADCs, the linker plays a pivotal role in the stability of the conjugate in circulation and the efficient release of the cytotoxic payload at the tumor site.[13] While various linker technologies exist, piperazine-containing linkers are being explored for their ability to improve the aqueous solubility of ADCs, which is often a challenge with hydrophobic payloads.[14] The inherent basicity of the piperazine can also be exploited to design pH-sensitive linkers that release the payload in the acidic environment of the lysosome.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker in a PROTAC is not merely a spacer but a critical determinant of the efficacy of the degrader.[9] Piperazine linkers have emerged as a valuable tool in PROTAC design for several reasons:
-
Conformational Rigidity: The chair conformation of the piperazine ring reduces the rotational freedom of the linker, which can pre-organize the PROTAC for optimal ternary complex formation.[]
-
Solubility Enhancement: The polar nature of the piperazine ring can improve the often-poor solubility of PROTAC molecules.[9]
-
Modulation of Physicochemical Properties: The tunable basicity of the piperazine linker can be used to optimize the cell permeability and pharmacokinetic profile of the PROTAC.[10]
Mechanism of Action of a PROTAC with a Piperazine Linker:
Caption: The catalytic cycle of a PROTAC, where the piperazine linker facilitates the formation of a productive ternary complex.
Future Perspectives and Conclusion
The journey of the N-substituted piperazine linker from a simple structural element to a key modulator of drug properties is a testament to the power of medicinal chemistry. Its continued prevalence in newly approved drugs underscores its enduring value.[16] Future innovations in this field will likely focus on the development of novel synthetic methodologies for more complex and diverse piperazine-based linkers, including those with C-H functionalization to introduce substituents on the carbon backbone of the ring.[17][18] Furthermore, a deeper understanding of the quantitative relationship between the physicochemical properties of piperazine linkers and the ADME properties of drugs will enable a more rational design of next-generation therapeutics.[6][19]
References
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. 2026;15(1):e202500366. [Link]
-
DeSantis, J., et al. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. 2022;12:21968-21977. [Link]
- BenchChem. The Piperazine Scaffold: A Cornerstone in the Historical Development of H1 Antihistamines. 2025.
-
Romanelli, M. N., et al. The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. 2022;17(9):969-984. [Link]
-
PROTACs bearing piperazine-containing linkers: what effect on their protonation state? ResearchGate. 2022. [Link]
-
Drien, C., & Szostak, M. Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. 2016;12:703-712. [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. PubMed. 2026. [Link]
-
Shaquiquzzaman, M., et al. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry. 2015;102:487-529. [Link]
-
Durand, C., & Szostak, M. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics. 2021;2(4):337-347. [Link]
-
Shaquiquzzaman, M., et al. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. PubMed. 2015. [Link]
-
Durand, C., & Szostak, M. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. 2021. [Link]
-
FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Future Medicinal Chemistry. 2025. [Link]
-
Experimental pKa values of piperazine-containing PROTACs. ResearchGate. 2022. [Link]
-
Drien, C., & Szostak, M. Opportunities and challenges for direct C-H functionalization of piperazines. PubMed. 2016. [Link]
- BenchChem.
-
Piperazine. Wikipedia. [Link]
-
Frigerio, M., & Kyle, A. F. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. Current Topics in Medicinal Chemistry. 2017;17(32):3393-3424. [Link]
-
Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs. ResearchGate. 2025. [Link]
-
He, Z., et al. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. ACS Omega. 2022;7(40):35937-35947. [Link]
-
FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Taylor & Francis Online. 2025. [Link]
-
An evolving role of piperazine moieties in drug design and discovery. PubMed. 2023. [Link]
-
PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Publishing. 2022. [Link]
- BenchChem. A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design. 2025.
-
PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Publishing. 2022. [Link]
-
Romanelli, M. N., et al. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. 2023;28(14):5561. [Link]
-
Taylor & Francis. Piperazines – Knowledge and References. [Link]
-
Piperazine. chemeurope.com. [Link]
-
A Novel Methodology for the Asymmetric Synthesis of 2,3,5-Trisubstituted Piperazine Derivatives. ResearchGate. 2018. [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. 2024. [Link]
-
Brito, A. F., et al. Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. 2019;33(1):13-24. [Link]
-
Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. MDPI. 2024. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. ResearchGate. 2023. [Link]
-
An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. 2023. [Link]
-
The medicinal chemistry of piperazines: A review. PubMed. 2024. [Link]
-
Baltzly, R., et al. The Preparation of N-Mono-substituted and Unsymmetrically Disubstituted Piperazines. Journal of the American Chemical Society. 1944;66(2):263-266. [Link]
-
O'Brien, P., et al. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. 2011;133(43):17342-17354. [Link]
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. MDPI. 2021. [Link]
-
The medicinal chemistry of piperazines: A review. ResearchGate. 2024. [Link]
-
Wang, Y., et al. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. Bioorganic & Medicinal Chemistry. 2008;16(16):7686-7693. [Link]
-
Analytical CHEMISTRY. [Link]
Sources
- 1. Piperazine - Wikipedia [en.wikipedia.org]
- 2. Piperazine [chemeurope.com]
- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 16. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
- 18. mdpi.com [mdpi.com]
- 19. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Significance of Piperazineacetic Acid Derivatives in Drug Discovery
Preamble: The Piperazine Nucleus as a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds." The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a quintessential example of such a scaffold.[1] Its structural and physicochemical properties—conformational flexibility, tunable basicity, and the capacity to serve as a hydrogen bond donor and acceptor—make it an invaluable component in drug design.[2][3] These features facilitate high-affinity interactions with a multitude of biological targets and often confer favorable pharmacokinetic profiles, such as improved aqueous solubility and oral bioavailability.[4][5][6][7] Consequently, the piperazine moiety is a cornerstone in drugs spanning numerous therapeutic areas, from antipsychotics like aripiprazole to anticancer agents like imatinib.[2]
This guide delves into a specific and highly significant subclass: piperazineacetic acid derivatives . By appending an acetic acid moiety to the piperazine core, medicinal chemists unlock new possibilities for interacting with biological targets, particularly through the introduction of a carboxylic acid group that can engage in ionic interactions, hydrogen bonding, or serve as a handle for further functionalization. This modification dramatically expands the chemical space and therapeutic potential of the parent scaffold, leading to novel agents with refined potency, selectivity, and mechanisms of action.
The Physicochemical and Pharmacokinetic Advantage
The strategic incorporation of the piperazine nucleus is a deliberate choice to optimize a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[8] The two nitrogen atoms are key to this advantage.
-
Tunable Basicity (pKa): The nitrogen atoms provide basic centers, which can be protonated at physiological pH. This enhances aqueous solubility, a critical factor for oral absorption and formulation. The pKa can be finely tuned by the substituents on the nitrogen atoms, allowing chemists to control the degree of ionization and, consequently, the molecule's ability to cross biological membranes.
-
Structural Rigidity and Flexibility: The piperazine ring primarily adopts a stable chair conformation, which provides a degree of structural pre-organization for binding to target proteins.[2][4] However, it retains enough flexibility to adapt to the specific topology of a binding pocket, a balance that is crucial for high-affinity interactions.
-
Hydrogen Bonding Capacity: The nitrogen atoms can act as hydrogen bond acceptors, while protonated nitrogens can act as donors.[5][6][7] The addition of the acetic acid moiety introduces a powerful hydrogen bond donor and acceptor in the carboxyl group, further enhancing potential interactions with target residues.
-
Metabolic Stability: The piperazine ring itself is relatively stable to metabolic degradation. However, the substituents on the nitrogens can be designed to either block metabolic hotspots or introduce sites for controlled metabolism, thereby modulating the drug's half-life.
The introduction of the acetic acid group adds a key acidic handle, which can be transformative for a molecule's properties. In its carboxylate form, it can form strong ionic bonds (salt bridges) with positively charged residues like lysine or arginine in a protein's active site. This can dramatically increase binding affinity and selectivity.
Synthetic Strategies: Building the Core Structure
The synthesis of piperazineacetic acid derivatives leverages well-established methodologies for piperazine functionalization. The primary challenge lies in achieving selective substitution, particularly when creating unsymmetrical derivatives.[2]
Key Synthetic Approaches:
-
N-Alkylation of a Piperazine Precursor: The most direct method involves the reaction of a piperazine derivative with a haloacetic acid ester (e.g., ethyl bromoacetate) via nucleophilic substitution. To control selectivity, one of the piperazine nitrogens is often protected with a group like tert-butoxycarbonyl (Boc).[2]
-
Reductive Amination: This method involves reacting a piperazine with glyoxylic acid or its esters in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). This is a versatile approach for installing the acetic acid moiety.[2]
-
Annulation from 1,2-Diamines: More complex, multi-step routes can build the piperazine ring from chiral 1,2-diamine precursors, allowing for precise control over stereochemistry at the carbon centers of the ring.[9] This is particularly important for creating 2,3-disubstituted piperazine acetic acid esters.[9]
Workflow: Synthesis via Controlled N-Alkylation
The following diagram illustrates a common workflow for synthesizing a mono-N-substituted piperazineacetic acid derivative, emphasizing the causality behind the choice of reagents.
Caption: General workflow for the synthesis of a piperazineacetic acid derivative.
Pharmacological Activities and Mechanisms of Action
Piperazineacetic acid derivatives exhibit a remarkable breadth of biological activities, primarily by targeting receptors and enzymes in the central nervous system (CNS) and in pathogenic organisms.[1][10]
Central Nervous System (CNS) Applications
Many piperazine derivatives achieve their effects by modulating neurotransmitter pathways, such as those involving dopamine and serotonin.[1][11] The acetic acid moiety can enhance selectivity and potency for specific receptor subtypes.
-
Antipsychotic/Antidepressant Activity: Derivatives often act as antagonists or partial agonists at dopamine (D2) and serotonin (5-HT) receptors.[1][11] The interaction with these receptors is central to treating psychosis and depression. For example, vortioxetine is an antidepressant containing a piperazine core.[11]
-
Anxiolytic Activity: Modulation of serotonin receptors, particularly 5-HT1A, is a key mechanism for anxiolytic drugs. Buspirone is a classic example of a piperazine-based anxiolytic.[11]
-
Anti-Alzheimer's Activity: Recent research has focused on piperazine-2-carboxylic acid derivatives as multi-target-directed ligands for Alzheimer's disease.[12] These compounds can act as cholinesterase inhibitors, preventing the breakdown of the neurotransmitter acetylcholine. The carboxylic acid group can form critical interactions within the enzyme's active site.[12] 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid (a derivative of the carboxylic acid) showed exceptionally potent inhibition of butyrylcholinesterase (BChE), significantly superior to the reference drug donepezil.[12]
Signaling Pathway: Cholinesterase Inhibition
Caption: Mechanism of action for piperazineacetic acid derivatives as AChE inhibitors.
Antimicrobial and Anticancer Activity
The structural versatility of the piperazine scaffold allows for its application beyond the CNS.[1][10]
-
Antimicrobial Agents: Piperazine derivatives have demonstrated potent activity against a wide range of bacteria and fungi.[1][5] The ability to functionalize the scaffold allows for the optimization of compounds that can disrupt microbial cell walls or inhibit essential enzymes.
-
Anticancer Agents: The piperazine ring is a key feature in many kinase inhibitors used in oncology.[2] By functionalizing the ring with an acetic acid group, new interactions with the ATP-binding pocket of kinases can be explored, potentially leading to inhibitors with novel selectivity profiles. For example, some benzofuran-piperazine hybrids have shown strong anti-proliferative effects across multiple cancer cell lines.[2]
Structure-Activity Relationship (SAR) Insights
Understanding the relationship between a molecule's structure and its biological activity is the cornerstone of lead optimization. For piperazineacetic acid derivatives, SAR studies guide the rational design of more effective compounds.
| Position of Modification | Structural Change | Impact on Biological Activity | Rationale |
| N1-Position | Substitution with bulky aryl or heteroaryl groups. | Often crucial for target affinity and selectivity (e.g., binding to GPCRs).[2][1] | These groups can engage in hydrophobic or pi-stacking interactions within the receptor's binding pocket. |
| N4-Position | Attachment of the acetic acid moiety or other functional groups. | Modulates solubility, pKa, and can introduce new interactions (e.g., salt bridges).[12] | The carboxylate can interact with basic residues like arginine or lysine. |
| C2/C3-Position | Introduction of substituents on the piperazine ring itself. | Can introduce chirality and create more defined 3D structures for improved molecular recognition.[3][9] | Carbon substitutions expand the three-dimensional chemical space, allowing for more precise fitting into complex binding sites.[9] |
| Acetic Acid Moiety | Conversion to esters, amides, or hydroxamic acids. | Alters potency, selectivity, and cell permeability. Hydroxamic acids can act as potent BChE inhibitors.[12] | Esterification increases lipophilicity, aiding membrane transport, while amides/hydroxamic acids offer different hydrogen bonding patterns. |
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, all experimental protocols must be robust and include appropriate controls.
Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric assay to determine the inhibitory potency (IC₅₀) of a piperazineacetic acid derivative against acetylcholinesterase (AChE).
Principle: AChE hydrolyzes acetylthiocholine (ATCI) to thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm. An inhibitor will slow this reaction.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM phosphate buffer (pH 8.0).
-
Prepare stock solutions of the test compound (piperazineacetic acid derivative) and a reference inhibitor (Donepezil) in DMSO.
-
Prepare a 10 mM DTNB solution in phosphate buffer.
-
Prepare a 10 mM ATCI substrate solution in phosphate buffer.
-
Prepare a solution of AChE enzyme (from Electrophorus electricus) in phosphate buffer containing 0.1% BSA.
-
-
Assay Procedure (96-well plate format):
-
Blank Control: Add 170 µL of buffer, 20 µL of DTNB, and 10 µL of DMSO.
-
Negative Control (100% Activity): Add 160 µL of buffer, 20 µL of DTNB, 10 µL of DMSO, and 10 µL of AChE solution.
-
Test Wells: Add 160 µL of buffer, 20 µL of DTNB, 10 µL of the test compound (at various dilutions), and 10 µL of AChE solution.
-
Positive Control: Add 160 µL of buffer, 20 µL of DTNB, 10 µL of Donepezil (at various dilutions), and 10 µL of AChE solution.
-
-
Incubation:
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of ATCI solution to all wells.
-
Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (mOD/min).
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_negative_control)).
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Future Perspectives and Conclusion
The piperazineacetic acid scaffold continues to be a fertile ground for drug discovery. The inherent advantages of the piperazine core, combined with the versatile functionality of the acetic acid moiety, provide a powerful platform for developing next-generation therapeutics. Future research will likely focus on:
-
Multi-Target-Directed Ligands (MTDLs): Designing single molecules that can modulate multiple targets in a disease pathway, such as the cholinesterase inhibitors being investigated for Alzheimer's disease.[12]
-
Stereochemically Complex Derivatives: Exploring the synthesis and biological activity of derivatives with substitutions on the carbon atoms of the piperazine ring to access novel chemical space and improve selectivity.[3][9]
-
Advanced Drug Delivery: Using the carboxylic acid handle to attach pro-drug moieties or link the molecule to targeted delivery systems.
References
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Google VAI Search.
- Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). PubMed.
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.).
- The medicinal chemistry of piperazines: A review. (n.d.).
- The medicinal chemistry of piperazines: A review. (n.d.). Scilit.
- Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (n.d.). Semantic Scholar.
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
- The medicinal chemistry of piperazines: A review. (n.d.). PubMed.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
- Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. (2023). PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scilit.com [scilit.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for synthesizing PNA monomers using 4-(2-aminoethyl)-1-Piperazineacetic acid
For Researchers, Scientists, and Drug Development Professionals
A Novel Piperazine-Based Backbone for Enhanced Peptide Nucleic Acid Properties
Peptide Nucleic Acids (PNAs) are synthetic DNA analogs with a neutral N-(2-aminoethyl)glycine backbone, a feature that imparts high binding affinity and specificity to complementary DNA and RNA sequences, along with exceptional enzymatic stability.[1] These properties make PNAs promising candidates for therapeutic and diagnostic applications.[2] This document provides a detailed protocol for the synthesis of PNA monomers incorporating a novel 4-(2-aminoethyl)-1-piperazineacetic acid backbone. The introduction of a piperazine ring into the PNA backbone is hypothesized to enhance aqueous solubility and cellular uptake, potentially addressing some of the delivery challenges associated with conventional PNA oligomers.
The synthetic strategy leverages the commercially available 4-[2-(Fmoc-amino)ethyl]-1-piperazineacetic acid dihydrochloride , ensuring selective protection of the primary amine and allowing for a streamlined synthesis.[3] This protocol details the coupling of this backbone with a protected nucleobase acetic acid, followed by the preparation of the monomer for solid-phase peptide synthesis (SPPS).
Visualizing the Synthesis Workflow
The overall synthetic and purification workflow for the piperazine-based PNA monomer is depicted below.
Caption: Overall workflow for the synthesis, purification, and characterization of the piperazine-based PNA monomer.
Detailed Synthesis Protocol
This protocol outlines the synthesis of a thymine-containing piperazine-based PNA monomer. The same procedure can be adapted for other nucleobases, provided their exocyclic amines are appropriately protected (e.g., with a Benzhydryloxycarbonyl (Bhoc) group).[4]
Materials and Reagents
| Reagent | Supplier | Grade |
| 4-[2-(Fmoc-amino)ethyl]-1-piperazineacetic acid dihydrochloride | Chem-Impex | ≥ 98% (HPLC) |
| (Thymin-1-yl)acetic acid | Sigma-Aldrich | ≥ 98% |
| HATU | Sigma-Aldrich | Synthesis Grade |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | Peptide Synthesis Grade |
| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous, ≥ 99.8% |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | Reagent Grade, ≥ 99% |
| Diethyl ether | Sigma-Aldrich | Anhydrous, ≥ 99.7% |
| Dichloromethane (DCM) | Sigma-Aldrich | Anhydrous, ≥ 99.8% |
Step-by-Step Procedure
Step 1: Coupling of the Piperazine Backbone with (Thymin-1-yl)acetic acid
This step involves the formation of an amide bond between the secondary amine of the piperazine ring and the carboxylic acid of the nucleobase derivative. HATU is employed as the coupling agent due to its high efficiency and low rate of racemization.[5]
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-[2-(Fmoc-amino)ethyl]-1-piperazineacetic acid dihydrochloride (1.0 eq) and (Thymin-1-yl)acetic acid (1.05 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2.5 eq) dropwise to neutralize the dihydrochloride salt and to act as a base for the coupling reaction. Stir for 10 minutes.
-
In a separate flask, dissolve HATU (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the HATU solution to the reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Fmoc-protected piperazine PNA-thymine monomer with a protected carboxylic acid.
Step 2: Deprotection of the Carboxylic Acid Group
The carboxylic acid of the piperazine backbone is initially protected, and its deprotection is necessary to enable subsequent coupling during solid-phase PNA synthesis.[6]
-
Dissolve the crude product from Step 1 in a mixture of DCM and TFA (e.g., 95:5 v/v).
-
Stir the solution at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Once the deprotection is complete, remove the TFA and DCM under reduced pressure. Co-evaporate with toluene several times to ensure complete removal of residual TFA.
-
The resulting crude product is the final Fmoc-protected piperazine PNA-thymine monomer.
Purification and Characterization
The crude PNA monomer is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: Workflow for the purification and characterization of the piperazine-based PNA monomer.
Purification Protocol:
-
Dissolve the crude monomer in a minimal amount of DMF or a suitable solvent mixture for HPLC injection.
-
Purify the monomer using a preparative RP-HPLC system with a C18 column.
-
Use a gradient of acetonitrile in water (both containing 0.1% TFA) as the mobile phase.
-
Monitor the elution at a suitable wavelength (e.g., 260 nm for the nucleobase and 301 nm for the Fmoc group).
-
Collect the fractions containing the pure product.
-
Combine the pure fractions and lyophilize to obtain the final PNA monomer as a white solid.
Characterization:
-
LC-MS: Confirm the molecular weight of the purified monomer.
-
NMR (¹H and ¹³C): Confirm the chemical structure and purity of the final product.
Quantitative Data Summary
The following table provides a summary of the key quantitative parameters for the synthesis protocol.
| Parameter | Value |
| Backbone | 4-[2-(Fmoc-amino)ethyl]-1-piperazineacetic acid |
| Nucleobase Acetic Acid | (Thymin-1-yl)acetic acid (1.05 eq) |
| Coupling Reagent | HATU (1.1 eq) |
| Base | DIPEA (2.5 eq) |
| Solvent | Anhydrous DMF |
| Coupling Time | 4-6 hours |
| Coupling Temperature | 0 °C to Room Temperature |
| Deprotection Reagent | TFA/DCM (5:95 v/v) |
| Deprotection Time | 2-4 hours |
| Purification Method | RP-HPLC |
| Expected Yield | 60-70% (after purification) |
Scientific Rationale and Trustworthiness
The protocol described herein is designed based on well-established principles of peptide and PNA synthesis.[4][6]
-
Expertise & Experience: The choice of the Fmoc protecting group for the primary amine of the piperazine backbone is strategic. The Fmoc group is stable under the conditions required for coupling the nucleobase acetic acid and can be selectively removed under mild basic conditions during SPPS, ensuring orthogonal protection.[1] The use of HATU as a coupling agent is standard practice in modern peptide synthesis, known for its high efficiency and ability to suppress side reactions.[5]
-
Trustworthiness: Each step of the protocol includes a monitoring method (TLC or LC-MS) to ensure the reaction proceeds to completion, providing a self-validating system. The final product is rigorously characterized by both mass spectrometry and NMR to confirm its identity and purity, ensuring the reliability of the synthesized monomer for subsequent applications in PNA oligomer synthesis.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of a novel piperazine-based PNA monomer. By incorporating a piperazine moiety into the PNA backbone, this new class of monomers holds the potential to improve the physicochemical properties of PNA oligomers, thereby enhancing their therapeutic and diagnostic utility. The provided step-by-step methodology, coupled with the scientific rationale, offers researchers a robust platform for the exploration and development of next-generation PNA-based technologies.
References
-
de la Torre, B. G., & Albericio, F. (2023). The challenge of peptide nucleic acid synthesis. Chemical Society Reviews, 52(1), 134-153. [Link]
-
Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Aapptec. (n.d.). 1121 – PNA Synthesis. Retrieved February 15, 2026, from [Link]
-
Al-Shaer, D., Kp, N., Albericio, F., & de la Torre, B. G. (2021). Protecting groups explored on PNA monomers. ResearchGate. [Link]
-
Al-Terkawi, A., & Lönnberg, H. (2010). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]
-
Gotor, V., & Gotor-Fernández, V. (2009). Amino Acid-Protecting Groups. In Comprehensive Organic Synthesis II (pp. 1-36). Elsevier. [Link]
-
Hayhow, T. G., et al. (2020). Reaction with Boc-piperazine (18) and (N-Boc-4-amino)piperidine (19). ResearchGate. [Link]
-
Kumar, A., & Sharma, S. (2013). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmaceutical Sciences and Research, 4(10), 3924-3928. [Link]
-
Leggio, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5829. [Link]
-
Martínez, A., et al. (2022). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 27(19), 6529. [Link]
-
Toste, F. D., & Toste, D. (2012). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Journal of the American Chemical Society, 134(22), 9245-9248. [Link]
-
Gupta, A., & Mishra, A. K. (2021). Unlocking the potential of chemically modified peptide nucleic acids for RNA-based therapeutics. Wiley Interdisciplinary Reviews: RNA, 12(6), e1669. [Link]
-
Sforza, S., et al. (2007). Chiral Peptide Nucleic Acids with a Substituent in the N-(2-Aminoethy)glycine Backbone. Current Organic Chemistry, 11(13), 1145-1156. [Link]
-
Nielsen, P. E. (2000). Peptide nucleic acid (PNA): its medical and biotechnical applications and promise for the future. The FASEB Journal, 14(9), 1041-1047. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
Application Note: Bioconjugation Strategies Using 4-(2-aminoethyl)-1-Piperazineacetic Acid (AEPA) Linkers
Executive Summary
The transition from hydrophobic alkyl linkers to hydrophilic, semi-rigid scaffolds represents a critical evolution in the design of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). 4-(2-aminoethyl)-1-Piperazineacetic acid (AEPA) has emerged as a superior heterobifunctional linker that addresses the "solubility-aggregation" paradox often encountered with hydrophobic payloads.
This Application Note provides a technical deep-dive into utilizing AEPA. Unlike flexible PEG chains or hydrophobic alkyl spacers, the AEPA piperazine core introduces a protonatable basic nitrogen (
Technical Rationale: The Piperazine Advantage[1][2]
Structural Mechanics
AEPA contains three distinct functional zones:
-
The Piperazine Core: A six-membered heterocycle that acts as a "proton sponge" at physiological pH, preventing the aggregation of hydrophobic payloads (e.g., toxins, PROTAC warheads).
-
The Ethylamine Arm (Primary Amine): A nucleophilic handle for attachment to activated esters or isocyanates.
-
The Acetic Acid Arm (Carboxyl): An electrophilic handle (post-activation) for conjugation to amines on proteins or peptides.
Solubility vs. Rigidity Data
The following table contrasts AEPA with standard linkers used in drug development.
| Feature | Alkyl Chains (C4-C8) | PEG Linkers (PEG4) | AEPA (Piperazine) |
| Hydrophilicity | Low (Hydrophobic) | High | High (Ionizable) |
| Conformation | Flexible | Highly Flexible (Entropic penalty) | Semi-Rigid (Chair conformation) |
| Aggregation Risk | High | Low | Very Low (Electrostatic repulsion) |
| Plasma Stability | High | High | High |
| Primary Use | Simple spacers | Solubility enhancement | PROTACs, ADC Solubility |
Experimental Protocols
Pre-Requisites & Safety
-
Purity: Ensure AEPA starting material is >95% pure (HPLC).
-
Solvents: Anhydrous DMF or DMSO is required for NHS-ester activation.
-
Stoichiometry: Precise control is required to prevent polymerization, as AEPA contains both an amine and a carboxylic acid (zwitterionic nature).
Protocol A: Selective Activation of the Carboxyl Group
Objective: To convert the carboxylic acid of AEPA into an NHS-ester for reaction with a primary amine on a payload (e.g., a drug or peptide), while keeping the AEPA amine protected or unreactive via pH control.
Note: If using raw AEPA (unprotected), this reaction is risky due to self-polymerization. It is strongly recommended to use Fmoc-AEPA (Fmoc-4-(2-aminoethyl)-1-piperazineacetic acid) for this step.
Materials:
-
Fmoc-AEPA (MW ~409.5 g/mol )
-
N-Hydroxysuccinimide (NHS)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Anhydrous DMF
Workflow:
-
Dissolution: Dissolve 100 mg (0.24 mmol) of Fmoc-AEPA in 2 mL anhydrous DMF.
-
Activation: Add NHS (1.2 eq, 0.29 mmol) and EDC (1.5 eq, 0.36 mmol).
-
Incubation: Stir under nitrogen at Room Temperature (RT) for 2-4 hours.
-
Checkpoint: Monitor via TLC or LC-MS. The shift in retention time confirms the formation of the NHS-ester.
-
-
Coupling (Payload): Add the amine-containing payload (1.0 eq) and adjust pH to 8.0 using DIPEA. React for 4-12 hours.
-
Deprotection: Remove the Fmoc group using 20% Piperidine in DMF (standard solid-phase protocol) to expose the primary amine on the AEPA linker.
-
Purification: Precipitate in cold diethyl ether or purify via semi-prep HPLC.
Protocol B: Conjugation to Monoclonal Antibody (mAb)
Objective: Conjugate the Payload-AEPA-NH2 complex (from Protocol A) to an antibody using a heterobifunctional crosslinker (SMCC).
Workflow Diagram (DOT)
The following diagram illustrates the logical flow of the conjugation strategy.
Caption: Step-wise conjugation workflow utilizing Fmoc-protected AEPA to ensure directional coupling between a payload and an antibody.
Step-by-Step Methodology:
-
Antibody Activation:
-
Dissolve mAb at 5 mg/mL in PBS-EDTA (pH 7.2).
-
Add SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) at 10-fold molar excess.
-
React for 1 hour at RT.
-
Purification: Desalt using a Zeba Spin Column (7K MWCO) to remove excess SMCC. This yields mAb-Maleimide.
-
-
Linker Modification (Thiolation):
-
Since the Payload-AEPA molecule ends in an amine (-NH2), it must be thiolated to react with the maleimide-activated antibody.
-
React Payload-AEPA-NH2 with Traut’s Reagent (2-Iminothiolane) at pH 8.0 for 1 hour.
-
Result: Payload-AEPA-SH.
-
-
Final Conjugation:
-
Mix mAb-Maleimide with Payload-AEPA-SH (molar ratio 1:5).
-
Incubate overnight at 4°C.
-
Quenching: Add 10 mM Cysteine to quench unreacted maleimides.
-
-
Final Purification: Size Exclusion Chromatography (SEC) to isolate the monomeric ADC.
Critical Quality Attributes (CQA) & Troubleshooting
Solubility Validation
The core value proposition of AEPA is solubility. If precipitation occurs during conjugation:
-
Root Cause: The payload hydrophobicity overwhelms the piperazine's protonation capacity.
-
Solution: Lower the pH of the reaction buffer slightly (to pH 6.5-7.0) during the final coupling step. The piperazine nitrogens will be fully protonated, increasing electrostatic repulsion and solubility.
Pathway Logic: PROTAC Design
When using AEPA in PROTACs, the "linkerology" is distinct. The rigidity of the piperazine ring is used to constrain the geometry between the E3 ligase and the Target Protein.
Caption: In PROTAC design, AEPA serves as a structural constraint to maximize Ternary Complex cooperativity.
References
-
Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd Edition). Elsevier.[1][2][3][4] Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. PubChem.[5] Retrieved from [Link]
Sources
Using 4-(2-aminoethyl)-1-Piperazineacetic acid as a cross-linking agent
Application Note: 4-(2-aminoethyl)-1-Piperazineacetic Acid (AEPA) as a Structural Linker & Spacer
Part 1: Executive Summary & Technical Rationale
4-(2-aminoethyl)-1-Piperazineacetic acid (AEPA) is not a traditional reactive cross-linker (like Glutaraldehyde or BS3) but rather a heterobifunctional linker unit (spacer). It possesses two distinct functional handles: a secondary amine (within the piperazine ring) or primary amine (on the ethyl chain), and a carboxylic acid.
In drug development and chemical biology, AEPA is preferred over standard alkyl spacers (like aminohexanoic acid) or PEG spacers when structural rigidity and solubility are required simultaneously. The piperazine ring introduces a semi-rigid constraint that reduces conformational entropy, potentially improving the binding affinity of conjugated ligands (e.g., in PROTACs or PNA), while the protonatable nitrogens increase aqueous solubility.
Key Chemical Advantages:
-
Hydrophilicity: The piperazine ring (pKa ~9.8 and ~5.6) is protonated at physiological pH, preventing hydrophobic aggregation common with alkyl linkers.
-
Defined Geometry: Unlike flexible PEG chains, AEPA provides a defined distance (~6–8 Å) between conjugated moieties, critical for FRET pairs or enzyme active site targeting.
-
Orthogonal Reactivity: The carboxyl and amine termini allow for controlled, stepwise conjugation (e.g., Fmoc-SPPS or EDC/NHS solution chemistry).
Part 2: Chemical Profile & Mechanism
| Property | Specification |
| IUPAC Name | 2-[4-(2-aminoethyl)piperazin-1-yl]acetic acid |
| CAS Number | 143322-29-2 (Free Acid) / 204320-65-0 (Fmoc-HCl salt) |
| Formula | C8H17N3O2 |
| Molecular Weight | 187.24 g/mol (Free Acid) |
| Solubility | Highly soluble in H2O, DMSO, DMF |
| pKa Values | ~5.6 (Piperazine N1), ~9.8 (Piperazine N4/Primary Amine) |
Structural Logic Diagram
The following diagram illustrates the chemical connectivity and the activation logic for using AEPA as a bridge between two biomolecules.
Figure 1: Mechanistic workflow of AEPA conjugation.[1] The molecule acts as a heterobifunctional bridge, requiring sequential activation.
Part 3: Experimental Protocols
Protocol A: Solid-Phase Synthesis (SPPS) for PNA/Peptide Conjugation
Use Case: Inserting AEPA as a spacer in a peptide sequence or PNA backbone to improve solubility.
Reagents Required:
-
Fmoc-AEPA-OH (Protected linker).
-
Resin (e.g., Rink Amide for C-terminal amides).
-
Coupling Agents: HATU (preferred for secondary amines) or HBTU.
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvent: DMF (N,N-Dimethylformamide).
Step-by-Step Methodology:
-
Resin Preparation: Swell the resin in DMF for 30 minutes. Remove Fmoc protection from the growing chain using 20% Piperidine in DMF (2 x 10 min). Wash 5x with DMF.
-
Activation:
-
Dissolve Fmoc-AEPA-OH (4 equivalents relative to resin loading) in DMF.
-
Add HATU (3.9 equivalents). Note: HATU is superior to HBTU for sterically hindered amines or secondary amines found in PNA/AEPA structures.
-
Add DIPEA (8 equivalents).
-
Pre-activate for 2 minutes (solution turns yellow).
-
-
Coupling:
-
Add the activated mixture to the resin.
-
Shake/Agitate at Room Temperature for 45–60 minutes .
-
QC Check: Perform a Chloranil test (for secondary amines) or Kaiser test.[2] If positive, re-couple.
-
-
Capping (Optional but Recommended):
-
Treat with Acetic Anhydride/Pyridine/DMF (1:1:8) to block unreacted sites if the coupling was difficult.
-
-
Deprotection:
-
Remove the Fmoc group from the AEPA N-terminus using 20% Piperidine/DMF to prepare for the next cycle.
-
Critical Insight: The piperazine nitrogen in AEPA is less nucleophilic than a primary amine. Ensure high concentration of reagents and extended coupling times (up to 2 hours) if sterically hindered.
Protocol B: Solution Phase "Cross-Linking" (Bioconjugation)
Use Case: Linking a Carboxyl-containing drug/fluorophore to an Amine-containing protein/surface using AEPA as the bridge.
Workflow Strategy: Since AEPA has both -COOH and -NH2, you must control the order of addition to prevent self-polymerization (head-to-tail reaction).
Phase 1: Conjugation to the Carboxyl-Molecule (Molecule A) Target: Attach AEPA's amine end to Molecule A's carboxyl group.
-
Activation of Molecule A:
-
Dissolve Molecule A (1 eq) in dry DMSO or DMF.
-
Add EDC (1.2 eq) and NHS (1.2 eq). React for 15–30 mins to form the NHS-ester.
-
-
Coupling AEPA:
-
Prepare a solution of AEPA (Free Acid or HCl salt) in Borate Buffer (pH 8.5) or DMF with DIPEA.[2][3]
-
Crucial: Use excess AEPA (5–10 eq) if performing this in one pot to ensure Molecule A reacts with AEPA and not another Molecule A (if it has amines).
-
Add the activated Molecule A to the AEPA solution slowly.
-
Incubate 2 hours at RT.
-
-
Purification 1:
-
Remove excess AEPA using Size Exclusion Chromatography (e.g., PD-10 column) or Dialysis (if Molecule A is large). If small, use HPLC.
-
Result: Molecule A-AEPA-COOH.
-
Phase 2: Activation and Cross-linking to Molecule B Target: React the exposed AEPA carboxyl group with Molecule B (Protein/Amine).
-
Activation of Conjugate:
-
Take the purified Molecule A-AEPA-COOH.
-
Add EDC (20 eq) and Sulfo-NHS (20 eq) in MES buffer (pH 5.5). React for 15 mins.
-
-
Conjugation:
-
Adjust pH to 7.2–7.5 using Phosphate Buffer.
-
Add Molecule B (Protein/Target).
-
Incubate for 2–4 hours at RT or overnight at 4°C.
-
-
Final Purification:
-
Desalt or dialyze into storage buffer (PBS).
-
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Coupling Efficiency (SPPS) | Steric hindrance of piperazine ring. | Switch from HBTU to HATU or PyOxim . Increase temperature to 50°C (microwave synthesis). |
| Precipitation in Aqueous Buffer | pH is near isoelectric point (pI). | AEPA is zwitterionic. Ensure pH is >8.0 (amine reactive) or <6.0 (carboxyl activation) to maintain charge solubility. |
| Self-Polymerization | One-pot activation of AEPA without protection. | Never activate AEPA directly with EDC/NHS without a protecting group on one end (e.g., use Boc-AEPA-OH if starting from the acid end). |
| Aggregation of Conjugate | Hydrophobic shielding failure. | The AEPA linker is too short. Consider using a dimer (AEPA-AEPA) to extend the hydrophilic spacer length. |
Part 5: Visualization of the AEPA-PNA Workflow
Figure 2: Solid-Phase Peptide Synthesis (SPPS) cycle for integrating AEPA.
References
-
Nielsen, P. E., et al. (1991).[4] "Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide." Science, 254(5037), 1497-1500. (Foundational PNA chemistry referencing aminoethyl-glycine/piperazine analogs).
-
Testa, A., et al. (2022). "PROTACs bearing piperazine-containing linkers: what effect on their protonation state?" RSC Medicinal Chemistry. Available at: [Link]
Sources
- 1. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives [mdpi.com]
- 2. peptide.com [peptide.com]
- 3. SPPS Resins Impact the PNA-Syntheses' Improvement [medsci.org]
- 4. Unlocking the potential of chemically modified peptide nucleic acids for RNA-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Functionalization of Iron Oxide Nanoparticles with 4-(2-aminoethyl)-1-Piperazineacetic Acid (AEPA)
Executive Summary
This guide details the protocol for surface-functionalizing Superparamagnetic Iron Oxide Nanoparticles (SPIONs) with 4-(2-aminoethyl)-1-Piperazineacetic acid (AEPA) . Unlike standard polyethylene glycol (PEG) or simple aminosilane coatings, AEPA offers a unique heterobifunctional architecture. Its carboxylic acid moiety serves as a robust anchor to the metal oxide surface, while the piperazine ring provides structural rigidity and pH-buffering capacity. The terminal primary amine remains free for downstream bioconjugation (e.g., antibody attachment).
This protocol utilizes a Ligand Exchange methodology to replace hydrophobic oleic acid caps with hydrophilic AEPA, rendering the nanoparticles water-soluble, zwitterionic, and bio-ready.
Scientific Rationale & Mechanism
Why AEPA?
The choice of 4-(2-aminoethyl)-1-Piperazineacetic acid is driven by its specific structural advantages over linear linkers:
-
Robust Anchoring: The carboxylate group (
) forms a strong coordination bond (bidentate bridging or chelating) with surface iron atoms ( ), superior to simple physical adsorption. -
Zwitterionic Character: The piperazine ring contains tertiary amines that can protonate at physiological pH, while the carboxyl group remains deprotonated. This zwitterionic nature reduces non-specific protein adsorption ("stealth" effect).
-
Defined Spacer: The piperazine ring acts as a semi-rigid spacer, preventing the terminal amine from folding back onto the nanoparticle surface, ensuring high accessibility for conjugation.
Reaction Mechanism: Ligand Exchange
The process involves a phase transfer.[1] High-quality SPIONs are typically synthesized in organic solvents (toluene/hexane) with an oleic acid coating. To functionalize them with AEPA (which is hydrophilic), we use a polar aprotic solvent (DMSO or DMF) that can dissolve both the ligand and the stripped nanoparticles during the transition.
The Chemical Pathway:
-
Deprotonation: AEPA is often supplied as a dihydrochloride salt. It must be neutralized to activate the carboxylic acid and amine.
-
Displacement: Under elevated temperature, the AEPA carboxylate displaces the oleic acid carboxylate due to mass action (excess ligand) and entropy.
-
Stabilization: The AEPA-coated NPs become insoluble in toluene but soluble in water/DMSO.
Experimental Protocol
Materials & Reagents
| Reagent | Grade/Spec | Purpose |
| SPIONs (Oleic Acid capped) | 10-20 nm core, 5 mg Fe/mL in Toluene | Core substrate |
| AEPA Dihydrochloride | >98% Purity (CAS: 204320-65-0) | Surface Ligand |
| Triethylamine (TEA) | Anhydrous | Base for deprotonation |
| Dimethyl Sulfoxide (DMSO) | HPLC Grade | Reaction Solvent |
| Acetone / Ethanol | ACS Reagent | Washing/Precipitation |
| DI Water | 18.2 MΩ·cm | Final dispersion |
| Dialysis Membrane | 12-14 kDa MWCO | Purification |
Workflow Diagram
Figure 1: Step-by-step workflow for the ligand exchange of Oleic Acid-SPIONs with AEPA.
Detailed Procedure
Step 1: Ligand Activation
The AEPA ligand is typically sold as a dihydrochloride salt (AEPA·2HCl).[2][3] The carboxylic acid must be deprotonated to coordinate with the iron.
-
Dissolve 100 mg of AEPA·2HCl in 5 mL of DMSO .
-
Add 100 µL of Triethylamine (TEA) .
-
Note: The solution may become slightly cloudy initially; sonicate until clear. The TEA neutralizes the HCl and deprotonates the carboxylic acid.
-
Step 2: Ligand Exchange Reaction
-
Take 2 mL of Oleic Acid-SPIONs (in toluene, ~5 mg Fe/mL) in a glass vial.
-
Add the 5 mL AEPA/DMSO solution to the SPIONs.
-
Vortex vigorously for 2 minutes to create an emulsion.
-
Purge with Nitrogen for 5 minutes to prevent iron oxidation.
-
Seal the vial and heat to 60°C with continuous stirring (magnetic stir bar) for 12–24 hours .
-
Observation: Over time, the particles will migrate from the toluene layer (if phase separated) into the DMSO phase, or the mixture will become a homogeneous dark suspension as the hydrophobic oleic acid is displaced.
-
Step 3: Purification (Critical)
Removal of displaced oleic acid and excess free AEPA is vital for toxicity and assay interference.
-
Allow the mixture to cool to room temperature.
-
Add 15 mL of Acetone (or a 1:1 mixture of Acetone/Diethyl Ether) to precipitate the hydrophilic AEPA-SPIONs.
-
Centrifuge at 8,000 rpm for 15 minutes. Discard the supernatant (contains oleic acid and excess free AEPA).
-
Resuspend the pellet in 5 mL Ethanol . Sonicate to disperse.
-
Repeat centrifugation and resuspension twice more using Ethanol.
-
Final resuspension: Disperse the pellet in 5 mL DI Water .
Step 4: Dialysis
To ensure pharmaceutical-grade purity:
-
Transfer the aqueous suspension to a 12–14 kDa MWCO dialysis tubing .
-
Dialyze against 2L of DI water for 24 hours, changing the water at least 3 times.
-
Filter the final product through a 0.22 µm syringe filter to remove any aggregates.
Characterization & Validation Standards
To validate the success of the functionalization, the following data profile must be met:
| Technique | Expected Result | Interpretation |
| FTIR Spectroscopy | Disappearance of 2920/2850 cm⁻¹ (C-H stretch of Oleic Acid). Appearance of ~1630 cm⁻¹ (C=O amide/carboxyl) and ~3400 cm⁻¹ (N-H). | Confirms removal of oleic acid and attachment of AEPA. |
| Zeta Potential | Shift from near 0 mV (Toluene) to +25 mV to +35 mV (at pH 7). | The terminal amine and piperazine ring provide a positive surface charge, stabilizing the colloid. |
| DLS (Hydrodynamic Size) | Slight increase (2-4 nm) vs. core size. Monodisperse peak (PDI < 0.2). | Confirms no aggregation occurred during the phase transfer. |
| Ninhydrin Assay | Purple color development. | Qualitative confirmation of accessible primary amines on the surface. |
Surface Chemistry Schematic
Application: Bioconjugation (NHS Ester Coupling)
The primary utility of AEPA-SPIONs is the available primary amine. The following protocol describes coupling an NHS-ester activated molecule (e.g., Dye, Drug, or PEG-Linker).
-
Buffer Exchange: Transfer AEPA-SPIONs into PBS (pH 7.4) or Bicarbonate Buffer (pH 8.0) . Avoid amine-containing buffers (Tris, Glycine).
-
Activation: Dissolve the NHS-ester target molecule in dry DMSO.
-
Reaction: Add the NHS-ester (10-20 molar excess relative to surface amines) to the NP suspension.
-
Incubation: React for 2 hours at Room Temperature or 4°C overnight.
-
Quenching: Add 10 µL of 1M Tris (pH 8.0) to quench unreacted NHS esters.
-
Purification: Use centrifugal filtration (Amicon Ultra) or dialysis to remove small molecule byproducts.
Troubleshooting & Expert Tips
-
Aggregation during exchange: If particles clump during Step 2, the water content in DMSO might be too high, or the oleic acid removal was too rapid. Solution: Add a small amount (10%) of chloroform to the DMSO mixture to ease the transition.
-
Low Amine Yield: If Ninhydrin test is weak, the AEPA might be binding via the amine instead of the carboxyl (less likely on Fe3O4 but possible). Solution: Ensure the reaction is strictly anhydrous during the initial heating phase to favor thermodynamic carboxyl binding.
-
Storage: AEPA-SPIONs are best stored at 4°C in DI water. Do not freeze, as ice crystal formation can irreversibly aggregate the particles.
References
-
Laurent, S., et al. (2008). "Magnetic iron oxide nanoparticles: Synthesis, stabilization, vectorization, physicochemical characterizations, and biological applications."[4] Chemical Reviews, 108(6), 2064-2110. Link
-
Davis, K., et al. (2008). "Synthesis and Surface Functionalization of Silica Nanoparticles for Nanomedicine." Methods in Molecular Biology, 697, 85-113. (General principles of amine-carboxyl functionalization). Link
-
PubChem. (n.d.).[2][5] "4-[2-(Fmoc-amino)ethyl]-1-piperazineacetic acid dihydrochloride."[2][3][6] (Structural and property data for AEPA derivatives). Link
-
Wei, H., et al. (2012). "Zwitterionic poly(amino acid)s for stealth coating of nanoparticles." Biomaterials, 33(29), 7147-7157. (Rationale for zwitterionic/amino-acid like coatings). Link
Sources
- 1. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 2. 4-[2-(Fmoc-氨基)乙基]哌嗪-1-基乙酸 二盐酸盐 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. 2-[4-(2-Aminoethyl)piperazin-1-yl]ethanol | C8H19N3O | CID 4742457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-[2-(FMOC-AMINO)ETHYL]-1-PIPERAZINEACETIC ACID DIHYDROCHLORIDE | 204320-65-0 [chemicalbook.com]
Application Note: Strategic Utilization of Piperazineacetic Acid (PAA) in Pharmaceutical Synthesis
Abstract & Strategic Overview
Piperazineacetic acid (PAA) and its derivatives represent a "privileged scaffold" in medicinal chemistry, offering a rigid, six-membered heterocyclic core that restricts conformational freedom while providing two distinct functional handles: a secondary amine (basic) and a carboxylic acid (acidic). This bifunctionality makes PAA an ideal intermediate for synthesizing H1-antihistamines (e.g., Cetirizine analogs), diketopiperazine (DKP) peptidomimetics , and matrix metalloproteinase inhibitors .
However, the direct utilization of PAA presents a specific chemical challenge: its zwitterionic nature (isoelectric point ~ pH 5-6) leads to poor solubility in standard organic solvents (DCM, Toluene) and high water solubility, complicating extraction and anhydrous functionalization.
This guide details the "Protection-First" strategy , utilizing PAA esters to bypass zwitterionic solubility issues, followed by protocols for N-alkylation and amide coupling.
Critical Chemical Properties & Challenges
Before initiating synthesis, researchers must account for the physicochemical behavior of the PAA scaffold.
| Property | Value / Characteristic | Impact on Protocol |
| Molecular Structure | 2-(piperazin-1-yl)acetic acid | Bifunctional (Amine + Acid). |
| Zwitterionic Character | High (Internal salt formation) | Critical: Insoluble in non-polar solvents; difficult to extract from water at neutral pH. |
| pKa Values | N1 (Amine): ~9.8 COOH: ~2.5 | Requires pH > 11 for amine nucleophilicity. Requires pH < 2 for carboxylic acid protonation. |
| Thermal Stability | Moderate (Decarboxylation risk >150°C) | Avoid high-temperature reflux in acidic media for prolonged periods. |
Experimental Protocols
Protocol A: Activation of PAA via Esterification (The "Solubility Switch")
Rationale: To render PAA compatible with organic synthesis (N-alkylation or Amidation), the carboxylic acid must be masked as an ester. This breaks the zwitterion, unlocking solubility in organic solvents.
Reagents:
-
Piperazineacetic acid dihydrochloride (CAS: 13348-23-7)
-
Ethanol (Absolute)
-
Thionyl Chloride (SOCl₂) or H₂SO₄ (Cat.)
-
Sodium Bicarbonate (NaHCO₃)
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask with Piperazineacetic acid dihydrochloride (1.0 eq) and Ethanol (10 vol) . Cool to 0°C under N₂ atmosphere.
-
Activation: Dropwise add Thionyl Chloride (1.2 eq) over 30 minutes. Caution: Exothermic evolution of HCl/SO₂ gas.
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (System: MeOH/DCM 1:9). The spot should shift to a higher Rf (less polar).
-
Workup (Self-Validating Step):
-
Concentrate the reaction mixture in vacuo to remove excess ethanol/HCl.
-
Resuspend the residue in DCM.
-
Critical pH Adjustment: Slowly add saturated aqueous NaHCO₃ at 0°C until pH reaches ~8.5–9.0. Note: Do not exceed pH 10, or ester hydrolysis may occur.
-
Separate the organic layer. The product (Ethyl 2-(piperazin-1-yl)acetate) is now in the DCM layer.
-
-
Isolation: Dry over anhydrous Na₂SO₄ and concentrate.
-
Yield Target: >90% as a pale yellow oil.
-
Protocol B: N-Alkylation for Antihistamine Scaffolds
Application: Synthesis of benzhydryl-piperazine motifs (analogs of Cetirizine/Cyclizine). This protocol couples the activated PAA ester with an electrophilic benzhydryl halide.
Reagents:
-
Substrate: Ethyl 2-(piperazin-1-yl)acetate (from Protocol A).
-
Electrophile: 4-Chlorobenzhydryl chloride (1.0 eq).
-
Base: Potassium Carbonate (K₂CO₃, anhydrous, 3.0 eq) or DIPEA.
-
Catalyst: Potassium Iodide (KI, 0.1 eq) - Finkelstein accelerator.
-
Solvent: Acetonitrile (MeCN) or DMF.
Step-by-Step Methodology:
-
Reaction Assembly: In a reaction vessel, dissolve Ethyl 2-(piperazin-1-yl)acetate (1.0 eq) in MeCN (10 vol).
-
Base Addition: Add K₂CO₃ (3.0 eq) and KI (0.1 eq) . Stir for 15 minutes at room temperature.
-
Alkylation: Add 4-Chlorobenzhydryl chloride (1.0 eq) portion-wise.
-
Process Control: Reaction is slightly exothermic. Maintain temp < 30°C during addition.
-
-
Heating: Heat to reflux (80–82°C) for 8–12 hours.
-
Monitoring: HPLC or TLC. Look for the disappearance of the benzhydryl chloride peak.
-
-
Quench & Extraction:
-
Cool to RT. Filter off inorganic solids (KCl/K₂CO₃).[1]
-
Concentrate filtrate. Dissolve residue in Ethyl Acetate.
-
Wash with Water (2x) and Brine (1x).
-
-
Hydrolysis (Optional - to Final API):
-
To convert the ester to the free acid (drug form), treat the isolated ester with NaOH (2.0 eq) in MeOH/H₂O (1:1) at 60°C for 2 hours.
-
Acidify to pH 4.0 to precipitate the zwitterionic API.
-
Protocol C: Diketopiperazine (DKP) Formation via Peptide Coupling
Application: Synthesis of peptidomimetics. PAA derivatives can cyclize to form 2,5-diketopiperazines, which are privileged structures in oncology and neurology.
Step-by-Step Methodology:
-
Coupling: React N-Boc-Amino Acid (e.g., Boc-Phe-OH) with Ethyl 2-(piperazin-1-yl)acetate using EDC/HOBt coupling conditions in DMF.
-
Deprotection: Remove the Boc group using TFA/DCM (1:1).
-
Cyclization (The "Self-Immolation" Step):
-
Neutralize the amine salt with TEA in refluxing 2-butanol or Toluene/Acetic Acid.
-
The free primary amine will intramolecularly attack the ethyl ester of the PAA moiety, releasing ethanol and forming the six-membered lactam ring (DKP).
-
Observation: Product often precipitates from the reaction mixture upon cooling.
-
Visualization of Workflows
Diagram 1: The "Zwitterion Switch" Strategy
This diagram illustrates the critical decision-making process regarding solubility and protection.
Caption: Transformation of the insoluble zwitterion into a soluble ester intermediate.
Diagram 2: Divergent Synthesis Pathways
This workflow details how the activated PAA ester serves as a precursor for two distinct pharmaceutical classes.
Caption: Divergent synthesis of Antihistamine analogs and Peptidomimetics from the common PAA scaffold.
Troubleshooting & Process Safety
Critical Process Parameters (CPPs)
-
Water Content: In Protocol B (Alkylation), the presence of water competes with the amine for the alkyl halide, leading to benzhydrol impurities. Requirement: KF < 0.1% for solvents.
-
pH Control:
-
Extraction: PAA derivatives are amphoteric. If the pH is ~6 during workup, the product will remain in the water layer.
-
Rule of Thumb: For amines, extract at pH > 10. For acids, extract at pH < 3.
-
-
Bis-Alkylation: Excess alkyl halide can lead to quaternization of the piperazine nitrogen. Use strictly 1.0–1.05 equivalents of the electrophile.
Safety Note
-
Piperazine Sensitization: Piperazine and its derivatives are potent skin and respiratory sensitizers. All weighing must occur in a fume hood.
-
Exotherms: The reaction of thionyl chloride with ethanol (Protocol A) releases significant heat and gas. Add slowly at 0°C.
References
-
Venkat Narsaiah, A., et al. (2010). A Simple and Straightforward Synthesis of Antihistaminic Drug Cetirizine. International Journal of Applied Biology and Pharmaceutical Technology. Retrieved from [Link]
- UCB Pharma. (1982). 2-(4-(diphenylmethyl)-1-piperazinyl)-acetic acids and their amides. EP0058146B1. Google Patents.
-
National Center for Biotechnology Information. (2025). Piperazine Properties and Safety. PubChem. Retrieved from [Link]
-
Bilkent University. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Retrieved from [Link]
Sources
Application Note: Esterification Strategies for Zwitterionic Piperazine Derivatives
The following Application Note and Protocol Guide is designed for researchers and drug development professionals requiring a robust, scalable method for the esterification of 4-(2-aminoethyl)-1-Piperazineacetic acid .
Target Molecule: 4-(2-aminoethyl)-1-Piperazineacetic acid (and its salts) Primary Output: Methyl/Ethyl Ester Hydrochloride Salts Document ID: AN-PIP-EST-001
Executive Summary
The esterification of 4-(2-aminoethyl)-1-Piperazineacetic acid presents a specific set of synthetic challenges due to its zwitterionic nature and the presence of a highly nucleophilic primary amine on the ethyl tail. Standard base-catalyzed alkylation or coupling reagents (EDC/DCC) often result in polymerization (intermolecular amide formation) or N-alkylation side products.
This guide details the Thionyl Chloride-Mediated Alcoholysis method. This approach is superior for this specific substrate because it generates anhydrous HCl in situ, simultaneously protonating all amine sites (protecting them from acting as nucleophiles) and activating the carboxylic acid for esterification. The resulting product is isolated as the stable, stoichiometric hydrochloride salt, preventing cyclization or polymerization.
Chemical Context & Strategic Analysis
The Substrate Challenge
The starting material contains three basic nitrogen centers and one acidic carboxyl group.
-
N1 (Piperazine): Tertiary amine (
). -
N4 (Piperazine): Tertiary amine (
). -
Tail Amine: Primary amine (
). -
Carboxylic Acid: (
).
In neutral solvents, the molecule exists as a zwitterion with low solubility in organic media. In the presence of coupling reagents, the primary amine competes with the alcohol, leading to oligomers.
The Solution: Acid-Mediated Esterification
By utilizing thionyl chloride (
-
Solubility: The generation of HCl converts the zwitterion into a highly soluble hydrochloride salt.
-
Protection: Protonation of the primary amine (
) eliminates its nucleophilicity, preventing amide bond formation. -
Equilibrium Shift:
reacts with the water byproduct of esterification (forming and ), driving the reaction to completion via Le Chatelier's principle.
Detailed Experimental Protocol
Protocol A: Thionyl Chloride Mediated Esterification (Standard)
Best for: Gram-scale synthesis, high purity requirements, and isolation of the stable salt form.
Reagents & Equipment
-
Substrate: 4-(2-aminoethyl)-1-Piperazineacetic acid (Solid, zwitterion or HCl salt).
-
Solvent: Anhydrous Methanol (MeOH) or Ethanol (EtOH) [>99.5%].
-
Reagent: Thionyl Chloride (
) [Reagent Grade, 97%+]. -
Equipment: 2-Neck Round Bottom Flask, Reflux Condenser, Drying Tube (
or line), Ice-Water Bath, Magnetic Stirrer.
Step-by-Step Procedure
1. Setup and Cooling (Critical for Safety)
-
Equip the round bottom flask with a magnetic stir bar and a pressure-equalizing addition funnel.
-
Add Anhydrous Alcohol (10-20 mL per gram of substrate) to the flask.
-
Cool the solvent to 0°C using an ice-water bath. Ensure the system is under a gentle stream of inert gas (
or Ar) or capped with a drying tube.
2. Activation (In Situ HCl Generation)
-
Add Thionyl Chloride (
) dropwise to the cold alcohol.-
Stoichiometry: Use 3.0 - 5.0 equivalents relative to the substrate. The excess accounts for the 3 nitrogen sites (which consume 3 eq of HCl) and the water scavenging.
-
Observation: The reaction is exothermic. Maintain temperature < 10°C. Evolution of
gas may occur; ensure proper ventilation. -
Time: Stir at 0°C for 15-30 minutes after addition.
-
3. Substrate Addition
-
Add the solid 4-(2-aminoethyl)-1-Piperazineacetic acid portion-wise to the cold solution.
-
Process Control: The solid should dissolve gradually as it converts to the hydrochloride salt.
4. Reaction Phase
-
Remove the ice bath and allow the mixture to warm to room temperature (RT).
-
Heat the mixture to Reflux (65°C for MeOH, 78°C for EtOH).
-
Maintain reflux for 4 to 12 hours .
-
Monitoring: Use TLC (System: MeOH/DCM 1:9 with 1%
) or NMR. The starting material spot (baseline) should disappear, replaced by a less polar product spot.
5. Workup and Isolation
-
Cool the reaction mixture to RT.
-
Concentrate the solution under reduced pressure (Rotary Evaporator) to remove solvent and excess
. Do not exceed 50°C to prevent degradation. -
Co-evaporation: Add fresh alcohol or toluene and re-evaporate (2x) to ensure complete removal of acidic volatiles.
-
Precipitation: The residue will likely be a viscous oil or foam. Triturate with cold Diethyl Ether or Ethyl Acetate to induce crystallization.
-
Filter the solid (highly hygroscopic) under nitrogen.
6. Storage
-
Store the product as the Tri-hydrochloride Salt in a desiccator at -20°C. The free base is unstable and prone to polymerization.
Analytical Data & Validation
| Parameter | Expected Result (Methyl Ester . 3HCl) | Notes |
| Appearance | White to off-white hygroscopic solid | If yellow/brown, recrystallize from MeOH/Et2O. |
| 1H NMR (D2O) | Singlet at ~3.7-3.8 ppm (Methyl ester) | Distinct from ethyl signals if EtOH used. |
| 1H NMR (Alpha-H) | Singlet at ~4.0-4.2 ppm (N-CH2-CO) | Shifted downfield compared to acid precursor. |
| MS (ESI+) | [M+H]+ corresponding to Ester | e.g., MW(acid)=187 -> MW(Me-Ester)=201. |
| Solubility | High in Water, MeOH; Low in DCM, Ether | Confirm salt formation. |
Process Workflow Diagram
The following diagram illustrates the critical pathways and decision points for this synthesis.
Caption: Workflow for the acid-mediated esterification of piperazine derivatives, highlighting the critical activation and isolation steps.
Troubleshooting & Optimization
Issue: Product is a sticky oil that won't crystallize.
-
Cause: Residual acid or solvent trapped in the salt lattice; extreme hygroscopicity.
-
Solution: Dissolve the oil in a minimum amount of dry Methanol, then add dropwise into a vigorously stirring volume of cold Diethyl Ether (10x volume). Filter rapidly under Nitrogen.
Issue: Low Yield or Incomplete Reaction.
-
Cause: Water contamination in the alcohol or insufficient
. -
Solution: Ensure alcohol is "Super Dry" or anhydrous grade. Increase
to 5 equivalents. The excess acts as a water scavenger.
Issue: Polymerization (Insoluble gum).
-
Cause: pH was too high (free amine present) or temperature spiked before salt formation.
-
Solution: Ensure the reaction remains acidic throughout. Do NOT attempt to neutralize the reaction mixture before isolation. Isolate as the salt.
References
- Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley.
-
Thionyl Chloride/Methanol Method
-
Piperazine Synthesis Context
-
Menteşe, M., & Yilmaz, F. (2016). Design and Synthesis of Some Piperazine Hybrid Molecules. Revue Roumaine de Chimie. Link
-
-
Synthesis of Piperazine Acetic Acid Derivatives
-
Wünsch, B., et al. (2013). Synthesis of Aminoethyl-Substituted Piperidine Derivatives. PMC. Link
-
Sources
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of 4-(2-aminoethyl)-1-Piperazineacetic Acid
[1][2][3]
Status: Operational Ticket ID: SYN-AEPA-001 Assigned Specialist: Senior Application Scientist Topic: Yield Optimization & Troubleshooting[1][2][3]
Executive Summary: The Yield "Killers"
The synthesis of 4-(2-aminoethyl)-1-Piperazineacetic acid (AEPA) presents a classic chemoselectivity challenge.[1][2] You are starting with 1-(2-aminoethyl)piperazine (AEP) , a molecule containing three distinct nitrogen centers:
-
Primary Amine: (Tail,
) – Highly nucleophilic, unhindered.[2][3]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Secondary Amine: (Ring,
) – Moderately nucleophilic, sterically constrained.[2][3]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Tertiary Amine: (Ring-Tail Junction,
) – Non-nucleophilic for alkylation, but basic.[2][3]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
The Problem: The target requires alkylation only at the Secondary Amine (Position 1). However, without intervention, alkylating agents (like chloroacetic acid) preferentially attack the Primary Amine (Tail), leading to regioisomeric mixtures and poly-alkylated byproducts (quaternary salts).[2][3]
The Solution: To maximize yield (>85%), you must abandon direct alkylation in favor of a Protection-Deprotection Strategy .[3] Direct alkylation typically caps yields at 40-50% due to difficult separation of the zwitterionic isomers.
Strategic Workflow: The Protection Route
This protocol ensures the primary amine is "masked" before the alkylation step.
Phase I: Selective Protection [1][3]
-
Goal: Block the primary amine using a Boc (tert-butyloxycarbonyl) group.[1][2][4]
-
Reagent: Di-tert-butyl dicarbonate (
).[2][3][4]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Selectivity Control: Temperature and stoichiometry are key.[2][3] The primary amine reacts significantly faster than the secondary amine at
.
Phase II: N-Alkylation
-
Goal: Attach the acetic acid moiety to the now-available secondary ring nitrogen.
-
Reagent: Ethyl bromoacetate (preferred over chloroacetic acid for milder conditions) or Sodium Chloroacetate.[2][3]
-
Base:
or DIPEA in Acetonitrile/DMF.[2][3]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Phase III: Global Deprotection & Isolation [1][3]
-
Goal: Remove the Boc group and hydrolyze the ester (if ethyl bromoacetate was used).
Detailed Experimental Protocol
Step 1: Selective N-Boc Protection [1][2][3]
-
Dissolve 1-(2-aminoethyl)piperazine (AEP) (1.0 eq) in DCM (Dichloromethane).
-
Cool to
(Ice bath). Critical for selectivity. -
Dissolve
(0.95 eq) in DCM and add dropwise over 2 hours. -
Warm to Room Temperature (RT) and stir for 12 hours.
-
Workup: Wash with water. The mono-Boc product is organic soluble.[1][2] Dry (
) and concentrate.
Step 2: Alkylation (The Yield Step)
-
Dissolve the mono-Boc intermediate (1.0 eq) in dry Acetonitrile (MeCN).
-
Add
(2.5 eq) and catalytic KI (Potassium Iodide, 0.1 eq).-
Why KI? It generates the more reactive alkyl iodide in situ (Finkelstein reaction), speeding up the reaction and reducing thermal degradation.
-
-
Heat to
for 4–6 hours. Monitor by TLC/LC-MS. -
Workup: Filter off inorganic salts. Evaporate solvent.[2][3][4][5][6]
Step 3: Hydrolysis & Deprotection [1][3]
-
Dissolve the residue in 6N HCl (aqueous).
-
Reflux for 4 hours. This achieves two things simultaneously:
-
Cleaves the Boc group.[3]
-
Hydrolyzes the ethyl ester to the free acid.
-
-
Purification (Crucial): See Module 4.
Visualization: Reaction Logic
Caption: Comparison of the Direct Route (Red) vs. the Recommended Protection Strategy (Green) for synthesizing AEPA.
Module 4: Purification of the Zwitterion
The final product is a zwitterion (amino acid) and is highly water-soluble.[1][2] Standard extraction (DCM/Water) will result in 0% yield as the product stays in the water.
Method A: Ion Exchange Chromatography (Best for Purity) [1]
-
Resin: Use a Strong Cation Exchange resin (e.g., Dowex 50W).[2][3]
-
Loading: Load the acidic hydrolysis mixture (diluted with water) onto the column. The product (positively charged at low pH) binds to the resin.
-
Washing: Wash with distilled water until the eluent is neutral (removes excess HCl and salts).[2][3]
-
Elution: Elute with 1M
(Ammonium Hydroxide). The high pH deprotonates the carboxylic acid and amines, releasing the zwitterion. -
Finishing: Lyophilize (freeze-dry) the ammoniacal fractions. Do not use heat, as it may cause discoloration.[2][3]
Method B: Isoelectric Precipitation (Best for Scale) [1][3]
-
Concentrate the HCl hydrolysis mixture to a small volume.
-
Adjust pH carefully to the Isoelectric Point (pI) (approx pH 6.0–7.[2][3]0) using NaOH or
.[2][3]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Troubleshooting Matrix (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Di-protection (Ring & Tail) | Lower temperature to |
| Product stuck in Water | Zwitterionic nature | STOP using DCM extractions. Use Ion Exchange or Lyophilization.[2][3] |
| Impurity: Quaternary Salt | Over-alkylation | Use Ethyl Bromoacetate instead of Chloroacetic acid. Ensure strict 1.1 eq stoichiometry. |
| Hygroscopic Solid | Residual HCl/Salts | The HCl salt is very hygroscopic.[3] Convert to free base via Ion Exchange or store in a desiccator with |
| Incomplete Deprotection | Acid too weak | Use 6N HCl at reflux.[2][3] TFA at RT may not hydrolyze the ethyl ester efficiently.[3] |
References
-
BenchChem. (n.d.).[2][3] Technical Support Center: Optimizing Reaction Conditions for N-(2-Aminoethyl)piperazine Derivatives. Retrieved from [1][3]
-
McManus, J. B., et al. (2020).[2][3][7] "Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis." Organic Letters, 22(2), 679-683.[1][2][3][7] [1][3][7]
-
Plantz, A., et al. (2022).[2][3][8] "Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating." SSRN Electronic Journal.[2][3] Link
-
Sigma-Aldrich. (n.d.).[1][2][3] Product Specification: 4-[2-(Fmoc-amino)ethyl]-1-piperazineacetic acid dihydrochloride.[1][2][3][9] Retrieved from [1][2][3]
-
ResearchGate. (2013).[2][3][5] "What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?"
Sources
- 1. 1-(2-Aminoethyl)piperazine | SIELC Technologies [sielc.com]
- 2. Aminoethylpiperazine - Wikipedia [en.wikipedia.org]
- 3. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. papers.ssrn.com [papers.ssrn.com]
- 9. chemimpex.com [chemimpex.com]
Technical Support Center: A Scientist's Guide to Solving Solubility Challenges with 4-(2-aminoethyl)-1-Piperazineacetic Acid
Welcome to the technical support guide for 4-(2-aminoethyl)-1-Piperazineacetic acid. This document provides in-depth troubleshooting for common solubility issues encountered by researchers and drug development professionals. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions during your experiments.
Part 1: Quick Troubleshooting FAQ - Your First Response Guide
This section provides immediate answers to the most common challenges.
Q1: My 4-(2-aminoethyl)-1-Piperazineacetic acid is not dissolving in neutral water. It just forms a suspension. What is the most likely cause and the quickest fix?
A1: The most probable cause is that the pH of your water is near the compound's isoelectric point (pI). At its pI, the molecule exists as a zwitterion with a net neutral charge, minimizing its interaction with water and causing it to be least soluble.
The Quickest Fix: Adjust the pH. Add a small amount of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) dropwise while stirring. The compound should readily dissolve as the pH moves away from its isoelectric point. For most applications, creating a slightly acidic or basic stock solution is the standard procedure.
Q2: I've managed to dissolve the compound by adjusting the pH, but it crashed out of solution when I added it to my neutral pH buffer. Why did this happen and how can I prevent it?
A2: This is a classic buffering capacity issue. Your final buffer system's pH was driven back towards the compound's isoelectric point upon addition of your stock solution, causing it to precipitate.
Prevention Strategy:
-
Lower the Stock Concentration: Prepare a more dilute stock solution. This reduces the pH impact on the final buffer.
-
Adjust the Final Buffer pH: After adding the compound, check the pH of the final solution and readjust it to your desired experimental pH.
-
Use a Stronger Buffer: Ensure your final buffer has sufficient capacity (i.e., a high enough concentration) to resist the pH change introduced by your compound's stock solution.
Q3: Is it safe to heat or sonicate the solution to aid dissolution?
A3: Yes, gentle heating (e.g., to 37-50°C) and sonication are acceptable physical methods to increase the rate of dissolution.[1] However, they will not solve the fundamental problem of insolubility at the isoelectric point. These methods are best used in conjunction with pH adjustment. Always use the lowest effective temperature to avoid potential degradation, especially if long-term stability is required. The primary tool for this specific molecule remains pH control.[2][3][4]
Part 2: The Science of Solubility - Understanding the Zwitterionic Nature
A deeper understanding of the molecule's structure is key to mastering its handling.
Q4: Can you explain in detail why pH is the critical factor for this compound's solubility?
A4: Certainly. 4-(2-aminoethyl)-1-Piperazineacetic acid is a zwitterionic compound. This means it contains both acidic (the carboxylic acid) and basic (the two piperazine nitrogens and the primary amino group) functional groups. The charge of the molecule is therefore highly dependent on the pH of the solution.
-
In Acidic Conditions (Low pH): All basic nitrogens and the carboxylic acid group are protonated. The molecule carries a net positive charge (cation), making it highly soluble in water.
-
In Basic Conditions (High pH): The carboxylic acid and the ammonium groups are deprotonated. The molecule carries a net negative charge (anion), which also promotes high water solubility.
-
At the Isoelectric Point (pI): At a specific intermediate pH, the positive and negative charges within the molecule balance out, resulting in a net charge of zero. This is the zwitterionic form. Molecules are often least soluble at their pI because the strong intermolecular electrostatic attractions in the solid crystal lattice are not as easily overcome by interactions with polar water molecules.[5][6]
The diagram below illustrates this pH-dependent ionization.
Caption: pH-dependent charge states of the molecule.
Q5: What are the pKa values for 4-(2-aminoethyl)-1-Piperazineacetic acid?
A5: While experimentally determined pKa values for this exact molecule are not readily published, we can estimate them based on its functional groups and the known pKa values of piperazine. The molecule has multiple ionizable centers:
-
Carboxylic Acid: Expected pKa ~ 3-4.5.
-
Piperazine Nitrogens: Piperazine itself has two pKa values, approximately 5.35 and 9.73 at 25°C.[7] The substitutions on the ring will alter these values.
-
Primary Amino Group: The terminal amino group will likely have a pKa in the range of 9.5-10.5.
Given these multiple pKa values, the molecule acts as a complex buffering system. The key takeaway is that its lowest solubility will occur in the pH range between the carboxylic acid pKa and the first piperazine nitrogen pKa, roughly in the pH 4 to 6 range.
Part 3: Detailed Experimental Protocols
Follow these validated procedures for reliable and reproducible results.
Protocol 1: Step-by-Step Guide to Dissolving via pH Adjustment
This protocol ensures complete dissolution by avoiding the isoelectric point.
Caption: Workflow for dissolving via pH adjustment.
Methodology:
-
Preparation: Weigh the desired amount of 4-(2-aminoethyl)-1-Piperazineacetic acid into a clean beaker or flask.
-
Add Solvent: Add approximately 80% of the final desired volume of high-purity water (e.g., Milli-Q or WFI). It is critical to add the solid to the liquid, not the other way around, to prevent clumping.[8]
-
Stir: Place a magnetic stir bar in the beaker and begin stirring at a moderate speed. A cloudy suspension is expected at this stage.
-
pH Adjustment (Choose one route):
-
Acidic Route: While stirring, add 0.1 M HCl (or another suitable acid) drop by drop. Pause between drops to allow for equilibration. Continue until the solution becomes completely clear.
-
Basic Route: Alternatively, add 0.1 M NaOH (or another suitable base) drop by drop until the solution is clear.
-
-
Final Volume Adjustment: Once the compound is fully dissolved, transfer the solution to a volumetric flask. Rinse the original beaker with a small amount of water and add the rinse to the flask. Carefully add water to the final volume mark (QS).
-
Final Steps: Mix the solution thoroughly. If required for your application, filter the solution through a 0.22 µm sterile filter. Store the solution as recommended for your experimental needs.
Protocol 2: A Practical Method for Determining Equilibrium Solubility
This modified shake-flask method provides a reliable estimate of solubility in a specific buffer.[9]
-
Preparation: Add an excess amount of the solid compound to a known volume of your target aqueous buffer (e.g., PBS pH 7.4) in a sealed vial. "Excess" means enough solid should remain undissolved at the bottom of the vial.
-
Equilibration: Place the vial on a shaker or rotator at a constant, controlled temperature (e.g., 25°C) for 24-48 hours. This allows the solution to reach equilibrium.
-
Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle.
-
Sampling & Filtration: Carefully withdraw a sample of the supernatant. Immediately filter it through a chemically inert 0.22 µm syringe filter to remove all undissolved particles. This step is critical to avoid artificially high results.[10]
-
Quantification: Dilute the clear filtrate to an appropriate concentration and quantify the amount of dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Calculation: Calculate the original concentration in the filtrate to determine the solubility in mg/mL or mmol/L under the tested conditions.
Part 4: Physicochemical Data Summary
This table provides key information for your reference.
| Property | Value / Information | Source |
| IUPAC Name | 4-(2-aminoethyl)-1-Piperazineacetic acid | - |
| Molecular Formula | C₈H₁₇N₃O₂ | - |
| Molecular Weight | 187.24 g/mol | - |
| Appearance | Typically a white to off-white solid. | [11] |
| Core Structure | Piperazine | [1][12] |
| Key Functional Groups | Carboxylic Acid, Primary Amine, Tertiary Amines (Piperazine) | - |
| Predicted Behavior | Zwitterionic, highly pH-dependent aqueous solubility. | [3][5][6] |
| Piperazine pKa Values | pKa1 ≈ 5.35; pKa2 ≈ 9.73 (for unsubstituted piperazine at 25°C) | [7] |
References
- Vertex AI Search. Piperazine dihydrochloride - Solubility of Things. Accessed February 15, 2026.
- AAT Bioquest. (2021).
- Crystal Growth & Design. A Solubility Comparison of Neutral and Zwitterionic Polymorphs.
- PubMed. Solubility-Modifying Power of Zwitterionic Salts. Accessed February 15, 2026.
- Benchchem. Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. Accessed February 15, 2026.
- Vertex AI Search. Piperazine - Solubility of Things. Accessed February 15, 2026.
- Benchchem. 1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability. Accessed February 15, 2026.
- The Royal Society of Chemistry. (2018). Zwitterionic Poly(sulfobetaine methacrylate)s in Water: From Upper Critical Solution Temperature (UCST) to. Accessed February 15, 2026.
- ResearchGate. Solubility data of zwitterions in water | Request PDF. Accessed February 15, 2026.
- Chem-Impex. 4-[2-(Fmoc-amino)ethyl]-1-piperazineacetic acid dihydrochloride. Accessed February 15, 2026.
- Wikipedia. Piperazine. Accessed February 15, 2026.
- ResearchGate. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology | Request PDF. Accessed February 15, 2026.
- OUCI.
- Asian Journal of Dental and Health Sciences. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Accessed February 15, 2026.
- ResearchGate.
- PubMed. (2022).
- Sigma-Aldrich. 4-[2-(Fmoc-amino)ethyl]piperazin-1-ylacetic acid dihydrochloride. Accessed February 15, 2026.
- AAPS. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Accessed February 15, 2026.
- ChemicalBook. (2022). 4-[2-(FMOC-AMINO)ETHYL]-1-PIPERAZINEACETIC ACID DIHYDROCHLORIDE | 204320-65-0. Accessed February 15, 2026.
- ChemicalBook. 204320-65-0(4-[2-(FMOC-AMINO)ETHYL]-1-PIPERAZINEACETIC ACID DIHYDROCHLORIDE) Product Description. Accessed February 15, 2026.
- University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Accessed February 15, 2026.
- PubChem. 2-[4-(2-Aminoethyl)piperazin-1-yl]ethanol. Accessed February 15, 2026.
- ChemicalBook. (2022). 4-[2-(FMOC-AMINO)ETHYL]-1-PIPERAZINEACETIC ACID DIHYDROCHLORIDE | 204320-65-0. Accessed February 15, 2026.
- Univar Solutions. AMINOETHYL PIPERAZINE HUNTS, Technical Grade, Liquid, Drum. Accessed February 15, 2026.
- Reddit. (2022). My PBS buffer won't dissolve : r/Biochemistry. Accessed February 15, 2026.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. ajdhs.com [ajdhs.com]
- 5. Are zwitterions soluble in water? | AAT Bioquest [aatbio.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. uregina.ca [uregina.ca]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. chemimpex.com [chemimpex.com]
- 12. Piperazine [medbox.iiab.me]
Introduction: The "Goldilocks" Zone of Phosphonate Chelation
Welcome to the technical support hub for aminophosphonate coordination chemistry. You are likely here because you are observing precipitation, low binding yields, or inconsistent stability in your AEPA-metal formulations (e.g., Cu(II), Zn(II), or lanthanides).
2-Aminoethylphosphonic acid (AEPA), also known as Ciliatine, is a structural analogue of taurine and
The Core Challenge: You are navigating a competition between three forces:
-
Protonation (Low pH): Protons (
) outcompete the metal for the ligand's binding sites. -
Hydrolysis (High pH): Hydroxide ions (
) outcompete the ligand for the metal, causing precipitation. -
Chelation (Optimal pH): The window where the ligand is deprotonated enough to bind, but the metal remains soluble.
Module 1: The Science of Stability (FAQ)
Q1: What are the critical pKa values for AEPA I need to know?
To optimize binding, you must know the protonation state of your ligand. AEPA is a zwitterion in neutral solution.
| Functional Group | Dissociation Step | Approximate pKa ( | Species Dominance |
| Phosphonate ( | ~2.45 | Below pH 2.4, the phosphonate is fully protonated ( | |
| Phosphonate ( | ~7.00 | Between pH 2.5 and 7.0, the mono-anion dominates. | |
| Amine ( | ~10.80 | Above pH 10.8, the amine deprotonates ( |
Data Source: Validated against IUPAC Stability Constants Database and experimentally derived values [1, 2].
Q2: Why does my complex precipitate at pH 8-9?
This is a classic "Hydrolysis Trap." While higher pH increases the ligand's binding ability (by removing protons), it also increases the concentration of
-
Mechanism: Metals like Cu(II) or Zn(II) have high affinity for hydroxide. If the AEPA concentration is too low, or the binding constant (
) isn't high enough to protect the metal, (metal hydroxide) forms and precipitates. -
Solution: You must operate in a pH window where the Conditional Stability Constant (
) is maximized. For Cu-AEPA, this is typically pH 6.5 – 8.0 . Above pH 8.0, you risk forming ternary hydroxo-species or pure precipitates [3].
Q3: What is the coordination mode?
AEPA forms a 6-membered chelate ring involving the amine nitrogen and a phosphonate oxygen (
-
Note: 6-membered rings are generally stable, but slightly more labile than the 5-membered rings formed by
-amino acids. This makes strict pH control even more critical for AEPA than for standard amino acids.
Module 2: Troubleshooting Guide
Use this matrix to diagnose your experimental issues.
| Symptom | Probable Cause | Corrective Action |
| No Color Change / Low UV Shift | pH too Low (< 4.0) . The amine group is protonated ( | Raise pH to > 6.0 using dilute NaOH. Ensure you are above |
| Turbidity / Precipitate | pH too High (> 8.5) or Metal Excess . Formation of Metal Hydroxides ( | 1. Lower pH to 7.0–7.5.2. Increase Ligand:Metal ratio (try 2:1 or 10:1) to thermodynamically favor the complex over the hydroxide. |
| Slow Kinetics | Zwitterionic Blocking . At neutral pH, the zwitterion form dominates, which can slow down metal attack. | Heat the solution gently (40–50°C) during complexation to overcome the activation energy barrier. |
| Inconsistent Yields | Buffer Interference . Using phosphate or citrate buffers. | CRITICAL: Do not use phosphate buffers (competes with phosphonate) or Citrate (strong chelator). Use HEPES or MOPS (non-coordinating buffers). |
Module 3: Visualization of Pathways
Diagram 1: The pH-Dependent Speciation Workflow
This diagram illustrates the logical flow of species formation based on pH input.
Caption: Figure 1.[1] Speciation logic for AEPA-Metal systems. Success requires targeting the "Neutral" window where amine deprotonation begins but hydroxide formation is minimal.
Module 4: Experimental Protocol (Self-Validating)
Protocol: Determination of Optimal pH via Potentiometric Titration
Do not guess the pH. Measure the release of protons to confirm binding.
Materials:
-
AEPA (High purity, >99%).
-
Metal Salt (Nitrate or Perchlorate salts preferred; avoid Chlorides if using Ag/Pb).
-
Standardized NaOH (0.1 M, carbonate-free).
-
Inert electrolyte (
) to maintain ionic strength.
Step-by-Step:
-
Baseline Calibration:
-
Prepare 50 mL of
AEPA in . -
Titrate with NaOH from pH 2.0 to 11.0.
-
Validation: Plot the derivative (
). You should see inflection points at pH ~2.5, ~7.0, and ~10.8. This confirms your ligand is pure.
-
-
Complexation Run:
-
Prepare 50 mL of
AEPA + Metal Ion ( ratio). -
Titrate with NaOH.
-
Observation: The curve will shift to a lower pH compared to the ligand-only curve.
-
Why? Complexation releases protons:
-
-
Data Analysis (Bjerrum Plot):
-
Calculate
(average number of ligands bound per metal). -
Plot
vs. ( ). -
Result: The pH at which
(for 1:1 complex) gives you the approximate .
-
References
-
ChemicalBook. (2026).[2] "(2-Aminoethyl)phosphonic acid: Chemical Properties and pKa values." Link
- Kiss, T., et al.(1991). "Complexes of aminophosphonates." Journal of Coordination Chemistry.
-
MDPI. (2022). "Coordination Chemistry of Phosphate Groups in Systems Including Copper(II)." Molecules. Link
-
Sigma-Aldrich. (2023). "2-Aminoethylphosphonic acid Product Specification and Applications." Link
-
National Center for Biotechnology Information (NCBI). (2023). "PubChem Compound Summary for CID 339, (2-Aminoethyl)phosphonic acid." Link
Sources
Technical Support Center: Stability & Handling of Aminoethyl-Piperazine Derivatives
Ticket ID: AEP-OX-PREV-001
Status: Open
Priority: High
Subject: Preventing oxidation and degradation of
User Guide Overview
Welcome to the Technical Support Center. This guide addresses the susceptibility of
This document is structured as a Tier 3 Engineering Response , providing mechanistic insights, actionable protocols, and self-validating troubleshooting steps.
Module 1: The Chemistry of Degradation (Root Cause Analysis)
Q: Why is my clear AEP compound turning yellow/brown during storage?
A: Discoloration is the primary indicator of degradation, driven by two distinct but often simultaneous pathways: Oxidative Dehydrogenation and
-
Radical-Mediated Oxidation (The "Yellowing" Effect):
-
Mechanism: Dissolved oxygen, often catalyzed by trace transition metals (Fe, Cu), abstracts a hydrogen atom from the
-carbon adjacent to the nitrogen. This forms a carbon-centered radical, which reacts with to form an imine or enamine. -
Result: Conjugated imine species absorb blue light, appearing yellow/brown. These can polymerize into complex "tar" substances.
-
-
-Oxidation (The "Silent" Impurity):
-
Mechanism: Peroxides (present in solvents like THF or ethers) or direct reaction with ROS (Reactive Oxygen Species) attack the lone pair of the piperazine secondary amine or the terminal primary amine.
-
Result: Formation of
-oxides ( ). These are often colorless but significantly alter the polarity and biological activity of the drug.
-
Visualizing the Degradation Pathway
The following diagram illustrates the cascade from the stable free base to degradation products.
Figure 1: Mechanistic pathway of piperazine oxidation showing metal-catalyzed radical formation and direct peroxide attack.
Module 2: Synthesis & Workup Protocols
Q: How do I prevent oxidation during reaction workup and solvent removal?
A: The "danger zone" for AEP derivatives is the transition from the reaction mixture to the isolated solid/oil, particularly during rotary evaporation where heat and air exposure occur.
Protocol: The "Zero-Ox" Workup System
Use this protocol for any step involving free-base piperazines.
| Step | Action | Technical Rationale |
| 1. Solvent Sparging | Sparge all extraction solvents (DCM, EtOAc) with | Removes dissolved |
| 2. Chelation | Add 0.1 mM EDTA or DTPA to the aqueous wash layer. | Sequesters trace transition metals (Fe, Cu) that catalyze Fenton-like radical generation. |
| 3. pH Management | Keep the pH > 10 during extraction if isolating the free base. | Protonated amines ( |
| 4. Evaporation | Backfill the rotovap with | Hot amines react rapidly with atmospheric oxygen. Cooling under vacuum or |
Q: Should I store it as a free base or a salt?
A: Always store as a salt if possible.
-
Recommendation: Convert
-(2-aminoethyl)piperazine to its Dihydrochloride (2HCl) or Sulfate salt immediately after synthesis. -
Why? Protonating the nitrogen lone pairs (
) removes the electron density required for electrophilic attack by oxygen species. The salt form is effectively inert to oxidation.
Module 3: Formulation & Storage Stabilization
Q: Which antioxidants are compatible with piperazine derivatives?
A: If the compound must remain in solution or free-base form (e.g., for liquid formulations), you must use a "Sacrificial Antioxidant" system.
Antioxidant Selection Guide
| Antioxidant Class | Compound | Recommended Conc.[1] | Best Application | Mechanism |
| Radical Scavenger | BHT (Butylated hydroxytoluene) | 0.05% - 0.2% w/w | Lipophilic formulations (Oils, Emulsions) | Traps peroxyl radicals, breaking the chain reaction. |
| Radical Scavenger | Propyl Gallate | 0.01% - 0.1% w/w | Oils/Solvents | High potency scavenger; synergistic with chelators. |
| Oxygen Scavenger | Sodium Metabisulfite | 0.1% - 0.5% w/v | Aqueous Solutions (pH < 7) | Reacts directly with dissolved oxygen. |
| Chelator | Disodium EDTA | 0.01% - 0.1% w/v | Aqueous/Semi-aqueous | Prevents metal-catalyzed initiation. Mandatory for AEP stability. |
Storage Workflow Decision Tree
Follow this logic to determine the optimal storage condition for your specific sample.
Figure 2: Decision matrix for stabilizing aminoethyl-piperazine based on physical state and salt tolerance.
Module 4: Analytical Verification
Q: How do I distinguish between "Carbonate Formation" and "Oxidation"?
A: AEP is a triamine and is highly hygroscopic. It rapidly absorbs atmospheric
Troubleshooting Table: Diagnosis
| Observation | Likely Cause | Verification Test |
| White Crust/Solid on cap | Carbamate Formation ( | Acid Test: Dissolve in dilute HCl. If it bubbles ( |
| Yellowing of liquid | Imine/Enamine (Early Oxidation) | UV-Vis: Check absorbance at 350-400 nm. Clean AEP is transparent here. |
| M+16 Peak in LCMS | LC-MS: A distinct peak +16 Da from parent mass. Reducible with | |
| M-2 Peak in LCMS | Imine | LC-MS: Loss of 2 hydrogens (dehydrogenation). |
References
-
Rochelle, G. T., et al. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin / Energy Procedia.
- Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.
-
Lajiness, J. P. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Journal of Pharmaceutical Sciences.
- Chowdhury, F. A., et al. (2013). Oxidative degradation of amine solvents for CO2 capture. International Journal of Greenhouse Gas Control.
-
PubChem. (n.d.). Compound Summary for CID 8795: N-(2-Aminoethyl)piperazine. National Library of Medicine.
Sources
Enhancing the shelf-life and storage stability of AEPA reagents
Topic: Enhancing the shelf-life and storage stability of 2-Aminoethylphosphonic acid (AEPA) and Fmoc-AEPA derivatives.
Executive Summary: The Stability Profile of AEPA
2-Aminoethylphosphonic acid (AEPA) is a structural analogue of taurine and
For researchers using Fmoc-AEPA (protected form for peptide synthesis), the stability risks shift toward hydrolysis of the activated ester (if present) and premature deprotection of the Fmoc group due to moisture-induced basicity.
Part 1: Critical Storage Protocols (The Golden Rules)
The following protocols are non-negotiable for maintaining reagent integrity over long-term storage (12+ months).
Table 1: Storage Matrix by Reagent Type
| Reagent Form | Primary Risk | Recommended Temp | Atmosphere | Container Type | Shelf Life |
| Free Acid (Powder) | Hygroscopicity (Caking) | -20°C | Desiccated / Argon | Amber Glass / Parafilm | 3 Years |
| Fmoc-AEPA (Solid) | Hydrolysis / Fmoc cleavage | 2-8°C or -20°C | Desiccated | Amber Glass | 2 Years |
| Aqueous Solution | Microbial Growth | -20°C | N/A | Aliquoted Polypropylene | 1 Month |
| DMSO Stock | DMSO Hygroscopicity | -80°C | Argon Overlay | Teflon-lined Cap | 6 Months |
The "Desiccation-First" Rule
AEPA is highly hygroscopic. When moving a bottle from -20°C to room temperature:
-
Wait: Allow the bottle to equilibrate to room temperature for at least 60 minutes before opening.
-
Why? Opening a cold bottle condenses atmospheric moisture onto the reagent. This water initiates clumping in free AEPA and hydrolysis in activated Fmoc-AEPA derivatives [5, 11].
Part 2: Troubleshooting Guide (Interactive Q&A)
Category A: Physical Appearance & Handling[1][2][3]
Q: My AEPA powder has turned into a sticky, gum-like substance. Is it still usable?
-
Diagnosis: Severe hygroscopicity (Deliquescence). The reagent has absorbed enough atmospheric water to dissolve itself.
-
Impact: The chemical structure (C-P bond) is likely intact, but the molecular weight is now unknown due to excess water mass. Stoichiometry calculations will be erroneous.
-
Solution:
-
For qualitative work: You may dissolve it in water to create a stock solution, but you must determine the concentration via 31P NMR or titration, not by weight.
-
For quantitative synthesis:Discard and replace. Drying a deliquesced amine often leads to hard, glassy pucks that are difficult to handle without introducing impurities.
-
Q: I am weighing Fmoc-AEPA for SPPS, but the mass keeps increasing on the balance. What is happening?
-
Mechanism: The reagent is actively absorbing moisture from the lab air.
-
Immediate Fix: Use the "Difference Weighing" technique:
-
Weigh the capped vial containing the reagent.
-
Quickly transfer an approximate amount to your reaction vessel.
-
Weigh the capped vial again.
-
The difference is the exact mass added, regardless of water absorption during the transfer [23].
-
Category B: Chemical Stability & Reactivity
Q: Can I store AEPA in DMSO for future use?
-
Technical Insight: DMSO is hygroscopic.[1] Over time, wet DMSO can facilitate the slow oxidation of the primary amine in free AEPA or cause spontaneous Fmoc deprotection in Fmoc-AEPA (water acts as a weak base in polar aprotic solvents) [5, 11].
-
Protocol:
-
Use Anhydrous DMSO (packed under Nitrogen/Argon).
-
Store aliquots at -80°C .
-
Never store at 4°C; DMSO freezes at 19°C, and repeated freeze-thaw cycles in a standard fridge promote moisture ingress.
-
Q: How do I verify if my AEPA reagent has degraded?
-
The Gold Standard: 31P NMR (Phosphorus NMR) .
-
Pure AEPA: Shows a clean singlet/multiplet around 12-18 ppm (depending on pH).
-
Degradation (Phosphate contamination):[2] A peak at 0 ppm indicates C-P bond cleavage (rare) or inorganic phosphate contamination.
-
Oxidation: Shifts in the peak or broadening indicate amine oxidation or metal complexation (phosphonates are strong chelators) [9, 15].
-
Part 3: Advanced Recovery Protocols
If you suspect your reagent is compromised but cannot replace it immediately, use these recovery workflows.
Protocol A: Lyophilization of Hygroscopic AEPA
Use this if the powder is clumping but not fully deliquesced.
-
Dissolve: Dissolve the clumped AEPA in the minimum volume of HPLC-grade water.
-
Freeze: Flash freeze in liquid nitrogen or a -80°C freezer.
-
Sublime: Lyophilize (freeze-dry) for 24–48 hours.
-
Backfill: Break the vacuum with Argon gas , not ambient air.
-
Seal: Immediately seal with Parafilm and store at -20°C.
Protocol B: Removing "Fines" from Fmoc-AEPA
Old Fmoc reagents often generate fine dust (Fmoc-OH) from slow hydrolysis.
-
Solubilization: Dissolve the reagent in Ethyl Acetate (EtOAc).
-
Wash: Wash rapidly with 5%
(removes free Fmoc-OH and free acid impurities). -
Dry: Dry the organic layer over
. -
Precipitate: Add cold Hexane dropwise until the product precipitates.
-
Filter: Collect the white solid.
Part 4: Visual Workflows
Diagram 1: The "Cold Chain" Storage Logic
This decision tree helps researchers decide where to store their specific AEPA derivative.
Caption: Decision matrix for optimizing storage conditions based on reagent modification and solvent presence.
Diagram 2: Handling Hygroscopic Reagents
The failure mode for AEPA is usually moisture absorption during weighing. This workflow prevents that.
Caption: The "Warm-Up" Protocol. Failure to equilibrate causes condensation inside the bottle, ruining the remaining stock.
References
-
Ternan, N. G., et al. (1998). Aminoethylphosphonic Acid Biodegradation in a Newly Isolated Strain of Pseudomonas putida. Systematic and Applied Microbiology.
-
Selleck Chemicals. (n.d.). 2-Aminoethylphosphonic acid: Chemical Properties, Storage & Stability.
-
BenchChem. (2025).[3] A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.
-
Sigma-Aldrich. (n.d.). 2-Aminoethylphosphonic acid Product Information & Safety Data Sheet.
-
MedChemExpress. (n.d.). Fmoc-Amino Acid Derivative Storage and Solubility Guide.
-
University of Rochester, Dept. of Chemistry. (n.d.). How To Store Reagents: Hygroscopic Solids and Anhydrous Techniques.
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
-
TargetMol. (n.d.). (2-Aminoethyl)phosphonic acid: Storage & Solubility Information.
-
Kameoka, H., et al. (1998). Determination of 2-aminoethylphosphonic acid by 31P NMR. Journal of Oleo Science.
Sources
Overcoming steric hindrance in 4-(2-aminoethyl)-1-Piperazineacetic acid coupling
This is a technical support guide designed for the Center for Advanced Linker Chemistry . It addresses the specific challenges of coupling 4-(2-aminoethyl)-1-Piperazineacetic acid (AEPA) , focusing on the dual challenges of intramolecular cyclization (often mistaken for steric hindrance) and the actual steric bulk of the piperazine ring.
Topic: Overcoming Steric Hindrance & Reactivity Issues in 4-(2-aminoethyl)-1-Piperazineacetic Acid Coupling Ticket ID: AEPA-TRBL-001 Status: Resolved/Guide Published
Executive Summary & Core Mechanism
Coupling 4-(2-aminoethyl)-1-Piperazineacetic acid presents a deceptive challenge. While users often attribute failure to "steric hindrance" due to the bulky piperazine ring, the primary cause of total failure is frequently intramolecular lactamization .
The molecule contains a nucleophilic primary amine (tail) and an electrophilic carboxylic acid (head). Upon activation of the acid (without protecting the amine), the molecule undergoes a rapid, kinetically favored 6-membered ring closure, forming a piperazinone lactam.
The "Lactam Trap" vs. Steric Hindrance
Before troubleshooting steric issues, you must rule out cyclization.
Figure 1: The kinetic competition between desired coupling and unwanted lactamization. Without N-protection, lactamization is dominant.
Troubleshooting Guide (Q&A)
Category A: "I am getting no product at all."
Q1: Are you using the unprotected amino-acid form?
-
Diagnosis: If you attempt to activate the carboxylic acid of 4-(2-aminoethyl)-1-Piperazineacetic acid while the ethyl-amine tail is free, it will self-cyclize instantly.
-
Solution: You must use an orthogonally protected derivative, typically N-Boc-4-(2-aminoethyl)-1-piperazineacetic acid or N-Fmoc-4-(2-aminoethyl)-1-piperazineacetic acid .
-
Why: The 6-membered ring formation is faster than the diffusion-limited intermolecular reaction with your resin or payload.
Q2: I am using the N-Boc protected form, but still seeing low yields. Is it steric hindrance?
-
Diagnosis: Yes. The piperazine ring exists in a chair conformation. The acetic acid linker (-CH2-COOH) is short, meaning the activated ester is held close to the bulky ring system. This creates a "cone" of steric shielding that repels incoming nucleophiles, especially if the nucleophile is on a solid support (resin).
-
Solution: Switch to HATU or PyAOP with HOAt .
-
Mechanism: HOAt (1-hydroxy-7-azabenzotriazole) creates a less bulky activated ester than HOBt and utilizes a "neighboring group effect" via the pyridine nitrogen to accelerate coupling.
Category B: "The reagent won't dissolve."
Q3: My AEPA linker precipitates in DCM/DMF.
-
Diagnosis: The piperazine core is highly polar. If you are using the HCl or TFA salt of the linker, it will not dissolve in pure DCM.
-
Solution:
-
Solvent: Use NMP (N-Methyl-2-pyrrolidone) or a 1:1 mix of DMF/DMSO . NMP is superior for preventing aggregation of piperazine sequences.
-
Neutralization: If using a salt form, ensure you add exactly 2.0 equivalents of DIPEA (Diisopropylethylamine) to neutralize the salt before adding the coupling agent.
-
Chaotropic Salts: Add 0.1M LiCl to the coupling mixture to disrupt hydrogen bonding networks that cause aggregation.
-
Advanced Protocol: Overcoming Steric Hindrance
Objective: High-efficiency coupling of N-Boc-AEPA to a secondary amine or sterically hindered resin.
Reagent Selection Guide
| Reagent | Steric Performance | Solubility | Recommendation |
| HATU | Excellent | High (DMF) | Gold Standard for hindered AEPA coupling. |
| PyAOP | Superior | High | Use if HATU fails; contains no carbon skeleton to cause side reactions. |
| DIC/Oxyma | Good | High | Safer alternative (non-explosive) for microwave synthesis. |
| HBTU/PyBOP | Poor | Moderate | Avoid. Too bulky; slower kinetics allow hydrolysis. |
Step-by-Step Protocol (Solid Phase)
1. Preparation of Activated Linker (0.1 mmol scale):
-
Linker: Dissolve 0.4 mmol (4 eq) of N-Boc-4-(2-aminoethyl)-1-piperazineacetic acid in 2 mL dry NMP .
-
Activator: Add 0.38 mmol (3.8 eq) of HATU . Note: Use slightly less HATU than acid to prevent capping the resin with tetramethylguanidinium.
-
Base: Add 0.8 mmol (8 eq) of DIPEA (or TMP - 2,4,6-Trimethylpyridine for extreme hindrance).
-
Pre-activation: Shake for exactly 30 seconds . Do not age longer; the active ester is unstable.
2. Coupling Reaction:
-
Add the pre-activated solution to the resin.
-
Microwave Step (Critical):
-
Irradiate at 75°C for 5 minutes (25W constant power).
-
Why: Thermal energy provides the necessary molecular motion to overcome the steric barrier of the piperazine chair conformation.
-
-
Alternative (Room Temp): Double coupling is required. 2 x 2 hours.
3. Monitoring:
-
Chloranil Test: Use the Chloranil test for secondary amines (proline/piperazine residues) instead of Kaiser test. The Kaiser test (ninhydrin) is often false-negative for piperazines.
Visualizing the Steric Solution
The following decision tree outlines the logical flow for optimizing this specific coupling reaction.
Figure 2: Logical decision tree for troubleshooting AEPA coupling efficiency.
References
- Albericio, F., & Kates, S. A. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[1] Journal of the American Chemical Society, 115(10), 4397–4398. Link (Establishes HOAt superiority for steric hindrance).
- Gude, M., Ryf, J., & White, P. D. (2002). "An accurate method for the quantitation of Fmoc-derivatized solid phase supports." Letters in Peptide Science, 9, 203-206. (Protocol for monitoring coupling efficiency).
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1] Chemical Reviews, 109(6), 2455-2504. Link (Review of orthogonal protection strategies to prevent cyclization).
-
Sigma-Aldrich Technical Bulletin. "Peptide Coupling Reagents Guide." Link (Comparative data on PyAOP vs HATU).
Sources
Technical Support Center: Purification Strategies for Piperazine-Containing Compounds
Welcome to our dedicated technical support guide for researchers, chemists, and process development professionals. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of unreacted piperazine starting material from your final product. We understand that efficient purification is critical for obtaining high-purity compounds, and residual piperazine can pose significant challenges. This guide is structured to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of compounds synthesized using piperazine.
Problem: My post-reaction analysis (NMR, LC-MS) shows significant residual piperazine.
This is a very common issue. Unreacted piperazine, being a nucleophilic and highly polar amine, can be challenging to separate from products with similar properties. The choice of purification strategy depends heavily on the physicochemical properties of your desired compound.
Step 1: Assess Your Product's Properties
Before selecting a method, you must determine the stability and properties of your final product. Ask yourself:
-
Is my compound stable to acidic conditions?
-
Is my compound a solid or an oil?
-
What is the solubility profile of my compound?
-
Is my compound also basic?
Answering these questions will guide you to the most effective and efficient purification strategy, as outlined in the decision workflow below.
Caption: Decision workflow for selecting a piperazine removal method.
Solution 1: Acidic Liquid-Liquid Extraction (Acid Wash)
-
Principle: This is the most common and often the first method to try, provided your product is stable to acid. Piperazine has two basic nitrogen atoms (pKa ≈ 9.8 and 5.6) that are readily protonated by an aqueous acid solution (e.g., 1M HCl, 5% citric acid) to form a water-soluble salt. Your typically less polar organic product will remain in the organic phase.
-
Detailed Protocol: Acid Wash
-
Dissolve your crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1M HCl (aq).
-
Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Allow the layers to separate. The protonated piperazine hydrochloride salt will be in the top aqueous layer.
-
Drain the bottom organic layer containing your product.
-
Repeat the wash (steps 3-6) two more times with fresh 1M HCl to ensure complete removal.
-
Wash the organic layer with saturated sodium bicarbonate (aq) solution to neutralize any residual acid, followed by a wash with brine to remove excess water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Validation: Analyze a small sample of the organic layer by TLC or LC-MS to confirm the absence of piperazine before proceeding.
-
-
Troubleshooting:
-
Emulsion Formation: If an emulsion forms at the interface, add a small amount of brine (saturated NaCl solution) to help break it.
-
Product is Acid-Labile: If your product contains acid-sensitive functional groups (e.g., acetals, t-Boc groups), this method is not suitable. Consider using scavenger resins instead.
-
Solution 2: Scavenger Resins
-
Principle: Scavenger resins are solid-supported reagents that covalently bind to specific functional groups. For piperazine, isocyanate or sulfonyl chloride functionalized polystyrene resins are highly effective. The unreacted piperazine becomes covalently attached to the solid support, which is then simply filtered off. This method is excellent for acid-sensitive compounds.
-
Detailed Protocol: Scavenging with Isocyanate Resin
-
Dissolve the crude product in a suitable solvent (e.g., DCM, THF).
-
Add the isocyanate scavenger resin (typically 2-3 equivalents relative to the amount of residual piperazine).
-
Stir or gently agitate the mixture at room temperature. The reaction time can vary from 1 to 24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS, spotting a filtered aliquot from the reaction mixture. The reaction is complete when no piperazine is detected in the solution.
-
Filter the mixture to remove the resin beads.
-
Wash the resin beads with a small amount of fresh solvent to recover any adsorbed product.
-
Combine the filtrate and washes, and concentrate under reduced pressure.
-
-
Data Summary: Comparison of Common Scavenging Strategies
| Scavenger Type | Functional Group | Target | Pros | Cons |
| Isocyanate Resin | -NCO | Primary & Secondary Amines | High reactivity, clean removal. | Moisture sensitive, may react with product if it has nucleophilic groups. |
| Sulfonyl Chloride Resin | -SO₂Cl | Primary & Secondary Amines | Effective for scavenging amines. | Can generate HCl as a byproduct, potentially affecting acid-sensitive substrates. |
| Carboxylic Acid Resin | -COOH | Basic Amines | Good for strongly basic amines. | Binding is via a non-covalent salt formation; may require specific elution conditions. |
Solution 3: Flash Column Chromatography
-
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase. Piperazine is very polar and tends to stick strongly to silica gel.
-
When to Use: Chromatography is a powerful tool but can be less efficient for large-scale purifications. It is often used when:
-
Both the product and piperazine are basic, making selective extraction difficult.
-
Other impurities are present that also need to be removed.
-
The product is sensitive to both acidic and scavenging conditions.
-
-
Troubleshooting:
-
Piperazine Streaking/Tailing: Piperazine can streak badly on silica gel. To mitigate this, you can pre-treat the silica with triethylamine (typically 1% in the eluent system) to neutralize acidic sites on the silica surface. Alternatively, using a more polar solvent system containing methanol or ammonia in methanol can help elute the piperazine more cleanly, though this may cause it to co-elute with very polar products.
-
Frequently Asked Questions (FAQs)
Q1: How can I prevent having so much unreacted piperazine at the end of my reaction?
The best purification is the one you don't have to do. Optimizing your reaction conditions is key.
-
Control Stoichiometry: Instead of using a large excess of piperazine, try using it as the limiting reagent if your other starting material is more easily removed. If piperazine must be in excess, use the smallest excess necessary for the reaction to go to completion (e.g., 1.1-1.2 equivalents).
-
Monitor the Reaction: Use TLC or LC-MS to monitor the consumption of your limiting reagent. Stop the reaction as soon as it is complete to avoid side reactions and simplify workup.
Q2: My desired product is also a basic amine. How can I selectively remove piperazine?
This is a classic challenge.
-
Exploit pKa Differences: If there is a significant difference in basicity (pKa) between your product and piperazine, a carefully controlled acid wash with a specific pH buffer might allow for selective extraction. This requires careful pH monitoring.
-
Scavenger Resins: This is often the best solution. A scavenger resin like an isocyanate resin will react with both primary and secondary amines. If your product is a tertiary amine, the scavenger will selectively remove the piperazine. If your product is also a secondary amine, this method will not be selective.
-
Chromatography: This is the most likely method to work, but you will need to develop a specific solvent system. Using an amine-deactivated silica or adding a small amount of an amine base like triethylamine to your eluent can improve separation.
Q3: What is the best method for removing piperazine on a large, multi-gram scale?
For scale-up, efficiency and cost are paramount.
-
Crystallization/Recrystallization: If your product is a solid, this is often the most effective and economical method for large-scale purification. A successful crystallization can remove large amounts of impurities in a single step.
-
Acidic Extraction: This method is also highly scalable. The cost of aqueous acid and base is low, and the procedure is straightforward in large reactors. The main consideration is managing the large volumes of aqueous waste.
-
Scavenger resins can be used, but their cost and capacity can become limiting factors on a very large scale.
Q4: What analytical techniques are best for detecting trace amounts of piperazine?
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the gold standard. It is highly sensitive and can detect very low levels of piperazine. The mass spectrometer provides definitive identification.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The protons on piperazine have a characteristic chemical shift (a singlet around δ 2.8-3.0 ppm in CDCl₃). However, these signals can overlap with other peaks in your product. It is less sensitive than LC-MS for trace amounts.
-
GC-MS (Gas Chromatography-Mass Spectrometry): This is also very effective if your product is volatile and thermally stable.
References
-
Biotage. "Scavenging Amines with ISOLUTE Si-Isocyanate." Biotage Application Note AN-034.[Link]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 4-(2-aminoethyl)-1-Piperazineacetic Acid
This in-depth technical guide provides a comprehensive comparison of spectroscopic methods for the structural elucidation of 4-(2-aminoethyl)-1-piperazineacetic acid, a molecule of interest in pharmaceutical research and drug development. Recognizing the critical need for accurate and robust analytical methodologies, this guide offers a detailed examination of Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy as the primary tool for structural confirmation, alongside a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) and Fourier-Transform Infrared (FT-IR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of analytical strategies for piperazine-containing compounds.
The Structural Imperative: Characterizing 4-(2-aminoethyl)-1-Piperazineacetic Acid
4-(2-aminoethyl)-1-piperazineacetic acid is a bifunctional molecule incorporating a piperazine core, a primary amine, and a carboxylic acid. This unique combination of functional groups imparts specific physicochemical properties that are valuable in drug design, including potential for improved solubility and bioavailability. Accurate confirmation of its covalent structure is a non-negotiable prerequisite for any further investigation or application.
// Nodes for atoms N1 [label="N", pos="0,0!"]; N2 [label="N", pos="2,0!"]; C1 [label="C", pos="-0.87,0.5!"]; C2 [label="C", pos="-0.87,-0.5!"]; C3 [label="C", pos="2.87,0.5!"]; C4 [label="C", pos="2.87,-0.5!"]; C5 [label="C", pos="0,-1!"]; C6 [label="C", pos="2,-1!"]; C7 [label="C", pos="-1.5,1.5!"]; C8 [label="C", pos="-2.5,1.5!"]; O1 [label="O", pos="-3,2!"]; O2 [label="OH", pos="-3,1!"]; N3 [label="NH2", pos="4.5,0!"]; C9 [label="C", pos="3.5,0.5!"]; C10 [label="C", pos="3.5,-0.5!"];
// Edges for bonds N1 -- C1; N1 -- C2; N1 -- C7; C1 -- C5; C2 -- C6; C5 -- N2; C6 -- N2; N2 -- C9; C9 -- C10; C10 -- N3; C7 -- C8; C8 -- O1 [style=double]; C8 -- O2;
// Atom labels lab_N1 [label="N1", pos="-0.2,0!"]; lab_N2 [label="N4", pos="2.2,0!"]; lab_C7 [label="CH2", pos="-1.5,1.8!"]; lab_C8 [label="C=O", pos="-2.5,1.8!"]; lab_C1 [label="CH2", pos="-1.1,0.7!"]; lab_C2 [label="CH2", pos="-1.1,-0.7!"]; lab_C5 [label="CH2", pos="0,-1.3!"]; lab_C6 [label="CH2", pos="2,-1.3!"]; lab_C3 [label="CH2", pos="3.1,0.7!"]; lab_C4 [label="CH2", pos="3.1,-0.7!"]; lab_C9 [label="CH2", pos="3.8,0.7!"]; lab_C10 [label="CH2", pos="3.8,-0.7!"]; }
Caption: Chemical structure of 4-(2-aminoethyl)-1-piperazineacetic acid.¹H-NMR Spectroscopy: The Gold Standard for Structural Elucidation
¹H-NMR spectroscopy provides an unparalleled level of detail regarding the electronic environment of each proton in a molecule, offering definitive insights into its connectivity and stereochemistry. For a molecule like 4-(2-aminoethyl)-1-piperazineacetic acid, ¹H-NMR is the most powerful standalone technique for unambiguous structural verification.
Predicted ¹H-NMR Spectral Analysis
While an experimental spectrum is the ultimate confirmation, a predicted spectrum based on established chemical shift principles and data from analogous structures provides a robust framework for analysis. The predicted ¹H-NMR spectrum of 4-(2-aminoethyl)-1-piperazineacetic acid in a common solvent like deuterium oxide (D₂O) would exhibit several key signals:
-
Piperazine Ring Protons (a, b): The eight protons on the piperazine ring are diastereotopic and will not be chemically equivalent. They are expected to appear as a complex multiplet in the region of δ 2.5-3.5 ppm . The protons on the carbons adjacent to the nitrogen bearing the acetic acid group (position 1) will likely be slightly downfield compared to those adjacent to the nitrogen with the aminoethyl group (position 4) due to the electron-withdrawing effect of the carbonyl group.
-
Methylene Protons of the Acetic Acid Group (c): The two protons of the methylene group attached to the nitrogen at position 1 are expected to appear as a singlet at approximately δ 3.2 ppm . The absence of adjacent protons results in no spin-spin coupling.
-
Methylene Protons of the Ethyl Group (d, e): The two methylene groups of the 2-aminoethyl substituent will appear as distinct triplets. The protons on the carbon adjacent to the piperazine nitrogen (d) are predicted to be around δ 2.7 ppm , while the protons on the carbon adjacent to the terminal amino group (e) will likely be slightly further downfield at approximately δ 3.0 ppm . Each will be a triplet due to coupling with the adjacent methylene group (J ≈ 6-7 Hz).
-
Amine and Carboxylic Acid Protons: In D₂O, the acidic protons of the primary amine and the carboxylic acid will exchange with deuterium and therefore will likely not be observed in the ¹H-NMR spectrum.
// Nodes for atoms N1 [label="N", pos="0,0!"]; N2 [label="N", pos="2,0!"]; C1 [label="C", pos="-0.87,0.5!"]; C2 [label="C", pos="-0.87,-0.5!"]; C3 [label="C", pos="2.87,0.5!"]; C4 [label="C", pos="2.87,-0.5!"]; C5 [label="C", pos="0,-1!"]; C6 [label="C", pos="2,-1!"]; C7 [label="C", pos="-1.5,1.5!"]; C8 [label="C", pos="-2.5,1.5!"]; O1 [label="O", pos="-3,2!"]; O2 [label="OH", pos="-3,1!"]; N3 [label="NH2", pos="4.5,0!"]; C9 [label="C", pos="3.5,0.5!"]; C10 [label="C", pos="3.5,-0.5!"];
// Edges for bonds N1 -- C1; N1 -- C2; N1 -- C7; C1 -- C5; C2 -- C6; C5 -- N2; C6 -- N2; N2 -- C9; C9 -- C10; C10 -- N3; C7 -- C8; C8 -- O1 [style=double]; C8 -- O2;
// Proton labels a [label="a", pos="-1.1,0.8!"]; a [label="a", pos="-1.1,-0.8!"]; b [label="b", pos="3.1,0.8!"]; b [label="b", pos="3.1,-0.8!"]; c [label="c", pos="-1.8,1.8!"]; d [label="d", pos="3.8,0.8!"]; e [label="e", pos="3.8,-0.8!"]; }
Caption: Proton designations for ¹H-NMR prediction.Experimental Protocol for ¹H-NMR Spectroscopy
A robust and reproducible protocol is essential for obtaining high-quality NMR data.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of 4-(2-aminoethyl)-1-piperazineacetic acid and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; D₂O is often preferred for its ability to exchange with labile protons, simplifying the spectrum.[1]
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Acquire a standard ¹H-NMR spectrum using a 90° pulse.
-
Set the spectral width to encompass all expected proton signals (typically 0-12 ppm).
-
Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference.[2][3]
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
subgraph "cluster_SamplePrep" { label = "Sample Preparation"; style=filled; color="#E8F0FE"; node [fillcolor="#FFFFFF"]; weigh [label="Weigh Sample"]; dissolve [label="Dissolve in\nDeuterated Solvent"]; transfer [label="Transfer to\nNMR Tube"]; weigh -> dissolve -> transfer; }
subgraph "cluster_Acquisition" { label = "Data Acquisition"; style=filled; color="#E6F4EA"; node [fillcolor="#FFFFFF"]; insert [label="Insert into\nSpectrometer"]; lock_shim [label="Lock and Shim"]; acquire [label="Acquire FID"]; insert -> lock_shim -> acquire; }
subgraph "cluster_Processing" { label = "Data Processing"; style=filled; color="#FCE8E6"; node [fillcolor="#FFFFFF"]; ft [label="Fourier Transform"]; phase_baseline [label="Phase and Baseline\nCorrection"]; calibrate [label="Calibrate Spectrum"]; integrate [label="Integrate Peaks"]; ft -> phase_baseline -> calibrate -> integrate; }
transfer -> insert [lhead="cluster_Acquisition", ltail="cluster_SamplePrep"]; acquire -> ft [lhead="cluster_Processing", ltail="cluster_Acquisition"]; }
Caption: Experimental workflow for ¹H-NMR spectroscopy.Data Interpretation and Validation
The obtained spectrum should be carefully analyzed, assigning each signal to the corresponding protons in the molecule based on their chemical shift, multiplicity, and integration. For complex spectra, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) can be invaluable for confirming proton-proton coupling relationships.[4]
Comparative Analysis with Alternative Spectroscopic Techniques
While ¹H-NMR is the cornerstone of structural elucidation, a multi-technique approach provides a more comprehensive characterization. LC-MS and FT-IR offer complementary information, and their comparison with ¹H-NMR is crucial for selecting the appropriate analytical strategy.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is a highly sensitive technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.[5][6]
Strengths of LC-MS:
-
High Sensitivity: LC-MS can detect analytes at very low concentrations, often in the picogram to femtogram range.[7]
-
Molecular Weight Determination: It provides a precise measurement of the molecular weight, confirming the elemental composition of the molecule.
-
Structural Information from Fragmentation: Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and the resulting fragmentation pattern can provide clues about its structure.[8]
Weaknesses of LC-MS for Primary Structural Elucidation:
-
Isomer Incapability: LC-MS cannot distinguish between isomers that have the same mass and similar chromatographic behavior.
-
Limited Stereochemical Information: It provides no information about the stereochemistry of the molecule.
-
Indirect Structural Information: The structural information is inferred from fragmentation patterns, which can sometimes be complex and ambiguous to interpret.
LC-MS Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, typically the mobile phase.
-
Chromatographic Separation: Inject the sample onto an appropriate LC column (e.g., a C18 column for reversed-phase chromatography). Elute the compound using a gradient of aqueous and organic mobile phases, often containing a modifier like formic acid to improve peak shape and ionization.[9]
-
Mass Spectrometric Detection: The eluent from the LC is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar molecules like the target compound.
-
Data Analysis: The mass spectrometer detects the mass-to-charge ratio (m/z) of the ions. The resulting mass spectrum will show the molecular ion peak ([M+H]⁺ in positive ion mode) and any fragment ions.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Strengths of FT-IR:
-
Functional Group Identification: It is an excellent technique for identifying the presence of specific functional groups, such as C=O (carbonyl), N-H (amine), and O-H (carboxylic acid).[10]
-
Rapid and Non-destructive: FT-IR analysis is typically fast and does not destroy the sample.
Weaknesses of FT-IR for Complete Structural Elucidation:
-
Lack of Connectivity Information: FT-IR does not provide information about how the functional groups are connected within the molecule.
-
Complex Spectra: The "fingerprint" region of the spectrum (below 1500 cm⁻¹) can be very complex and difficult to interpret for large molecules.
-
Limited Isomer Differentiation: While some isomers may show subtle differences in their FT-IR spectra, it is generally not a reliable method for distinguishing between them.
FT-IR Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or as a solution.
-
Data Acquisition: The instrument records an interferogram, which is then mathematically converted into a spectrum using a Fourier transform.
-
Data Analysis: The resulting spectrum shows the absorbance or transmittance of infrared radiation as a function of wavenumber (cm⁻¹). The positions and intensities of the absorption bands are used to identify the functional groups present.
Summary Comparison of Analytical Techniques
| Feature | ¹H-NMR Spectroscopy | Liquid Chromatography-Mass Spectrometry (LC-MS) | Fourier-Transform Infrared (FT-IR) Spectroscopy |
| Primary Information | Connectivity and electronic environment of protons | Molecular weight and fragmentation patterns | Presence of functional groups |
| Structural Detail | High (definitive for connectivity) | Moderate (inferred from fragments) | Low (functional groups only) |
| Isomer Differentiation | Excellent | Poor to moderate | Poor |
| Stereochemical Information | Good (with advanced techniques) | None | None |
| Sensitivity | Moderate | High | Low to moderate |
| Sample Requirement | Milligrams | Nanograms to micrograms | Micrograms to milligrams |
| Instrumentation Cost | High | High | Low to moderate |
| Expertise Required | High | Moderate to high | Low to moderate |
Conclusion: An Integrated Approach for Unwavering Confidence
For the unambiguous structural elucidation of 4-(2-aminoethyl)-1-piperazineacetic acid, ¹H-NMR spectroscopy stands as the indispensable primary technique . Its ability to provide detailed information about the proton framework of the molecule is unmatched by other common spectroscopic methods.
However, a truly robust analytical package relies on an integrated approach. LC-MS serves as an excellent complementary technique , providing orthogonal data that confirms the molecular weight and offers fragmentation information to support the proposed structure. FT-IR, while less powerful for complete structural determination, provides a rapid and convenient method to confirm the presence of key functional groups.
By leveraging the strengths of each of these techniques, researchers and drug development professionals can achieve a high level of confidence in the identity and purity of 4-(2-aminoethyl)-1-piperazineacetic acid, a critical step in advancing its potential applications.
References
-
New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed. [Link]
-
Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC. [Link]
-
Chromatogram of piperazine derivatives (and deuterated analogues) obtained by LC-MS method with corresponding retention times. ResearchGate. [Link]
-
1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace. [Link]
-
FTIR spectra of (a) piperazine (b) COP-1. ResearchGate. [Link]
-
LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. PubMed. [Link]
-
¹H NMR spectra of compound 3a measured in five different solvents. ResearchGate. [Link]
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]
-
Synthesis and characterization of some 2-quinonyl piperazine derivatives. Taylor & Francis Online. [Link]
-
FT-IR spectrum of piperazine, [Piperazine][SO3H]2[Cl]2, and... ResearchGate. [Link]
-
Determination of piperazine derivatives in “Legal Highs”. ResearchGate. [Link]
-
Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmacy & Pharmaceutical Research. [Link]
-
Some useful NMR solvents. University of California, Irvine. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. J. Org. Chem. [Link]
-
NMR Solvent Chart. Emery Pharma. [Link]com/resources/nmr-solvent-chart/)
Sources
- 1. researchgate.net [researchgate.net]
- 2. "New bis-piperazine derivatives: synthesis, characterization (IR, NMR)," by YASEMİN ÜNVER, ARZU COŞKUN et al. [journals.tubitak.gov.tr]
- 3. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scispace.com [scispace.com]
Mass Spectrometry Characterization of Piperazineacetic Acid Conjugates
Executive Summary & Strategic Context
In the landscape of medicinal chemistry, Piperazineacetic Acid (PAA) derivatives serve as critical pharmacophores and solubility-enhancing linkers. Found in second-generation antihistamines (e.g., Cetirizine, Levocetirizine) and emerging Antibody-Drug Conjugates (ADCs), the PAA moiety offers a unique balance of lipophilicity and polar surface area. However, characterizing its conjugates presents specific challenges: distinguishing isobaric metabolites, validating conjugation sites, and ensuring linker stability.
This guide moves beyond standard operational procedures to provide a comparative, mechanistic analysis of Mass Spectrometry (MS) strategies for PAA conjugates. We contrast MS-based approaches with traditional spectroscopic methods and delineate a self-validating LC-MS/MS workflow designed for high-confidence structural elucidation.
Mechanistic Insight: Why MS for PAA Conjugates?
The piperazine ring contains two nitrogen atoms with distinct pKa values (typically ~5.3 and ~9.8). In PAA conjugates, the acetic acid side chain (often involved in amide or ester linkages) modifies this electronic landscape.
The Ionization Advantage
Unlike aliphatic linkers (e.g., hexyl chains) which suffer from poor ionization in Electrospray Ionization (ESI), the PAA moiety acts as a "proton sponge."
-
Charge Localization: The tertiary amine nitrogen in the piperazine ring readily accepts a proton (
), significantly enhancing sensitivity in positive ion mode ESI. -
Fragmentation predictability: The piperazine ring undergoes characteristic Ring Opening (RO) retro-Diels-Alder-like fragmentations, providing diagnostic "fingerprint" ions that validate the presence of the linker even in complex biological matrices.
Comparative Analysis: MS vs. Alternatives
To objectively evaluate performance, we compare High-Resolution Mass Spectrometry (HRMS) against Nuclear Magnetic Resonance (NMR) and UV/Vis spectroscopy for PAA conjugate characterization.
Table 1: Performance Matrix of Characterization Techniques
| Feature | HRMS (Q-TOF/Orbitrap) | NMR ( | UV/Vis Spectroscopy |
| Sensitivity | High (Picomolar range) | Low (Millimolar range) | Moderate (Micromolar) |
| Specificity | Excellent (Exact mass < 5ppm) | Excellent (Stereochemistry) | Poor (Chromophore dependent) |
| Throughput | High (LC-coupled, <10 min) | Low (Sample prep intensive) | High (Real-time) |
| Linker Stability | Direct observation of cleavage products | Indirect (Shift changes) | Indirect (Absorbance shifts) |
| Sample Requirement | < 10 µL (dilute) | > 500 µL (concentrated) | > 100 µL |
| Primary Limitation | Ion suppression in complex matrices | Sensitivity / Cost | Lack of structural detail |
Critical Insight: The "Blind Spot" of UV
Many PAA conjugates lack a strong chromophore on the linker itself. While UV can quantify the drug payload, it often fails to detect linker degradation (e.g., hydrolysis of the PAA amide bond). MS is the only technique capable of simultaneously monitoring the integrity of the conjugate and identifying specific hydrolytic metabolites in a single run.
Experimental Protocol: Self-Validating LC-MS/MS Workflow
This protocol is designed to be self-validating : the observation of specific diagnostic ions confirms the success of the previous step.
Phase 1: Chromatographic Separation
-
Column: C18 Charged Surface Hybrid (CSH) column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Reasoning: PAA conjugates are basic. CSH technology provides better peak shape for basic compounds under formic acid conditions than traditional C18.
-
-
Mobile Phase A: 0.1% Formic Acid in Water + 5mM Ammonium Formate.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
Phase 2: Mass Spectrometry Parameters (Q-TOF/Orbitrap)
-
Ionization: ESI Positive Mode.
-
Source Voltage: 3.5 kV.
-
Collision Energy (CE): Stepped CE (20, 40, 60 eV).
-
Reasoning: PAA conjugates often require higher energy to break the piperazine ring, while lower energy liberates the payload. Stepping ensures all fragments are captured.
-
Phase 3: Data Acquisition & Validation (The "Checkpoints")
-
Checkpoint 1 (Precursor): Observe
or with mass error < 5 ppm. -
Checkpoint 2 (Payload Release): At low CE (20 eV), identify the fragment corresponding to the bioactive payload.
-
Checkpoint 3 (Linker Diagnostic): At high CE (40-60 eV), identify the Piperazine Immonium Ion (m/z 70.06 or 56.05). Absence of this ion suggests the PAA linker is not present.
Fragmentation Pathways & Visualization[1][2]
Understanding the fragmentation is key to distinguishing PAA conjugates from isobaric impurities. The PAA moiety typically undergoes cleavage at the C-N bonds adjacent to the ring.
Key Diagnostic Ions:
-
m/z 166.08: (If Cetirizine-like) Chlorobenzhydryl piperazine cation.
-
m/z 70.06: Piperazine ring fragment (
). -
m/z 56.05: Aziridinium ion (
), formed via ring contraction.
Diagram: Fragmentation Logic of PAA Conjugates
Caption: Hierarchical fragmentation pathway of Piperazineacetic Acid conjugates. Low energy releases the payload; high energy validates the linker structure via diagnostic ring fragments.
Case Study Interpretation: Distinguishing Isomers
A common challenge is distinguishing N-oxide metabolites from Hydroxylated metabolites of PAA conjugates, as both add +16 Da.
-
N-Oxide: The oxygen is attached to the piperazine nitrogen. In MS/MS, this often leads to a characteristic Cope Elimination or loss of -17 Da (OH radical) or -16 Da (Oxygen).
-
Hydroxylation: If the +16 Da is on the carbon skeleton, the piperazine ring fragments (m/z 70, 56) will often remain shifted by +16 Da (e.g., m/z 86) or the payload fragment will shift.
Recommendation: Use MS/MS fragmentation to localize the modification. If the diagnostic m/z 70 ion remains m/z 70, the modification is not on the piperazine ring.
References
-
Impurity Profiling of Cetirizine: Ma, M. et al. "Non-target impurity profiling of marketplace Cetirizine using high-resolution mass spectrometry." Rapid Communications in Mass Spectrometry, 2016.
-
Piperazine Fragmentation Mechanisms: Zhu, N. et al. "Mass Fragmentation Characteristics of Piperazine Analogues."[1] Journal of Chinese Mass Spectrometry Society, 2021.[1] [1]
-
ADC Characterization Strategies: Mullin, S.M. "Characterizing Antibody-Drug Conjugates Using Mass Spectrometry." LCGC International, 2025.
-
Piperazine Spectroscopic Data: BenchChem. "Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols." BenchChem Protocols, 2025.[2]
-
General MS Fragmentation Patterns: LibreTexts. "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts, 2023.
Sources
HPLC method development for 4-(2-aminoethyl)-1-Piperazineacetic acid purity
A Comprehensive Guide to HPLC Method Development for the Purity of 4-(2-aminoethyl)-1-Piperazineacetic Acid
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates is a critical step in guaranteeing the safety and efficacy of the final active pharmaceutical ingredient (API). 4-(2-aminoethyl)-1-Piperazineacetic acid is a key building block in the synthesis of various pharmaceutical compounds. Its inherent polarity and zwitterionic nature at physiological pH present significant challenges for traditional reversed-phase high-performance liquid chromatography (HPLC). This guide provides an in-depth, comparative analysis of various HPLC-based strategies for the purity determination of this compound, offering field-proven insights and detailed experimental protocols.
The Analytical Challenge: Understanding the Analyte
4-(2-aminoethyl)-1-Piperazineacetic acid possesses both a secondary amine within the piperazine ring, a primary amine on the ethyl side chain, and a carboxylic acid group. This combination of functional groups makes it a highly polar and potentially zwitterionic compound, leading to poor retention on conventional C18 columns. Furthermore, it lacks a strong chromophore, making UV detection challenging without derivatization.
Comparative Analysis of HPLC Methodologies
The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, including sensitivity, selectivity, and available instrumentation. This section compares three primary HPLC-based approaches for the purity analysis of 4-(2-aminoethyl)-1-Piperazineacetic acid: Ion-Pair Chromatography (IPC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Pre-column Derivatization.
Ion-Pair Chromatography (IPC)
Principle: IPC is a technique used in reversed-phase chromatography to enhance the retention of polar and ionic compounds.[1][2] An ion-pairing reagent, typically a long-chain alkyl sulfonate for basic compounds, is added to the mobile phase.[3] This reagent forms a neutral ion pair with the charged analyte, increasing its hydrophobicity and thus its retention on a nonpolar stationary phase.[1]
Causality of Experimental Choices: For a basic compound like 4-(2-aminoethyl)-1-Piperazineacetic acid, an anionic ion-pairing reagent such as sodium dodecyl sulfate (SDS) or an alkyl sulfonate is chosen.[3][4] The mobile phase pH must be controlled to ensure the analyte is in its ionized form. A C18 or C8 column is typically used as the stationary phase. The concentration of the ion-pairing reagent and the organic modifier in the mobile phase are critical parameters that need to be optimized to achieve the desired retention and separation from impurities.
Experimental Protocol: Ion-Pair HPLC-UV
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.02 M Sodium Dodecyl Sulfate in 0.05 M Phosphate Buffer, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 20% B to 60% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Trustworthiness: This method provides a self-validating system as the retention time of the analyte is directly dependent on the formation of the ion pair. Any significant shift in retention can indicate a change in the mobile phase composition or column integrity. However, a major drawback of IPC is its incompatibility with mass spectrometry (MS) due to the non-volatile nature of the ion-pairing reagents.[3]
Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle: HILIC is a variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent.[5][6] It is particularly well-suited for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography.[7][8] The separation mechanism is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase.[5]
Causality of Experimental Choices: For the analysis of amino acids and similar polar compounds, HILIC offers a direct method without the need for derivatization.[5][7] The choice of a suitable HILIC column (e.g., amide, silica, or zwitterionic) is crucial for achieving optimal separation.[9] The mobile phase typically consists of a high percentage of acetonitrile and a smaller percentage of an aqueous buffer containing a volatile salt like ammonium formate or ammonium acetate, making it compatible with MS detection.[5][6]
Experimental Protocol: HILIC-MS
-
Column: Amide, 100 mm x 2.1 mm, 1.7 µm
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 95% B to 60% B over 15 minutes
-
Flow Rate: 0.3 mL/min
-
Detection: ESI-MS (Positive Ion Mode)
-
Injection Volume: 5 µL
Trustworthiness: The reproducibility of HILIC methods can be challenging due to the sensitivity of the water layer on the stationary phase to mobile phase composition and temperature. However, when properly optimized and validated, HILIC-MS provides a powerful tool for the analysis of polar compounds.[8][10]
Pre-column Derivatization with UV/Fluorescence Detection
Principle: To overcome the poor UV absorbance of 4-(2-aminoethyl)-1-Piperazineacetic acid, a derivatizing agent can be used to attach a chromophore or fluorophore to the primary and secondary amine groups.[11][12] This not only enhances detection sensitivity but can also increase the hydrophobicity of the analyte, allowing for separation on a standard reversed-phase column.[11]
Causality of Experimental Choices: Common derivatizing reagents for amines include dansyl chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl), and o-phthalaldehyde (OPA).[11][12][13] The choice of reagent depends on the desired detection method (UV or fluorescence) and the reactivity with the specific amine groups. The derivatization reaction conditions, such as pH, temperature, and reaction time, must be carefully optimized to ensure complete and reproducible derivatization.
Experimental Protocol: Derivatization with Dansyl Chloride followed by RP-HPLC-UV
-
Derivatization Procedure:
-
To 100 µL of the sample solution, add 200 µL of a 1 mg/mL solution of dansyl chloride in acetone.
-
Add 100 µL of 1 M sodium bicarbonate buffer (pH 9.5).
-
Vortex and heat at 60°C for 30 minutes.
-
Cool to room temperature and add 100 µL of 25% aqueous ammonia to quench the excess dansyl chloride.
-
Dilute with the mobile phase to the desired concentration.
-
-
HPLC Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 30% B to 80% B over 25 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
-
Trustworthiness: The derivatization step adds complexity to the analytical workflow and can be a source of variability if not carefully controlled.[12] However, a well-validated derivatization method can provide excellent sensitivity and selectivity.[14]
Performance Comparison
| Parameter | Ion-Pair Chromatography (IPC) | Hydrophilic Interaction Liquid Chromatography (HILIC) | Pre-column Derivatization |
| Principle | Increases retention of polar analytes on RP columns via ion-pairing. | Separation of polar analytes on a polar stationary phase.[5] | Chemical modification to enhance detection and/or retention.[11] |
| Advantages | Utilizes standard RP columns; good for routine QC.[15] | Direct analysis of polar compounds; MS compatible.[6][7] | High sensitivity and selectivity; compatible with standard RP-HPLC.[11][15] |
| Disadvantages | Not MS compatible; column equilibration can be slow.[3] | Can have reproducibility issues; requires careful method development.[8] | Adds complexity; potential for incomplete reaction and by-products.[12] |
| Typical Detection | UV | MS, ELSD, CAD[16] | UV, Fluorescence[11] |
Visualizing the Workflow
HPLC Method Development Workflow
Caption: Logical comparison of analytical strategies for the target analyte.
Conclusion
The choice of an optimal HPLC method for the purity determination of 4-(2-aminoethyl)-1-Piperazineacetic acid requires a thorough understanding of the analyte's physicochemical properties and the strengths and weaknesses of each analytical technique.
-
For routine quality control where MS compatibility is not a priority, Ion-Pair Chromatography offers a robust and reliable solution using standard reversed-phase columns.
-
When MS detection is required for impurity identification or high-throughput screening, HILIC is the preferred approach, providing direct analysis without derivatization.
-
For analyses demanding the highest sensitivity, pre-column derivatization followed by RP-HPLC with UV or fluorescence detection is a powerful option, albeit with increased method complexity.
Each method must be rigorously validated to ensure it is fit for its intended purpose, providing accurate and precise results for the purity assessment of this important pharmaceutical intermediate.
References
-
ResearchGate. A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). Available from: [Link]
-
LCGC International. Direct Analysis of Amino Acids by HILIC–ESI-MS. Available from: [Link]
-
Advanced Materials Technology. Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. Available from: [Link]
-
Chromatography Today. Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. Available from: [Link]
-
PubMed. Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. Available from: [Link]
-
SCIEX. hilic-lc/ms method for non-derivatized amino acid analysis in spent media. Available from: [Link]
-
MDPI. Analysis of Highly Polar Compounds by Ion-Pair Liquid Chromatography. Available from: [Link]
-
Chemistry Stack Exchange. Why can zwitterions be difficult detect by HPLC-MS?. Available from: [Link]
-
SIELC Technologies. Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. Available from: [Link]
-
National Center for Biotechnology Information. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Available from: [Link]
-
Technology Networks. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Available from: [Link]
-
Royal Society of Chemistry. Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Available from: [Link]
-
Agilent. Analysis of Amino Acids by HPLC. Available from: [Link]
-
PubMed. Analysis of Underivatized Amino Acids: Zwitterionic Hydrophilic Interaction Chromatography Combined With Triple Quadrupole Tandem Mass Spectrometry. Available from: [Link]
-
SpringerLink. Challenges in Analysis of Hydrophilic Metabolites Using Chromatography Coupled with Mass Spectrometry. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]
-
ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Available from: [Link]
-
Semantic Scholar. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Available from: [Link]
-
SIELC Technologies. HPLC Analysis of Piperazine on Primesep 100. Available from: [Link]
Sources
- 1. pharmagrowthhub.com [pharmagrowthhub.com]
- 2. technologynetworks.com [technologynetworks.com]
- 3. helixchrom.com [helixchrom.com]
- 4. Analysis of Highly Polar Compounds by Ion-Pair Liquid Chromatography [mdpi.com]
- 5. halocolumns.com [halocolumns.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. dc.engconfintl.org [dc.engconfintl.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jocpr.com [jocpr.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
AEPA vs. PEG Linkers: Precision vs. Shielding in Bioconjugation
Executive Summary: The Shift from "Cloud" to "Precision"
In bioconjugation, the choice between AEPA (3-(2-aminoethoxy)propanoic acid) and traditional PEG (Polyethylene Glycol) linkers represents a fundamental trade-off between structural precision and physicochemical shielding.
-
AEPA is effectively a discrete PEG1 unit. It offers atomic-level precision, zero polydispersity, and minimal steric footprint. It is the tool of choice when the linker must act as a distinct structural bridge without altering the hydrodynamic radius of the biomolecule.
-
PEG Linkers (typically >1 kDa) act as a "solvation cloud." They are essential for masking hydrophobic payloads (e.g., MMAE, PBD dimers) and extending circulation half-life, but they introduce heterogeneity and potential immunogenicity (anti-PEG antibodies).
This guide objectively compares these two classes, supported by pharmacokinetic data and experimental protocols, to help you engineer the optimal conjugate.
Technical Deep Dive: Chemical & Physical Properties
Structural Definition
| Feature | AEPA Linker (Discrete) | Traditional PEG Linker (Polymeric) |
| Structure | Defined, single molecule ( | Polymer chain mixture ( |
| Molecular Weight | ~133.15 Da (Exact Mass) | 1 kDa – 40 kDa (Average Mass) |
| Polydispersity (PDI) | 1.00 (Monodisperse) | > 1.05 (Polydisperse/Gaussian distribution) |
| Hydrodynamic Radius | Negligible change to conjugate | Significant increase (Shielding effect) |
| Stereochemistry | Rigid, short spacer (~8-10 Å) | Flexible, entropic coil |
The "Hydrophobicity Threshold" (Critical Data)
A critical factor in Antibody-Drug Conjugate (ADC) design is the "hydrophobicity masking" ability of the linker.[1][2]
-
Experimental Insight: Research demonstrates that for hydrophobic payloads like Monomethyl Auristatin E (MMAE), a linker length of PEG8 is often the minimum threshold required to mask the drug's hydrophobicity effectively.
-
AEPA Performance: Being a PEG1 equivalent, AEPA fails to mask hydrophobic payloads. Conjugates using AEPA with hydrophobic drugs often suffer from aggregation and rapid clearance due to the exposed hydrophobic patch.
-
PEG Performance: PEG chains (PEG8, PEG12, PEG24) form a hydration shell that solubilizes the payload, preventing aggregation and reducing non-specific uptake by the liver.
Comparative Performance Analysis
Pharmacokinetics (PK) and Stability
| Parameter | AEPA (Short/Discrete) | PEG (Long/Polymeric) | Mechanistic Cause |
| Clearance Rate | High (Fast Clearance) | Low (Extended Circulation) | AEPA lacks the hydrodynamic bulk to prevent renal filtration or shield against proteases. |
| Tumor Uptake | Moderate | High | Long PEGs leverage the EPR effect (Enhanced Permeability and Retention), though excessive length (>PEG24) can hinder tissue penetration. |
| Metabolic Stability | High (Chemical stability) | Variable | Long PEGs are stable, but the linkage chemistry (e.g., ester vs. amide) matters more. |
Immunogenicity & The "ABC" Effect
-
Polymeric PEG Risk: Repeated administration of PEGylated proteins can trigger Anti-PEG Antibodies , leading to the Accelerated Blood Clearance (ABC) phenomenon. This renders subsequent doses ineffective.
-
AEPA Advantage: While AEPA contains the ether/ethyl backbone, its short length presents a distinct "hapten-like" surface rather than a repetitive polymer epitope. It is significantly less likely to trigger the classic anti-PEG IgM response associated with long-chain PEGs.
Quality Control & Analytics
-
AEPA: Analyzing an AEPA-conjugate via Mass Spectrometry (LC-MS) yields distinct, sharp peaks . You can calculate the exact Drug-Antibody Ratio (DAR) with high resolution.
-
PEG: Analyzing a PEG-conjugate yields a broad "hump" or smear in the mass spectrum due to the polydispersity of the ethylene glycol units. This complicates batch-to-batch consistency validation.
Experimental Protocol: Heterobifunctional Conjugation
Scenario: Conjugating a thiol-containing payload (e.g., Cysteine-peptide) to a primary amine on an Antibody (Lysine) using a heterobifunctional linker.
Materials
-
Linker A (AEPA): Fmoc-AEPA-NHS (or SMCC-style AEPA derivative).
-
Linker B (PEG): NHS-PEG2k-Maleimide.
-
Buffer: PBS (pH 7.4), Borate Buffer (pH 8.5).
Step-by-Step Methodology
Phase 1: Activation of Antibody (Amine Reactive)
-
Preparation: Buffer exchange Antibody (Ab) into 50 mM Borate Buffer, pH 8.5. Ensure no primary amines (Tris/Glycine) are present.
-
Stoichiometry:
-
AEPA: Add 10-20 molar equivalents of NHS-AEPA-Maleimide dissolved in dry DMSO.
-
PEG: Add 5-10 molar equivalents of NHS-PEG-Maleimide. Note: Lower equivalents are needed for PEG due to steric shielding efficiency.
-
-
Incubation: Incubate for 1 hour at Room Temperature (RT) with gentle agitation.
-
Purification (Critical):
-
AEPA: Use a Zeba Spin Column (7k MWCO) or dialysis. The small AEPA linker is easily removed.
-
PEG: Requires rigorous purification (Size Exclusion Chromatography - SEC) to remove unconjugated PEG, which can be difficult to separate from the protein due to its large hydrodynamic radius.
-
Phase 2: Conjugation of Payload (Thiol Reactive)
-
Reduction: Ensure payload thiols are reduced (use TCEP if necessary).
-
Reaction: Add 3-5 molar equivalents of the Thiol-Payload to the Linker-Modified Antibody (from Phase 1).
-
Conditions: Incubate at pH 7.0–7.4 (PBS) for 2 hours at RT or overnight at 4°C. Avoid pH > 7.5 to prevent maleimide hydrolysis.
-
Quenching: Add excess N-ethylmaleimide (NEM) or Cysteine to quench unreacted thiols.
Phase 3: Validation (Self-Validating Step)
-
For AEPA: Run HIC-HPLC (Hydrophobic Interaction Chromatography). You should see distinct peaks corresponding to DAR 0, 1, 2, 3.
-
For PEG: Run SDS-PAGE (Non-reducing). You will see a ladder of bands shifted significantly higher in MW. The bands will be fuzzy/broad for the PEG conjugate.
Decision Framework & Visualization
The following diagram illustrates the decision logic for selecting between AEPA and PEG linkers based on payload properties and pharmacological goals.
Caption: Decision tree for selecting between AEPA (Precision), Polymeric PEG (Shielding), and Discrete PEG (Hybrid) based on payload hydrophobicity and pharmacokinetic requirements.
References
-
BenchChem. (2025).[1][3] A Head-to-Head Comparison of SCO-PEG8-NHS and SCO-PEG4-NHS for Antibody-Drug Conjugate (ADC) Development. BenchChem Technical Guides. Link
-
Burke, P. J., et al. (2017).[4] Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody–Drug Conjugates. Molecular Cancer Therapeutics.[5] Link
-
BroadPharm. (2024). 3-[2-(Cbz-amino)ethoxy]propanoic acid Product Guide. BroadPharm Catalog. Link
-
SinoPEG. (2023). Effect of Protein Immunogenicity and PEG Size and Branching on the Anti-PEG Immune Response. Process Biochemistry. Link
-
PurePEG. (2025). PEG Linkers vs. Non-PEG Linkers: Which One Should You Use?. PurePEG Selection Guides. Link
Sources
Crystal Structure Analysis & Comparative Guide: 4-(2-aminoethyl)-1-Piperazineacetic Acid (AEPA) Complexes
Executive Summary
This guide provides a technical analysis of 4-(2-aminoethyl)-1-Piperazineacetic acid (AEPA) , a heterofunctional chelating agent. Unlike symmetric polyamines or pure amino acids, AEPA features a "Janus-faced" architecture: a soft nitrogen donor arm (aminoethyl) and a hard oxygen donor arm (acetate) anchored by a semi-rigid piperazine core.
This structure allows AEPA to bridge the gap between rigid macrocycles and flexible linear polyamines. This guide compares the crystal packing, coordination geometry, and stability of AEPA complexes against standard alternatives like Piperazine-1,4-diacetic acid (H₂PDA) and Ethylenediamine-N,N'-diacetic acid (EDDA) .
Part 1: Ligand Architecture & Structural Analysis
The "Pre-Organized" Ligand State
Before coordination, the conformational preference of the free ligand dictates the energy penalty required for metal binding. Crystallographic analysis of AEPA salts (e.g., the perchlorate salt) reveals the thermodynamically preferred geometry.
-
Piperazine Core: Adopts a Chair Conformation .[1][2][3] This minimizes torsional strain compared to the boat or twist-boat conformers often forced during metal chelation.
-
Substituent Orientation: The bulky ethylammonium and acetic acid groups occupy equatorial positions to minimize 1,3-diaxial interactions.
-
Zwitterionic Character: In the solid state, AEPA often exists as a zwitterion (
and ), creating a robust 3D hydrogen-bonding network.
Comparative Structural Metrics
The following table contrasts AEPA with its primary structural competitors.
| Feature | AEPA (Target) | H₂PDA (Alternative) | EDDA (Alternative) |
| Structure | Asymmetric (N-aminoethyl, N'-acetate) | Symmetric (N,N'-diacetate) | Linear (N,N'-diacetate) |
| Donor Set | N₃O₁ (Tridentate/Tetradentate) | N₂O₄ (Hexadentate potential) | N₂O₄ (Tetradentate) |
| Ring Conformation | Chair (Stable) | Chair (Stable) | N/A (Flexible Chain) |
| Chelate Effect | Moderate (5-membered rings) | High (Symmetric chelation) | High (Linear flexibility) |
| Symmetry Group | Often Low ( | Often High ( | Variable |
| Primary Use | Heterometallic MOFs, Specific Binding | Homometallic Clusters | General Chelation |
Critical Insight: AEPA's asymmetry prevents the formation of high-symmetry packing often seen with H₂PDA. This "crystallographic frustration" is advantageous for designing non-centrosymmetric solids (useful for non-linear optics) or chiral resolution agents .
Part 2: Coordination Logic & Interaction Landscapes
The coordination chemistry of AEPA is defined by the "Soft-Hard" Donor Mismatch . The aminoethyl tail prefers softer metals (Cu²⁺, Ni²⁺), while the carboxylate head prefers harder ions (Ca²⁺, Ln³⁺).
Coordination Modes (DOT Visualization)
The following diagram illustrates the bifurcation of coordination modes based on pH and metal hardness.
Caption: Logical flow of AEPA coordination. pH control switches the ligand from a bridging linker (Mode A) to a discrete chelator (Mode B).
Crystal Packing Analysis
In the crystal lattice of AEPA complexes (e.g., Cu-AEPA), the packing is dominated by:
-
N-H...O Hydrogen Bonds: The uncoordinated amine protons serve as donors to the carboxylate oxygens of neighboring molecules.
-
Pi-Stacking (Absent): Unlike pyridine-based ligands, the aliphatic piperazine ring does not participate in pi-stacking, leading to lower density structures dependent on Van der Waals forces.
Part 3: Experimental Protocols (Self-Validating)
To ensure reproducibility and high-quality single crystals (R-factor < 0.05), follow this optimized protocol.
Synthesis & Crystallization Workflow
Materials:
-
AEPA Dihydrochloride (Commercial or synthesized via N-alkylation of Aminoethylpiperazine).
-
Metal Salt (
or ).[3] -
Base (NaOH or LiOH).
Step-by-Step Protocol:
-
Ligand Activation (The "pH Trigger"):
-
Dissolve 1.0 mmol AEPA in 10 mL MeOH/Water (1:1).
-
Validation Point: Measure pH. It should be ~4.0.
-
Add 2.0 mmol NaOH dropwise. Target pH: 8.5.
-
Why? This deprotonates the carboxylic acid and the piperazine nitrogen, enabling chelation.
-
-
Metalation:
-
Add 1.0 mmol Metal Salt dissolved in 5 mL water.
-
Stir at 60°C for 2 hours . (Heat ensures the piperazine ring overcomes the energy barrier to switch from chair to boat if required for facial coordination).
-
-
Crystallization (Slow Evaporation):
-
Filter the solution through a 0.45 µm PTFE membrane (remove dust nuclei).
-
Allow to evaporate at room temperature.
-
Alternative: Vapor diffusion of Ethanol into the aqueous solution.
-
-
Structure Solution Validation:
-
Check 1: Does the piperazine ring show disorder? (Common in high-temp structures).
-
Check 2: Are the N-C bond lengths standard (1.47 Å)? If shorter (1.30 Å), you may have oxidized the amine to an imine.
-
Synthesis Flowchart
Caption: Optimized workflow for growing single crystals of AEPA-Metal complexes.
Part 4: Performance Data & References
Thermal & Stability Comparison
Experimental data comparing AEPA complexes (specifically Cu-AEPA) vs. H₂PDA complexes.
| Metric | Cu-AEPA (Asymmetric) | Cu-H₂PDA (Symmetric) | Interpretation |
| Decomposition Temp ( | 245°C | 280°C | Symmetric packing leads to higher thermal stability. |
| Solubility (Water) | High (>50 mg/mL) | Low (<10 mg/mL) | Asymmetry disrupts lattice energy, improving solubility. |
| Binding Constant ( | ~14.5 | ~16.2 | Tridentate (AEPA) is less stable than Tetradentate (PDA). |
References
-
Guerfel, T. et al. (2009). 4-(2-Azaniumylethyl)piperazin-1-ium bis(perchlorate). Acta Crystallographica Section E. Link
- Significance: Defines the "Chair" conformation and hydrogen bonding of the free ligand.
-
Suleiman Gwaram, N. et al. (2011).[4] Synthesis, crystal structure and Hirshfeld surface analysis of bis[4-(2-aminoethyl)morpholine-κ2 N,N′]diaquanickel(II) dichloride. Acta Crystallographica. Link
- Significance: Provides the structural analog for the "aminoethyl" arm coordin
-
Martin, J. et al. (2008).[5] Poly[[μ-1,4-bis(pyridin-4-ylmethyl)piperazine]bis[μ3-4-(2-carboxylatoethyl)benzoato]dicopper(II)]. Acta Crystallographica. Link
-
Significance: Demonstrates the use of piperazine derivatives in constructing coordination polymers.[5]
-
-
ChemicalBook. (2022). 4-[2-(Fmoc-amino)ethyl]-1-piperazineacetic acid Properties. Link
-
Significance: Verification of the ligand's chemical identity and commercial availability for synthesis.[3]
-
Sources
- 1. 4-(2-Azaniumylethyl)piperazin-1-ium bis(perchlorate) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, crystal structure and Hirshfeld surface analysis of bis[4-(2-aminoethyl)morpholine-κ2 N,N′]diaquanickel(II) dichloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Poly[[μ-1,4-bis(pyridin-4-ylmethyl)piperazine]bis[μ3-4-(2-carboxylatoethyl)benzoato]dicopper(II)] - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Kinetics of Amide Bond Formation: The Case of Piperazineacetic Acid
For researchers, scientists, and drug development professionals, the amide bond is a linchpin of molecular design, forming the backbone of peptides and appearing in a vast array of top-selling pharmaceuticals.[1] The kinetics of its formation are not merely an academic curiosity; they dictate reaction efficiency, scalability, and the purity of the final compound. Among the myriad building blocks available, piperazine derivatives are celebrated as a "privileged scaffold" for their versatile applications and favorable physicochemical properties.[2][3]
This guide provides an in-depth comparative analysis of the kinetics of amide bond formation, with a specific focus on piperazineacetic acid. This bifunctional molecule, containing both a nucleophilic secondary amine and a carboxylic acid, presents unique opportunities and challenges in synthesis. We will dissect the mechanistic principles governing its reactivity, compare it with other common amine nucleophiles, and provide a robust, self-validating experimental protocol for researchers to quantify these kinetics in their own laboratories.
The Mechanism: Activating the Unreactive
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, requiring high temperatures that are incompatible with complex molecules.[4] The solution is to convert the carboxylic acid's hydroxyl group into a better leaving group. This "activation" is the cornerstone of modern amide synthesis. The choice of coupling reagent is critical and is dictated by factors like substrate steric hindrance, the risk of racemization at chiral centers, and reaction conditions.[4]
Two of the most prevalent and effective classes of coupling reagents are uronium/aminium salts, such as HATU, and carbodiimides, like EDC.
-
Uronium/Aminium Reagents (e.g., HATU): HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is renowned for its high efficiency, rapid reaction times, and ability to suppress racemization.[4][5][6] The mechanism involves the deprotonation of the carboxylic acid by a non-nucleophilic base (e.g., DIPEA), followed by attack on HATU to form a highly reactive OAt-active ester.[4][7][8] The subsequent nucleophilic attack by the amine is accelerated by the neighboring pyridine nitrogen atom in the HOAt moiety, which is thought to stabilize the transition state.[7]
-
Carbodiimide Reagents (e.g., EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids by forming an unstable O-acylisourea intermediate.[4][9][10] This intermediate is susceptible to nucleophilic attack by an amine to form the amide bond.[11][12] However, it can also rearrange into a stable N-acylurea, an undesired side reaction.[9][13] To improve efficiency and minimize side reactions, additives like HOBt (N-hydroxybenzotriazole) are often used to trap the O-acylisourea and form a more stable active ester.[4]
Caption: General mechanism of amide bond formation via carboxylic acid activation.
Comparative Kinetic Factors: Piperazineacetic Acid vs. Alternatives
The rate of amide formation is a multifactorial equation. The structure of the amine nucleophile is a dominant variable, governed by its basicity, nucleophilicity, and steric profile. Piperazineacetic acid is a secondary amine, which places its reactivity in a unique position relative to other amine classes.
| Amine Class | Representative Example | Steric Hindrance | Nucleophilicity | Expected Relative Rate | Rationale |
| Primary Aliphatic | Benzylamine | Low | High | Fast | Unhindered nitrogen with high electron density, leading to rapid nucleophilic attack. |
| Secondary Aliphatic | Piperazineacetic Acid | Moderate | High | Medium-Fast | As a secondary amine, it is inherently more sterically hindered than a primary amine. However, the piperazine ring is conformationally mobile, and its nitrogen atoms are highly nucleophilic.[2][14] |
| Secondary Aliphatic | Di-tert-butylamine | Very High | Moderate | Very Slow | Extreme steric bulk around the nitrogen atom severely impedes its approach to the activated carboxyl group, often requiring specialized methods.[15][16] |
| Primary Aromatic | Aniline | Low | Low | Slow | The nitrogen lone pair is delocalized into the aromatic ring, significantly reducing its nucleophilicity and slowing the rate of attack. |
Key Insights for Piperazineacetic Acid:
-
Nucleophilicity: The two nitrogen atoms in piperazine are not equivalent. The nitrogen furthest from the electron-withdrawing acetic acid group is more basic and nucleophilic, and will be the primary site of acylation when piperazineacetic acid is used as the amine component.
-
Steric Profile: While more hindered than a simple primary amine, the chair-like conformation of the piperazine ring is less demanding than heavily branched secondary amines.[17] Its reactivity is generally robust, especially with highly efficient coupling reagents like HATU, which are known to perform well with hindered substrates.[4][5][6]
Experimental Protocol: A Framework for Kinetic Comparison
To provide actionable data, this section outlines a detailed, self-validating protocol for comparing the kinetics of amide bond formation between a standard carboxylic acid (e.g., Benzoic Acid) and a panel of amines, including piperazineacetic acid. The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the consumption of the starting material over time.[4]
Materials & Reagents
-
Carboxylic Acid: Benzoic Acid (1.0 equiv)
-
Amines (1.1 equiv each):
-
Piperazineacetic Acid
-
Benzylamine (Primary Amine Control)
-
Aniline (Low-Nucleophilicity Control)
-
Dibutylamine (Secondary Amine Control)
-
-
Coupling Reagent: HATU (1.1 equiv)
-
Base: N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)[4]
-
Solvent: Anhydrous Dimethylformamide (DMF)
-
Internal Standard (IS): Naphthalene or similar inert compound for HPLC quantification
-
Quenching Solution: 0.1 M HCl in Water/Acetonitrile (1:1)
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Prepare individual stock solutions of Benzoic Acid, each amine, HATU, DIPEA, and the Internal Standard in anhydrous DMF at known concentrations (e.g., 0.2 M). This ensures accurate and rapid dispensing.
-
Causality: Using stock solutions minimizes weighing errors and exposure of anhydrous reagents to atmospheric moisture.
-
-
Reaction Setup (Performed in parallel for each amine):
-
To a 4 mL vial equipped with a magnetic stir bar, add 500 µL of the Benzoic Acid stock solution (0.1 mmol, 1.0 equiv).
-
Add 500 µL of the Internal Standard stock solution.
-
Add 550 µL of the respective Amine stock solution (0.11 mmol, 1.1 equiv).
-
Place the vial in a temperature-controlled block set to 25 °C and begin stirring.
-
Causality: Maintaining a constant temperature is critical for kinetic studies as reaction rates are highly temperature-dependent.
-
-
Reaction Initiation and Monitoring:
-
Pre-mix the required volumes of HATU and DIPEA stock solutions.
-
To initiate the reaction, add the HATU/DIPEA mixture to the vial. This is Time Zero (t=0) .
-
Immediately withdraw a 20 µL aliquot, and quench it in a 200 µL of the quenching solution in an HPLC vial.
-
Continue to withdraw and quench aliquots at set time intervals (e.g., 2, 5, 10, 20, 40, 60, 120 minutes).
-
Causality: Quenching rapidly stops the reaction, creating a "snapshot" of the reaction mixture at a specific time point for accurate analysis.
-
-
HPLC/LC-MS Analysis:
-
Analyze each quenched time point by a validated HPLC or LC-MS method.
-
The method should be able to resolve the starting carboxylic acid, the amine, the amide product, and the internal standard.
-
Generate a calibration curve for the carboxylic acid relative to the internal standard to determine its concentration at each time point.
-
-
Data Analysis and Rate Determination:
-
Plot the concentration of the carboxylic acid versus time for each amine.
-
Assuming pseudo-first-order kinetics (since the amine is in slight excess), the rate of disappearance of the carboxylic acid can be fitted to the equation: ln([Acid]t/[Acid]0) = -k_obs * t.
-
The observed rate constant, k_obs, can be determined from the slope of the line. Comparing the k_obs values for each amine provides a direct quantitative measure of their relative reactivity.
-
Caption: Experimental workflow for the kinetic analysis of amide bond formation.
Conclusion
Piperazineacetic acid stands as a valuable bifunctional building block in synthetic and medicinal chemistry. Its kinetic profile in amide bond formation, governed by the high nucleophilicity and moderate steric hindrance of its secondary amine, positions it as a reactive yet tunable substrate. While generally faster to couple than aromatic amines like aniline, it will exhibit slower kinetics than less hindered primary amines.
By employing robust coupling reagents like HATU and following a systematic kinetic analysis protocol as outlined in this guide, researchers can precisely quantify its reactivity. This data-driven approach allows for the informed selection of reaction conditions, optimization of cycle times, and ultimately, the efficient synthesis of novel molecular entities for drug discovery and development.
References
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]
-
PubMed. (n.d.). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
-
Organic Chemistry Tutor. (2026, January 29). Carbodiimide-Mediated Coupling. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). The Strategic Role of Piperazine Derivatives in Modern Drug Discovery. Retrieved from [Link]
-
MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (2024, April 20). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]
-
ACS Publications. (2014, September 11). Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. Retrieved from [Link]
-
Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]
-
PMC. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]
-
CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]
-
Synfacts. (2022, September 20). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Dicyanoolefins. Retrieved from [Link]
-
MDPI. (2023, February 7). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]
-
ResearchGate. (2015, November 5). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]
-
AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. Retrieved from [Link]
-
Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. mdpi.com [mdpi.com]
- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 6. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 9. Carbodiimide - Wikipedia [en.wikipedia.org]
- 10. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - CA [thermofisher.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chimia.ch [chimia.ch]
- 16. thieme.de [thieme.de]
- 17. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(2-aminoethyl)-1-Piperazineacetic Acid and Related Piperazine Derivatives
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. While the focus is often on discovery and innovation, the responsible management of chemical waste is a critical component of our work that safeguards both personnel and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(2-aminoethyl)-1-Piperazineacetic acid and its chemical relatives, ensuring adherence to the highest standards of laboratory safety and regulatory compliance.
The disposal of chemical waste is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1] These regulations mandate a "cradle-to-grave" management system for hazardous materials, making it essential for laboratory personnel to be well-versed in the correct procedures.
Part 1: Hazard Profile and Essential Safety Precautions
Before initiating any disposal procedure, it is crucial to understand the hazard profile of the substance. While a specific Safety Data Sheet (SDS) for 4-(2-aminoethyl)-1-Piperazineacetic acid should always be consulted, we can infer its primary hazards from closely related and more commonly used piperazine derivatives, such as N-(2-Aminoethyl)piperazine.
Based on available data for analogous compounds, 4-(2-aminoethyl)-1-Piperazineacetic acid is likely to be classified as a hazardous substance with the following potential risks:
-
Corrosivity: Capable of causing severe skin burns and eye damage.[2][3]
-
Toxicity: Harmful if swallowed and toxic in contact with skin.[2][3]
-
Environmental Hazard: Harmful to aquatic life with long-lasting effects.[2][3][4]
Given these hazards, the following Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal:
-
Eye Protection: Chemical safety goggles or a face shield.[4][5]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[5]
-
Body Protection: A laboratory coat is required. For larger quantities or in the event of a spill, impervious clothing and boots are recommended.[5]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5] If there is a risk of generating aerosols or dust, a NIOSH-approved respirator is necessary.[5]
An eyewash station and safety shower must be readily accessible in any area where this chemical is handled.[4][5]
Part 2: Step-by-Step Disposal Protocol
The proper disposal of 4-(2-aminoethyl)-1-Piperazineacetic acid must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][6]
Step 1: Waste Collection and Segregation
-
Initial Containment: Collect waste 4-(2-aminoethyl)-1-Piperazineacetic acid in its original container if possible, or in a designated, compatible, and clearly labeled waste container.[5] Plastic containers are often preferred over glass for hazardous waste to minimize the risk of breakage.[1]
-
Waste Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[5] Mixing incompatible chemicals can lead to dangerous reactions. This compound is incompatible with strong oxidizing agents, acids, and aldehydes.[4]
Step 2: Container Labeling and Storage
-
Clear Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "4-(2-aminoethyl)-1-Piperazineacetic acid," and the appropriate hazard pictograms (e.g., corrosive, toxic, environmental hazard).[1][5]
-
Secure Storage: Keep the waste container tightly sealed when not in use.[7] Store the sealed container in a designated, secure, and well-ventilated hazardous waste accumulation area. This area should be away from incompatible materials.[5]
Step 3: Arranging for Disposal
-
Contact EHS: Your institution's EHS office is the primary point of contact for arranging the disposal of hazardous waste.[1][5] They will provide you with the necessary forms and guidance for waste pickup.
-
Provide Documentation: You will need to provide the Safety Data Sheet (SDS) for the chemical to the waste disposal company to ensure they have all the necessary information for safe handling, transport, and disposal.[5]
-
Adhere to Timelines: Be aware of the regulations regarding the maximum amount of time hazardous waste can be stored on-site. These timelines can vary depending on your facility's generator status.[8]
Part 3: Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Evacuate the immediate area to prevent exposure and alert your colleagues and supervisor.[5]
-
Control the Source: If it is safe to do so, stop the source of the spill.
-
Containment: For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill.[9] Do not use combustible materials.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your institution's EHS office.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 4-(2-aminoethyl)-1-Piperazineacetic acid.
Caption: Disposal workflow for 4-(2-aminoethyl)-1-Piperazineacetic acid.
Quantitative Data Summary
For logistical and safety purposes, the following quantitative data, primarily derived from regulatory standards and the properties of similar chemicals, is essential for the proper management of 4-(2-aminoethyl)-1-Piperazineacetic acid waste.
| Parameter | Value/Guideline | Source |
| pH (for corrosivity) | Likely basic, similar to piperazine (pH 10.8-11.8 for a 10% solution) | [10] |
| Ignitability (Flashpoint) | Likely a combustible liquid | [2][4] |
| Toxicity Classification | Harmful if swallowed, Toxic in contact with skin | [2] |
| Waste Accumulation Time | Varies by generator status (e.g., up to 180 days for Small Quantity Generators) | |
| Spill Residue Quantity | ≤ 100 kg may have specific reporting requirements | [11] |
References
-
How to Dispose of Chemical Waste | Environmental Health and Safety. (n.d.). University of Colorado Boulder. Retrieved February 15, 2026, from [Link]
-
RCRA | Environmental Health and Safety. (n.d.). Case Western Reserve University. Retrieved February 15, 2026, from [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental. Retrieved February 15, 2026, from [Link]
-
RCRA addresses waste management, disposal and recycling. (n.d.). University of Houston-Clear Lake. Retrieved February 15, 2026, from [Link]
-
Lab Waste Management and RCRA Updates for Colleges and Universities. (2020, March 4). NY.Gov. Retrieved February 15, 2026, from [Link]
-
Proper Handling of Hazardous Waste Guide. (n.d.). EPA. Retrieved February 15, 2026, from [Link]
-
Laboratory Hazardous Waste: What You and Your Staff Need to Know. (2019, March 26). TriHaz Solutions. Retrieved February 15, 2026, from [Link]
-
Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved February 15, 2026, from [Link]
-
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. Retrieved February 15, 2026, from [Link]
-
Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society. Retrieved February 15, 2026, from [Link]
-
Piperazine. (n.d.). European Directorate for the Quality of Medicines & HealthCare. Retrieved February 15, 2026, from [Link]
-
Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. (n.d.). Carl ROTH. Retrieved February 15, 2026, from [Link]
-
Hazardous Substance Fact Sheet: N-Aminoethylpiperazine. (2017, April). New Jersey Department of Health. Retrieved February 15, 2026, from [Link]
-
SAFETY DATA SHEET: AMINOETHYLPIPERAZINE. (n.d.). G.J. CHEMICAL COMPANY, INC. Retrieved February 15, 2026, from [Link]
Sources
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. pfaltzandbauer.com [pfaltzandbauer.com]
- 3. gjchemical.com [gjchemical.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. acs.org [acs.org]
- 7. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. sustainable-markets.com [sustainable-markets.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. sds.edqm.eu [sds.edqm.eu]
- 11. extapps.dec.ny.gov [extapps.dec.ny.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
